molecular formula C9H16 B1218949 Butyl rubber CAS No. 68081-82-3

Butyl rubber

Katalognummer: B1218949
CAS-Nummer: 68081-82-3
Molekulargewicht: 124.22 g/mol
InChI-Schlüssel: VHOQXEIFYTTXJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Butyl Rubber (IIR), or isobutylene-isoprene rubber, is a synthetic elastomer produced by the cationic copolymerization of isobutylene (typically 97-98%) with a small percentage of isoprene (2-3%) . This structure, characterized by a saturated polyisobutylene backbone with limited unsaturation from isoprene, is responsible for its unique properties, including exceptional impermeability to gases and moisture . The vulcanization process, often using sulfur-based systems, dioximes, or resin cures, creates cross-links via the isoprene-derived double bonds, transforming the material into a durable, elastic thermoset . This compound exhibits outstanding resistance to aging, ozone, weathering, and a wide range of chemicals, including acids and alkalis . It also possesses notable vibration damping (NVH) properties and remains flexible across a temperature range of approximately -40°C to +120°C . A significant advancement was the development of halogenated this compound (Chlorobutyl-CIIR and Bromobutyl-BIIR), which offers higher curing rates and enables co-vulcanization with other general-purpose elastomers like natural rubber . For researchers, this compound's primary value lies in its application as a model material for studying gas barrier technologies, vibration damping mechanisms, and the chemistry of elastomer curing and halogenation . Its key research and specialty applications include serving as an impermeable inner liner in tubeless tires , pharmaceutical stoppers and seals for vials due to its high cleanliness and barrier properties , components in gas masks and protective clothing for its resistance to chemical agents , and as a binder or sealant in adhesives and construction materials for its durability and weather resistance . It is also widely used as a shock-absorbing and noise-damping material in automotive parts and industrial machinery . This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use.

Eigenschaften

CAS-Nummer

68081-82-3

Molekularformel

C9H16

Molekulargewicht

124.22 g/mol

IUPAC-Name

2-methylbuta-1,3-diene;2-methylprop-1-ene

InChI

InChI=1S/C5H8.C4H8/c1-4-5(2)3;1-4(2)3/h4H,1-2H2,3H3;1H2,2-3H3

InChI-Schlüssel

VHOQXEIFYTTXJU-UHFFFAOYSA-N

SMILES

CC(=C)C.CC(=C)C=C

Kanonische SMILES

CC(=C)C.CC(=C)C=C

Andere CAS-Nummern

68441-14-5
9010-85-9
68081-82-3

Synonyme

butyl rubber

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Mechanism and Kinetics of Butyl Rubber

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis mechanism and kinetics of butyl rubber, a copolymer of isobutylene (B52900) and isoprene (B109036). It delves into the cationic polymerization process, the role of various catalysts and initiators, and the critical reaction parameters that influence the final polymer properties. Detailed experimental protocols for laboratory-scale synthesis and characterization are presented, along with a summary of key quantitative data in structured tables. Furthermore, this guide includes visual representations of the polymerization mechanism and industrial production workflow through detailed diagrams.

Introduction

This compound, also known as isobutylene-isoprene rubber (IIR), is a synthetic elastomer valued for its excellent impermeability to gases, chemical resistance, and good flex properties. It is synthesized through the cationic copolymerization of its primary monomer, isobutylene, with a small percentage of isoprene (typically 1-3%).[1] The isoprene units introduce unsaturated sites into the polymer backbone, which are essential for vulcanization (cross-linking).[2] The unique properties of this compound make it a critical material in various applications, including tire inner liners, pharmaceutical stoppers, adhesives, and sealants.

This guide will explore the fundamental aspects of this compound synthesis, focusing on the underlying chemical mechanisms and the kinetics that govern the polymerization process.

Synthesis Mechanism: Cationic Polymerization

The synthesis of this compound proceeds via a cationic polymerization mechanism, which is initiated by a Lewis acid catalyst in the presence of a proton source (co-initiator).[3][4] The process can be broken down into three main stages: initiation, propagation, and termination/chain transfer.

Initiation

The initiation step involves the formation of a carbocation from an isobutylene monomer. This is typically achieved using a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃) or boron trifluoride (BF₃), and a co-initiator like water or a proton-donating acid.[3][4] The Lewis acid activates the co-initiator, which then protonates an isobutylene molecule, generating a tertiary carbocation.

Initiation cluster_catalyst_activation Catalyst Activation cluster_carbocation_formation Carbocation Formation AlCl3 AlCl₃ (Lewis Acid) Activated_Complex H⁺[AlCl₃OH]⁻ AlCl3->Activated_Complex + H₂O H2O H₂O (Co-initiator) Isobutylene Isobutylene Activated_Complex->Isobutylene Protonation Carbocation tert-Butyl Carbocation Isobutylene->Carbocation + H⁺

Initiation of Cationic Polymerization
Propagation

During the propagation stage, the newly formed carbocation rapidly adds successive isobutylene monomers. This chain growth reaction is exothermic and proceeds at a very high rate, especially at the extremely low temperatures required for the synthesis of high molecular weight this compound.[2][5] A small amount of isoprene is also incorporated into the growing polymer chain, providing the necessary unsaturation for subsequent cross-linking.

Propagation Growing_Chain_n Growing Polymer Chain (n units) Growing_Chain_n1 Growing Polymer Chain (n+1 units) Growing_Chain_n->Growing_Chain_n1 + Isobutylene Isobutylene Isobutylene Copolymer_Chain Copolymer Chain with Isoprene Growing_Chain_n1->Copolymer_Chain + Isoprene Isoprene Isoprene

Propagation and Copolymerization
Termination and Chain Transfer

The polymerization process can be terminated in several ways. In chain transfer to a monomer, a proton is abstracted from a monomer molecule, terminating the growing chain and creating a new carbocation to initiate a new chain. Termination can also occur through reaction with impurities or by the collapse of the ion pair formed between the growing carbocation and the counter-ion from the catalyst complex.[4]

Termination cluster_transfer Chain Transfer to Monomer cluster_collapse Ion-Pair Collapse Growing_Chain Growing Polymer Chain Terminated_Chain_1 Terminated Polymer Chain Growing_Chain->Terminated_Chain_1 + Isobutylene Terminated_Chain_2 Terminated Polymer Chain Growing_Chain->Terminated_Chain_2 Counter-ion interaction New_Carbocation New Carbocation

Termination Mechanisms

Kinetics of this compound Synthesis

The kinetics of this compound synthesis are complex and highly dependent on several factors, including temperature, initiator and monomer concentrations, and the solvent system used.

Effect of Temperature

The polymerization of isobutylene is characterized by a negative apparent activation energy, meaning the rate of polymerization increases as the temperature decreases.[6] Extremely low temperatures, typically between -90°C and -100°C, are necessary to achieve high molecular weight this compound. At higher temperatures, chain transfer reactions become more prevalent, leading to the formation of lower molecular weight polymers.[7]

Effect of Initiator and Monomer Concentration

The rate of polymerization is influenced by the concentrations of both the initiator and the monomers. Generally, a higher initiator concentration leads to a faster reaction rate but can result in a lower average molecular weight due to an increased number of polymer chains being initiated simultaneously. The monomer concentration also directly affects the polymerization rate; a higher monomer concentration typically leads to a faster rate of polymerization and can favor the formation of higher molecular weight polymers.

Monomer Reactivity Ratios

In the copolymerization of isobutylene (M₁) and isoprene (M₂), the monomer reactivity ratios (r₁ and r₂) describe the relative reactivity of a growing polymer chain ending in one monomer towards adding the same or the other monomer. For the isobutylene-isoprene system, the reactivity ratios are close to unity, indicating a tendency for random incorporation of the two monomers into the polymer chain.[2] This is crucial for achieving a homogeneous distribution of unsaturation sites for effective vulcanization.

Quantitative Data Summary

The following tables summarize key quantitative data related to the kinetics of this compound synthesis.

Table 1: Effect of Temperature on Molecular Weight of Polyisobutylene (B167198)

Temperature (°C)Number-Average Molecular Weight (Mₙ, g/mol )Polydispersity Index (PDI)Reference
-301,000 - 4,000< 2.3[8]
-78207,0002.84[9]
-95 to -100High (commercial grades)3 - 5[2]
-10 to -18010,000 - 1,000,000-[5]

Table 2: Influence of Initiator and Monomer Concentration on Polymerization

Initiator SystemInitiator Conc.Monomer Conc.Reaction TimeConversion (%)Mₙ ( g/mol )PDIReference
AlCl₃/Nucleophiles1% of isobutylene mass22% isobutylene in C4 gas30 min-1,000 - 4,000< 2.3[8]
AlCl₃·iPr₂O/Et₂O-0.33–1.30 M10 min~89%--[10]
AlCl₃/H₂O/Et₂O[AlCl₃] = 7.14 mM[IB] = 0.75 M10 s15.3%1,2002.0[3]
AlCl₃/H₂O/Et₂O[AlCl₃] = 7.14 mM[IB] = 0.75 M60 s35.8%1,3002.1[3]

Table 3: Monomer Reactivity Ratios for Isobutylene (M₁) and Isoprene (M₂) Copolymerization

Catalyst Systemr₁ (Isobutylene)r₂ (Isoprene)Temperature (°C)Reference
AlCl₃~1~1-95 to -100[2]
TiCl₄----

Note: Specific experimental values for reactivity ratios can vary depending on the exact catalyst system and reaction conditions.

Experimental Protocols

Monomer and Solvent Purification

High purity of monomers and solvent is critical for successful this compound synthesis.[2]

  • Isobutylene and Isoprene: These monomers are typically obtained from refinery streams and can be purified by passing them through columns of activated carbon and CaSO₄ to remove inhibitors and moisture.[9] Further purification can be achieved by distillation.

  • Solvent (e.g., Methyl Chloride): The solvent must be anhydrous. It is typically dried by passing it through a column of a suitable drying agent, such as molecular sieves or calcium chloride.

Initiator/Catalyst Preparation
  • Aluminum Trichloride (AlCl₃) Solution: A stock solution of AlCl₃ is prepared by dissolving anhydrous AlCl₃ powder in the purified solvent (e.g., methyl chloride) under an inert atmosphere (e.g., argon or nitrogen). The concentration is typically in the range of 0.1 wt%.[11]

Polymerization Reaction

The polymerization is carried out in a reactor equipped with a cooling system to maintain the extremely low temperatures required.

  • The reactor is purged with a dry, inert gas (e.g., argon) and cooled to the desired temperature (e.g., -95°C).

  • The purified solvent and monomers (isobutylene and isoprene) are charged into the reactor.

  • The catalyst solution is then introduced to initiate the polymerization. The reaction is typically very rapid and exothermic.

  • The polymerization is allowed to proceed for a specific duration to achieve the desired conversion.

Quenching and Polymer Isolation
  • The polymerization is terminated by adding a quenching agent, such as anhydrous methanol, to the reaction mixture.[9]

  • The precipitated this compound is then collected.

  • The polymer is washed to remove residual catalyst and unreacted monomers.

  • An antioxidant is typically added to the polymer solution to prevent degradation.[2]

  • The solvent is removed, often by steam or hot water stripping, and the resulting rubber crumb is dried.[2]

Polymer Characterization
  • Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the polymer.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the chemical structure of the this compound, including the isoprene content and its mode of incorporation into the polymer chain.[13][14]

Industrial Production Workflow

The industrial production of this compound is a continuous or semi-continuous process that involves several key stages.

Industrial_Workflow Feed_Prep Feed Preparation (Monomer & Solvent Purification) Polymerization Polymerization Reactor (-95°C to -100°C) Feed_Prep->Polymerization Slurry_Handling Slurry Stripping (Monomer & Solvent Recovery) Polymerization->Slurry_Handling Finishing Finishing (Drying, Baling) Slurry_Handling->Finishing Halogenation Halogenation (Optional) Finishing->Halogenation For Halothis compound Final_Product Final this compound Product Finishing->Final_Product Halogenation->Final_Product

Industrial Production of this compound

The process begins with the purification of the isobutylene and isoprene monomers and the methyl chloride diluent.[2] These are then fed into a polymerization reactor maintained at cryogenic temperatures. A solution of aluminum trichloride catalyst is continuously injected to initiate the polymerization. The resulting this compound precipitates as a slurry in the methyl chloride. This slurry is then transferred to a flash drum where unreacted monomers and the diluent are vaporized and recovered for recycling. The polymer is then mixed with an antioxidant and water to form a crumb, which is subsequently dried and baled for packaging. For the production of halothis compound, an additional step of reacting the this compound with chlorine or bromine is included.[2]

Conclusion

The synthesis of this compound via cationic polymerization is a well-established yet complex industrial process. A thorough understanding of the underlying reaction mechanism and kinetics is paramount for controlling the polymer's molecular weight, microstructure, and ultimately, its physical properties. The stringent requirements for low temperatures and high purity of reactants highlight the technical challenges in its production. This guide has provided a detailed overview of these aspects, along with practical experimental protocols and a summary of key kinetic data, to serve as a valuable resource for researchers and professionals in the field.

References

chemical structure and properties of butyl rubber

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure and Properties of Butyl Rubber

Introduction

This compound, also known as isobutylene-isoprene rubber (IIR), is a synthetic elastomer valued for its unique properties, including excellent impermeability to gases and moisture, high damping, and good resistance to heat, weathering, and chemicals.[1][2] It is a copolymer primarily composed of isobutylene (B52900) with a small amount of isoprene (B109036), typically 1-2%.[1][3] The isoprene units introduce double bonds, which are crucial for vulcanization (cross-linking).[1][4] Developed in 1937, this compound has become an essential material in numerous applications, from tire inner liners to pharmaceutical stoppers and protective equipment.[1][5] This guide provides a comprehensive technical overview of the chemical structure, synthesis, properties, and characterization of this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Synthesis

This compound is a random copolymer of isobutylene (about 98%) and isoprene (about 2%).[5][6] The isobutylene provides a saturated and flexible polymer backbone, which is key to many of this compound's characteristic properties, such as its low gas permeability and chemical resistance.[1] The small percentage of isoprene units introduces sites of unsaturation (double bonds) that allow for cross-linking through vulcanization, a process that enhances the rubber's strength and elasticity.[1][4]

Monomers and Polymer Structure

The primary monomer, isobutylene (2-methylpropene), has a chemical formula of C4H8.[4] The comonomer, isoprene (2-methyl-1,3-butadiene), has a chemical formula of C5H8.[4] The incorporation of isoprene into the polyisobutylene (B167198) chain is typically in the 1,4-addition configuration.[2][4]

Chemical Structure of this compound Monomers and Polymer cluster_monomers Monomers cluster_polymerization Cationic Polymerization cluster_polymer Resulting Polymer Chain Isobutylene Isobutylene (C₄H₈) Polymerization Copolymerization (~98% Isobutylene, ~2% Isoprene) Isobutylene->Polymerization Major component Isoprene Isoprene (C₅H₈) Isoprene->Polymerization Minor component (for vulcanization sites) ButylRubber This compound (IIR) Chain -[(-CH₂-C(CH₃)₂-)n - (-CH₂-C(CH₃)=CH-CH₂-)m]- Polymerization->ButylRubber

Caption: Monomers and resulting polymer structure of this compound.

Synthesis: Cationic Polymerization

This compound is synthesized via cationic polymerization.[5][7] This process is typically carried out at very low temperatures (-100 to -90 °C) in a solvent such as methyl chloride.[5][8] A Friedel-Crafts acid, like aluminum trichloride (B1173362) (AlCl₃), is commonly used as an initiator.[7][9] The low temperature is crucial to control the reaction rate and achieve a high molecular weight.[10]

The polymerization process can be summarized as follows:

  • Initiation: The Lewis acid initiator (e.g., AlCl₃) reacts with a co-initiator (trace amounts of water) to form a proton, which then protonates an isobutylene monomer to create a stable tertiary carbocation.

  • Propagation: The carbocation rapidly adds subsequent isobutylene monomers in a head-to-tail fashion. Isoprene is also incorporated into the growing polymer chain.[5]

  • Chain Transfer and Termination: These reactions limit the molecular weight of the polymer.

Halogenated versions of this compound, such as chlorobutyl (CIIR) and bromobutyl (BIIR), are produced by reacting this compound with chlorine or bromine.[6] Halogenation provides more reactive sites for vulcanization, allowing for faster curing rates and improved compatibility with other rubbers.[6]

Properties of this compound

The unique molecular structure of this compound imparts a range of desirable properties.

Physical and Mechanical Properties

This compound is known for its excellent shock absorption and remains flexible over a wide temperature range.[1][5] Its high damping at ambient temperatures is a key characteristic.[2]

PropertyValueUnitsTest Method
Density 0.92g/cm³ASTM D792
Hardness (Durometer) 40 - 90Shore AASTM D2240
Tensile Strength 500 - 2500psiASTM D412
Ultimate Elongation 300 - 850%ASTM D412
Compression Set Poor to Good (25 - 50%)%ASTM D395
Operating Temperature Range -40 to 120°C-
Gas Permeability Excellent (Very Low)-ASTM D1434
Chemical Resistance

This compound exhibits strong resistance to a variety of chemicals, which is attributed to its saturated polymer backbone.[1]

Chemical AgentResistance RatingTest Method
Acids (Dilute) ExcellentASTM D471
Acids (Concentrated) Good to ExcellentASTM D471
Alkalis ExcellentASTM D471
Alcohols ExcellentASTM D471
Ketones (e.g., Acetone, MEK) GoodASTM D471
Oils (Petroleum-based) PoorASTM D471
Gasoline, Solvents PoorASTM D471
Water ExcellentASTM D471
Ozone and UV Radiation ExcellentASTM D1149

Experimental Protocols

Accurate characterization of this compound is essential for quality control and research. Below are summaries of standard methodologies.

Molecular Weight Determination by Gel Permeation Chromatography (GPC)

GPC, also known as Size Exclusion Chromatography (SEC), is used to determine the molecular weight and molecular weight distribution of this compound.[11]

Methodology:

  • Sample Preparation: Dissolve a known concentration of the this compound sample in a suitable solvent (e.g., tetrahydrofuran (B95107) (THF) or hexane).[12] The solution should be filtered to remove any insoluble particles.[12]

  • Instrumentation: Utilize a GPC system equipped with a refractive index (RI) detector. The system should have columns suitable for high molecular weight polymers, such as PLgel 10 µm MIXED-B columns.[12]

  • Calibration: Generate a calibration curve using narrow molecular weight standards, such as polystyrene (PS) or polyisobutylene (PIB) standards.[11] The Universal Calibration principle can be applied using Mark-Houwink constants for this compound.[11]

  • Analysis: Inject the filtered sample solution into the GPC system. The polymer molecules are separated based on their hydrodynamic volume as they pass through the porous gel of the columns.

  • Data Processing: The molecular weight distribution is calculated from the elution profile by comparing it to the calibration curve.

Isoprene Content and Structure by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the chemical structure and monomer composition of this compound.[4]

Methodology:

  • Sample Preparation: Dissolve a small amount of the this compound sample in a deuterated solvent (e.g., deuterated chloroform, CDCl₃).

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra.

  • Spectral Analysis:

    • In the ¹H NMR spectrum, the signals corresponding to the isoprene units can be identified and integrated. For instance, the olefinic protons of the 1,4-isoprene unit typically appear around 5.1 ppm.[13]

    • The isobutylene protons will give rise to large signals at different chemical shifts.

    • By comparing the integral of the isoprene signals to the integral of the isobutylene signals, the molar percentage of isoprene in the copolymer can be quantitatively determined.[4]

Mechanical Properties Testing

Standardized tests are used to measure the mechanical properties of vulcanized this compound.

Experimental Workflow for this compound Characterization cluster_sample Sample Preparation cluster_testing Mechanical and Physical Testing cluster_results Data Analysis Sample This compound Sample Vulcanization Vulcanization (Curing) Sample->Vulcanization Specimen Cut into Standard Test Specimens Vulcanization->Specimen Tensile Tensile Test (ASTM D412) - Tensile Strength - Elongation Specimen->Tensile Compression Compression Set Test (ASTM D395) Specimen->Compression Hardness Hardness Test (ASTM D2240) Specimen->Hardness Permeability Gas Permeability Test (ASTM D1434) Specimen->Permeability Chemical Chemical Resistance Test (ASTM D471) Specimen->Chemical Data Collect and Analyze Data Tensile->Data Compression->Data Hardness->Data Permeability->Data Chemical->Data Report Generate Technical Report Data->Report

Caption: General workflow for mechanical and physical testing.

Tensile Testing (ASTM D412): [1]

  • Specimen: Use dumbbell-shaped test specimens cut from a vulcanized rubber sheet.[14]

  • Procedure: The specimen is placed in the grips of a universal testing machine. It is then pulled at a constant rate (typically 500 mm/min) until it breaks.[14]

  • Measurements: The force required to stretch the specimen and the elongation at break are recorded. Tensile strength (maximum stress before breaking) and ultimate elongation are calculated.[1]

Compression Set (ASTM D395): [9]

  • Specimen: Use a cylindrical button-shaped specimen.

  • Procedure: The specimen is compressed to a specified percentage of its original height (e.g., 25%) and held under this compression for a set time at a specific temperature (e.g., 22 hours at 70°C).[8]

  • Measurement: After the test period, the force is removed, and the specimen is allowed to cool for 30 minutes. The final thickness is measured, and the compression set is calculated as the percentage of the original deflection that is not recovered.[15]

Chemical Resistance (ASTM D471): [16]

  • Specimen: Prepare standard-sized rubber specimens.[17]

  • Procedure: The initial mass, volume, and hardness of the specimens are measured. The specimens are then fully immersed in the test liquid under controlled temperature and time conditions.[18]

  • Measurement: After immersion, the specimens are removed, dried, and their mass, volume, and hardness are measured again. The percentage change in these properties is calculated to determine the effect of the liquid.[18]

Conclusion

This compound is a versatile synthetic elastomer with a unique combination of properties derived from its chemical structure. Its low permeability to gases, excellent chemical and environmental resistance, and high damping capabilities make it indispensable in a wide range of demanding applications. A thorough understanding of its structure, synthesis, and properties, characterized through standardized experimental protocols, is crucial for material scientists and engineers in optimizing its use and developing new applications.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Fundamentals of Isobutylene-Isoprene Copolymerization

Introduction

Isobutylene-isoprene rubber (IIR), commonly known as butyl rubber, is a synthetic elastomer synthesized by the copolymerization of isobutylene (B52900) with a small percentage of isoprene (B109036).[1] This copolymer is of significant commercial interest due to its unique properties, including excellent impermeability to gases, high damping characteristics, and resistance to heat, ozone, and chemical degradation.[1][2] These attributes make it an indispensable material in a wide array of applications, from tire inner liners and pharmaceutical stoppers to adhesives and protective clothing.[1][3]

The synthesis of this compound is achieved through a cationic polymerization mechanism, a process that requires stringent control of reaction conditions to achieve the desired polymer microstructure and properties.[1] This technical guide provides a comprehensive overview of the fundamental principles of isobutylene-isoprene copolymerization, including the reaction mechanism, kinetics, experimental protocols, and the influence of various parameters on the final polymer characteristics.

Cationic Polymerization Mechanism

The copolymerization of isobutylene and isoprene is a classic example of cationic polymerization, which proceeds via the formation and propagation of a carbocationic active center.[1] The process can be divided into four primary steps: initiation, propagation, chain transfer, and termination.

1. Initiation: The polymerization is typically initiated by a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃) or boron trifluoride (BF₃), in the presence of a co-catalyst or initiator, often a protic substance like water.[1] The Lewis acid and the initiator form a complex that generates a carbocation, which then attacks the first monomer molecule (predominantly isobutylene due to its higher concentration and reactivity in this system) to form a new carbocationic species.

2. Propagation: The newly formed carbocation rapidly adds subsequent monomer units, primarily isobutylene, to extend the polymer chain. Isoprene is incorporated into the growing chain at a much lower frequency, introducing unsaturated sites along the polymer backbone.[3] These unsaturated units are crucial for subsequent vulcanization (cross-linking) of the rubber.[1]

3. Chain Transfer: This is a critical step that limits the molecular weight of the polymer. The growing carbocation can be terminated by transferring a proton to a monomer, a solvent molecule, or the counter-ion. This process terminates the growth of one polymer chain while simultaneously creating a new carbocation that can initiate the growth of another chain.[4]

4. Termination: True termination reactions, where the active center is irreversibly destroyed, can also occur, though chain transfer is the more dominant mechanism for controlling molecular weight in this compound synthesis.

Below is a diagram illustrating the cationic polymerization mechanism of isobutylene and isoprene.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Chain Transfer & Termination Initiator (H₂O) Initiator (H₂O) Complex H⁺[AlCl₃OH]⁻ Initiator (H₂O)->Complex Reacts with Lewis Acid (AlCl₃) Lewis Acid (AlCl₃) Lewis Acid (AlCl₃)->Complex Carbocation tert-Butyl Carbocation Complex->Carbocation Protonates Isobutylene_monomer Isobutylene Isobutylene_monomer->Carbocation Growing_Chain Growing Polymer Chain (Carbocation) Carbocation->Growing_Chain Starts Propagation Longer_Chain Elongated Polymer Chain Growing_Chain->Longer_Chain Adds Monomers Isobutylene & Isoprene Monomers->Longer_Chain Active_Chain Growing Polymer Chain (Carbocation) Inactive_Chain Terminated Polymer Chain Active_Chain->Inactive_Chain Proton Transfer Transfer_Agent Monomer / Solvent Transfer_Agent->Inactive_Chain New_Carbocation New Carbocation Transfer_Agent->New_Carbocation Initiates new chain

Caption: Cationic Polymerization Mechanism of this compound.

Quantitative Data Summary

The properties of the resulting isobutylene-isoprene copolymer are highly dependent on the reaction conditions. The following tables summarize key quantitative data from various studies.

Table 1: Monomer Reactivity Ratios

Monomer reactivity ratios (r₁ for isobutylene and r₂ for isoprene) indicate the relative preference of a growing polymer chain ending in a particular monomer to add the same or the other monomer.

r₁ (Isobutylene)r₂ (Isoprene)Catalyst SystemSolventTemperature (°C)Reference
1.54 ± 0.06-Et₂AlCl / EtAlCl₂Hexane-75[5]
~1.0-Modified Alkylaluminum HalidesHexane-75[5]

Note: Data for r₂ is often not explicitly stated in the context of this compound synthesis due to the very low concentration of isoprene.

Table 2: Effect of Reaction Parameters on Molecular Weight

The molecular weight and its distribution are critical for the end-use properties of this compound. These are primarily controlled by the reaction temperature and the concentrations of monomer, initiator, and chain transfer agents.

ParameterChangeEffect on Number-Average Molecular Weight (Mn)Effect on Polydispersity Index (PDI)Reference
TemperatureDecrease from -35°C to -78°CIncrease-[6][7]
Initiator (AlCl₃) Conc.IncreaseDecrease-[2]
Isoprene/Isobutylene RatioIncreaseDecrease-[3]
High Gravity LevelIncrease from 15 g's to 670 g'sIncreaseDecrease[8]

Experimental Protocols

Below is a generalized experimental protocol for the laboratory-scale synthesis of isobutylene-isoprene rubber via cationic polymerization.

Materials:

  • Isobutylene (high purity)

  • Isoprene (high purity)

  • Methyl chloride (or other suitable solvent like hexane), dried

  • Aluminum trichloride (AlCl₃) or other Lewis acid catalyst

  • Initiator (e.g., water or a suitable organic compound)

  • Methanol (for termination)

  • Antioxidant (e.g., butylated hydroxytoluene - BHT)

  • Hexane (for dissolution of the polymer)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, thermocouple, and gas inlet/outlet

  • Dry ice/acetone or liquid nitrogen cooling bath

  • Syringes for transfer of reagents

  • Schlenk line or glove box for inert atmosphere operations

Procedure:

  • Reactor Setup: The reactor is thoroughly dried and assembled. The system is then purged with a dry inert gas (e.g., nitrogen or argon) to remove air and moisture.

  • Cooling: The reactor is cooled to the desired reaction temperature, typically between -80°C and -100°C, using a cooling bath.[1]

  • Monomer and Solvent Charging: The dried solvent (e.g., methyl chloride) is transferred to the reactor. Subsequently, the purified and cooled isobutylene and isoprene monomers are added to the reactor in the desired ratio.

  • Initiator and Catalyst Preparation: The catalyst solution is prepared separately by dissolving the Lewis acid (e.g., AlCl₃) in a small amount of the dry solvent under an inert atmosphere. The initiator is introduced into the monomer feed or the catalyst solution.

  • Polymerization: The catalyst solution is slowly added to the vigorously stirred monomer solution in the reactor. The polymerization is typically very rapid and exothermic, so careful control of the addition rate and temperature is crucial. The reaction is allowed to proceed for a specific time to achieve the desired conversion.

  • Termination: The polymerization is terminated by adding a quenching agent, such as pre-chilled methanol. This destroys the active carbocationic centers.

  • Product Isolation and Purification: An antioxidant is added to the polymer solution to prevent degradation. The polymer is then precipitated by adding the solution to a large volume of a non-solvent like methanol. The precipitated rubber is washed multiple times to remove residual catalyst and unreacted monomers.

  • Drying: The purified this compound is dried under vacuum at a moderate temperature until a constant weight is achieved.

The following diagram outlines the general experimental workflow for the synthesis of this compound.

G Start Start Reactor_Setup 1. Reactor Setup (Dry, Inert Atmosphere) Start->Reactor_Setup Cooling 2. Cool Reactor (-80 to -100 °C) Reactor_Setup->Cooling Charge_Reagents 3. Charge Solvent & Monomers (Isobutylene, Isoprene) Cooling->Charge_Reagents Initiate_Polymerization 5. Initiate Polymerization (Add Catalyst to Monomers) Charge_Reagents->Initiate_Polymerization Prepare_Catalyst 4. Prepare Catalyst Solution (e.g., AlCl₃ in Solvent) Prepare_Catalyst->Initiate_Polymerization Termination 6. Terminate Reaction (Add Methanol) Initiate_Polymerization->Termination Isolation 7. Isolate & Purify Polymer (Precipitation, Washing) Termination->Isolation Drying 8. Dry Product (Vacuum Oven) Isolation->Drying End End Drying->End

References

An In-depth Technical Guide to the Synthesis and Characterization of Polyisobutylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of polyisobutylene (B167198) (PIB), a versatile polymer with significant applications in the pharmaceutical and medical device industries. This document details the core principles of PIB synthesis via cationic polymerization, offers in-depth experimental protocols for its preparation and characterization, and presents quantitative data to guide researchers in achieving desired polymer properties.

Synthesis of Polyisobutylene via Cationic Polymerization

Polyisobutylene is synthesized through the cationic polymerization of isobutylene (B52900) monomers. This process is initiated by a Lewis acid in the presence of a proton source (co-initiator) and proceeds through initiation, propagation, and termination steps. By carefully controlling the reaction conditions, the molecular weight, molecular weight distribution, and end-group functionality of the resulting polymer can be precisely tailored.

Reaction Mechanism

The cationic polymerization of isobutylene is a chain-growth polymerization that involves the following key steps:

  • Initiation: A Lewis acid (e.g., aluminum chloride, titanium tetrachloride) abstracts a halide from an initiator or reacts with a protic co-initiator (e.g., water, alcohol) to form a carbocation. This carbocation then attacks an isobutylene monomer, forming a new carbocation at the growing chain end.

  • Propagation: The carbocationic chain end repeatedly adds isobutylene monomers, leading to the growth of the polymer chain.

  • Chain Transfer: The growing polymer chain can transfer a proton to a monomer, solvent, or another polymer chain, resulting in the termination of the growing chain and the initiation of a new one. This is a critical step in controlling the molecular weight of the polymer.

  • Termination: The polymerization is terminated by the irreversible destruction of the propagating carbocation, for example, by reaction with a nucleophile or by rearrangement.

Living cationic polymerization is a specialized technique that minimizes chain transfer and termination reactions, allowing for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.[1][2] This is often achieved by using specific initiator/Lewis acid systems and by adding a proton trap to scavenge protic impurities that can lead to uncontrolled initiation.[3]

G Cationic Polymerization of Isobutylene cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Chain Transfer Initiator Initiator (RX) Carbocation Carbocation (R+) Initiator->Carbocation Activation LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->Carbocation GrowingChain1 Growing Chain (R-M+) Carbocation->GrowingChain1 Addition Monomer1 Isobutylene Monomer Monomer1->GrowingChain1 GrowingChainN Growing Chain (R-Mn+) GrowingChainN1 Growing Chain (R-Mn+1+) GrowingChainN->GrowingChainN1 Monomer Addition MonomerN Isobutylene Monomer MonomerN->GrowingChainN1 GrowingChainEnd Growing Chain (R-Mn+) TerminatedPolymer Terminated Polymer GrowingChainEnd->TerminatedPolymer Termination NewChain New Initiating Species GrowingChainEnd->NewChain Chain Transfer

Diagram 1: Cationic Polymerization Signaling Pathway
Experimental Protocols

  • Isobutylene (polymerization grade)

  • Lewis Acid (e.g., Aluminum chloride (AlCl₃), Titanium tetrachloride (TiCl₄))

  • Initiator/Co-initiator (e.g., water, tert-butyl chloride)

  • Solvent (e.g., hexane (B92381), dichloromethane)

  • Proton trap for living polymerization (e.g., 2,6-di-tert-butylpyridine)

  • Quenching agent (e.g., methanol)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Reactor Setup: A dried, multi-necked round-bottom flask equipped with a magnetic stirrer, a thermocouple, a gas inlet, and a septum is assembled. The system is purged with dry nitrogen or argon to create an inert atmosphere.

  • Solvent and Monomer Addition: The desired amount of anhydrous solvent (e.g., a mixture of hexane and dichloromethane) is transferred to the reactor via cannula. The reactor is cooled to the desired reaction temperature (e.g., -80 °C) using a cooling bath. The isobutylene monomer is then condensed into the reactor.

  • Initiation: The initiator/co-initiator system is prepared separately and added to the cooled monomer solution. For instance, a solution of the Lewis acid in the reaction solvent is prepared and added dropwise to the reactor. For living polymerizations, a proton trap is added prior to the initiator.[4][5]

  • Polymerization: The reaction is allowed to proceed for a predetermined time, with the temperature being carefully monitored and controlled.

  • Termination/Quenching: The polymerization is terminated by the addition of a quenching agent, such as pre-chilled methanol.

  • Purification: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol). The precipitated polymer is then collected by filtration, washed, and dried under vacuum to a constant weight.

Characterization of Polyisobutylene

The physical and chemical properties of the synthesized PIB are determined using a variety of analytical techniques.

Molecular Weight and Molecular Weight Distribution

Gel Permeation Chromatography (GPC) is the primary method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of PIB.[1][6]

  • Sample Preparation: A dilute solution of the PIB sample (typically 1-2 mg/mL) is prepared in a suitable solvent, such as tetrahydrofuran (B95107) (THF). The solution is filtered through a syringe filter (e.g., 0.45 µm) to remove any particulate matter.[6]

  • Instrumentation: A GPC system equipped with a refractive index (RI) detector is used. The system is calibrated with narrow-PDI polystyrene or polyisobutylene standards.[7]

  • Analysis: The prepared sample solution is injected into the GPC system. The elution profile is recorded, and the molecular weight parameters are calculated based on the calibration curve.

Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the microstructure of PIB, including the identification of end-groups.[8][9]

  • Sample Preparation: A solution of the PIB sample (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: The ¹H NMR spectrum is acquired on a high-resolution NMR spectrometer.

  • Data Analysis: The chemical shifts and integration of the signals are analyzed to determine the structure of the polymer and to quantify the different types of end-groups present (e.g., exo-olefin, endo-olefin, chlorine-terminated).[10]

Thermal Properties

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal properties of PIB.

  • Sample Preparation: A small amount of the PIB sample (typically 5-10 mg) is accurately weighed into an aluminum pan.[11]

  • DSC Analysis: The sample is heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. The heat flow as a function of temperature is recorded to determine the glass transition temperature (Tg).[12]

  • TGA Analysis: The sample is heated at a controlled rate (e.g., 10 °C/min) under a nitrogen or air atmosphere. The weight loss of the sample as a function of temperature is recorded to determine its thermal stability and decomposition profile.

Quantitative Data

The following tables summarize the effect of various reaction parameters on the molecular weight and polydispersity of polyisobutylene synthesized via cationic polymerization.

Table 1: Effect of AlCl₃ Concentration on PIB Molecular Weight [13][14][15][16]

[AlCl₃] (mol/L)Temperature (°C)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
0.01-302,5005,7502.3
0.02-301,8003,9602.2
0.03-301,2002,5202.1
0.02-201,5003,4502.3
0.02-402,2005,0602.3

Table 2: Effect of TiCl₄ Concentration on PIB Molecular Weight in a Living System [3][5][17][18][19][20]

[TiCl₄] (mol/L)[Initiator] (mol/L)Temperature (°C)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
0.050.005-8010,00011,5001.15
0.100.005-8010,20011,8321.16
0.200.005-809,80011,2701.15
0.100.010-805,1005,9161.16
0.100.0025-8020,50023,7801.16

Table 3: Typical Thermal Properties of Polyisobutylene

PropertyValue
Glass Transition Temperature (Tg)-65 °C to -70 °C
Decomposition Temperature (TGA, 5% weight loss)~350 °C

Experimental Workflow and Logical Relationships

G Experimental Workflow for PIB Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis and Interpretation ReactorPrep Reactor Preparation (Drying, Inert Atmosphere) ReagentAdd Reagent Addition (Solvent, Monomer, Initiator) ReactorPrep->ReagentAdd Polymerization Polymerization Reaction ReagentAdd->Polymerization Quenching Quenching and Precipitation Polymerization->Quenching Purification Purification and Drying Quenching->Purification GPC GPC Analysis (Mn, Mw, PDI) Purification->GPC PIB Sample NMR NMR Spectroscopy (Structure, End-Groups) Purification->NMR PIB Sample Thermal Thermal Analysis (DSC/TGA) (Tg, Stability) Purification->Thermal PIB Sample DataAnalysis Correlate Synthesis Parameters with Polymer Properties GPC->DataAnalysis NMR->DataAnalysis Thermal->DataAnalysis

Diagram 2: Experimental Workflow Diagram

References

molecular weight determination of butyl rubber

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Weight Determination of Butyl Rubber

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core techniques used to determine the molecular weight of this compound, a copolymer of isobutylene (B52900) and a small amount of isoprene. An understanding of the molecular weight and its distribution is critical as it directly influences the polymer's physical and mechanical properties, such as its viscoelasticity, strength, and processability. This document details the methodologies for Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC), viscometry, and light scattering techniques.

Overview of Key Techniques

The determination of this compound's molecular weight is primarily accomplished through a combination of chromatographic and solution-based methods. Each technique provides different molecular weight averages and distributions, offering a comprehensive understanding of the polymer's characteristics.

  • Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC): This is the most powerful and widely used technique for determining the complete molecular weight distribution of a polymer. It separates molecules based on their hydrodynamic volume in solution.[1]

  • Viscometry: This classical method relates the viscosity of a polymer solution to its molecular weight through the Mark-Houwink equation. It provides the viscosity-average molecular weight (Mv).[2]

  • Light Scattering: This technique measures the intensity of light scattered by polymer molecules in solution to determine the weight-average molecular weight (Mw) in an absolute manner.[3]

Data Presentation: Molecular Weight Parameters for this compound

The following table summarizes typical molecular weight parameters and Mark-Houwink constants for this compound. These values can vary depending on the specific grade and manufacturing process.

ParameterSymbolTypical Value RangeMethod of Determination
Number-Average Molecular WeightMn100,000 - 500,000 g/mol GPC/SEC
Weight-Average Molecular WeightMw300,000 - 1,000,000 g/mol GPC/SEC, Light Scattering
Z-Average Molecular WeightMz> 1,000,000 g/mol GPC/SEC
Polydispersity IndexPDI (Mw/Mn)2.0 - 5.0GPC/SEC
Viscosity-Average Molecular WeightMvSimilar to MwViscometry
Mooney Viscosity (ML 1+8 @ 125°C)-30 - 75Mooney Viscometer (ASTM D1646)[4]
SolventTemperature (°C)K (x 10⁻⁴ dL/g)a
Tetrahydrofuran (THF)250.850.75
Tetrahydrofuran (THF)302.00.67[5]

Experimental Protocols

Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC)

This protocol outlines the determination of molecular weight distribution of this compound using a GPC system equipped with refractive index (RI), viscometer, and multi-angle light scattering (MALS) detectors.

3.1.1. Materials and Equipment

  • GPC system with a pump, injector, column oven, and degasser

  • SEC columns suitable for high molecular weight polymers (e.g., Agilent PLgel MIXED-B)[6]

  • Refractive Index (RI) detector

  • Viscometer detector

  • Multi-Angle Light Scattering (MALS) detector[3]

  • Solvent: Tetrahydrofuran (THF), HPLC grade

  • This compound sample

  • Polystyrene or polyisobutylene (B167198) standards for calibration[5]

  • Analytical balance

  • Volumetric flasks

  • Syringe filters (0.2 or 0.45 µm PTFE)

3.1.2. Experimental Workflow

GPC_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_gpc GPC Analysis cluster_detection Detection and Data Acquisition cluster_analysis Data Analysis A Dissolve this compound in THF (0.1-0.2% w/v) B Filter sample solution A->B E Inject filtered sample onto the SEC columns B->E C Prepare fresh THF mobile phase and degas D Equilibrate GPC system with THF at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 35°C) C->D D->E F Separation of molecules by size E->F G Detect eluting polymer with RI, Viscometer, and MALS detectors F->G H Record detector signals as a function of elution time G->H I Perform universal calibration or use MALS for absolute molecular weight determination H->I J Calculate Mn, Mw, Mz, and PDI I->J

GPC/SEC experimental workflow for this compound analysis.

3.1.3. Procedure

  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in THF to a concentration of approximately 0.1-0.2% (w/v). Allow the sample to dissolve completely, which may take several hours with gentle agitation. Filter the solution through a 0.2 or 0.45 µm PTFE syringe filter to remove any particulates.[6]

  • System Setup: Prepare fresh THF as the mobile phase and degas it thoroughly. Set the GPC system to a constant flow rate (e.g., 1.0 mL/min) and a stable column oven temperature (e.g., 35°C).

  • Calibration (if not using MALS for absolute MW): If using conventional calibration, prepare a series of narrow polystyrene or polyisobutylene standards of known molecular weights. Inject each standard and create a calibration curve of log(MW) versus elution time.

  • Sample Analysis: Inject the filtered this compound sample into the GPC system.

  • Data Acquisition: Record the signals from the RI, viscometer, and MALS detectors as the sample elutes from the columns.

  • Data Analysis:

    • With MALS (Absolute Molecular Weight): Use the data from the MALS and RI detectors to calculate the absolute molecular weight at each elution slice without the need for column calibration.[3]

    • With Universal Calibration: Use the polystyrene calibration curve along with the Mark-Houwink constants for polystyrene and this compound to construct a universal calibration curve and determine the molecular weight distribution.[7]

    • Calculate the number-average (Mn), weight-average (Mw), Z-average (Mz) molecular weights, and the polydispersity index (PDI = Mw/Mn).

Viscometry

This protocol describes the determination of the viscosity-average molecular weight (Mv) of this compound using a capillary viscometer.

3.2.1. Materials and Equipment

  • Ubbelohde or Ostwald capillary viscometer[8]

  • Constant temperature water bath (e.g., 25°C ± 0.1°C)[9]

  • Stopwatch

  • Volumetric flasks and pipettes

  • Solvent: Toluene (B28343) or THF

  • This compound sample

  • Analytical balance

3.2.2. Experimental Workflow

Viscometry_Workflow cluster_prep Solution Preparation cluster_measurement Flow Time Measurement cluster_calc Calculations A Prepare a stock solution of this compound in a suitable solvent (e.g., 1 g/dL) B Prepare a series of dilutions (e.g., 0.5, 0.25, 0.125 g/dL) A->B D Measure the flow time (t) for each polymer solution concentration B->D C Measure the flow time of the pure solvent (t₀) in a capillary viscometer E Calculate relative, specific, reduced, and inherent viscosities for each concentration C->E D->E F Plot reduced and inherent viscosities against concentration E->F G Extrapolate to zero concentration to find the intrinsic viscosity [η] F->G H Calculate Mv using the Mark-Houwink equation G->H

Viscometry experimental workflow for determining Mv.

3.2.3. Procedure

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., toluene or THF) at a known concentration (e.g., 1 g/dL). From this stock solution, prepare a series of dilutions of varying concentrations.[9]

  • Flow Time Measurement:

    • Place the viscometer in a constant temperature bath until it reaches thermal equilibrium.

    • Measure the flow time of the pure solvent (t₀) through the capillary. Repeat for consistency.

    • For each polymer solution, measure the flow time (t) in the same manner.[8]

  • Calculations:

    • Calculate the relative viscosity (η_rel) = t / t₀

    • Calculate the specific viscosity (η_sp) = η_rel - 1

    • Calculate the reduced viscosity (η_red) = η_sp / c

    • Calculate the inherent viscosity (η_inh) = ln(η_rel) / c

  • Intrinsic Viscosity Determination: Plot both the reduced viscosity and the inherent viscosity against concentration (c). Extrapolate the two lines to zero concentration. The common y-intercept is the intrinsic viscosity ([η]).[2]

  • Molecular Weight Calculation: Use the Mark-Houwink equation, [η] = K * Mv^a, to calculate the viscosity-average molecular weight (Mv).[10] The values for K and a are specific to the polymer-solvent-temperature system (see Table 2).

Mooney Viscosity (ASTM D1646)

Mooney viscosity is not a direct measure of molecular weight but is a widely used quality control parameter that correlates with the average molecular weight of the rubber.[4]

3.3.1. Materials and Equipment

  • Mooney viscometer with a large rotor

  • This compound sample

  • Die cavity and rotor conforming to ASTM D1646 specifications

3.3.2. Experimental Workflow

Mooney_Viscosity_Workflow cluster_setup Instrument Setup cluster_test Test Procedure cluster_result Result A Preheat the Mooney viscometer to the specified temperature (e.g., 125°C) B Place the this compound sample in the die cavity, enclosing the rotor A->B C Close the dies and allow the sample to warm for 1 minute B->C D Start the rotor (2 rpm) C->D E Record the torque reading after a specified time (e.g., 8 minutes) D->E F The final reading is the Mooney Viscosity (e.g., ML 1+8 @ 125°C) E->F

Mooney viscosity test workflow (ASTM D1646).

3.3.3. Procedure

  • Instrument Preparation: Preheat the Mooney viscometer to the specified temperature, typically 100°C or 125°C.[11]

  • Sample Insertion: Place a sample of this compound that is sufficient to fill the die cavity above and below the rotor.

  • Test Execution:

    • Close the platens to seal the die cavity.

    • Allow the rubber to warm up for a pre-heating time of 1 minute.

    • Start the rotor, which rotates at a constant speed of 2 rpm.

    • The resistance to the rotation is measured as torque in Mooney units.

  • Reading: The Mooney viscosity is read after a specified running time, typically 4 or 8 minutes. The result is reported as "ML 1+8 @ 125°C," where M stands for Mooney, L for the large rotor, 1 is the pre-heat time in minutes, 8 is the rotor running time in minutes, and 125°C is the test temperature.

Logical Relationships of Molecular Weight Determination Methods

The different techniques for molecular weight determination are often used in a complementary manner to provide a full picture of the polymer's characteristics.

Logical_Relationships cluster_primary Primary Characterization cluster_complementary Complementary & QC Methods GPC GPC/SEC (Provides full MWD, Mn, Mw, Mz, PDI) Viscometry Viscometry (Provides Mv) GPC->Viscometry Calibration & Comparison LightScattering Light Scattering (Provides absolute Mw) GPC->LightScattering Often coupled (GPC-MALS) Mooney Mooney Viscosity (QC parameter related to Mw) GPC->Mooney MWD influences Mooney viscosity Viscometry->Mooney Fundamental property vs. QC test LightScattering->GPC Provides absolute values for GPC

Interrelation of molecular weight determination techniques.

This guide provides a foundational understanding of the principles and methodologies for determining the molecular weight of this compound. For specific applications, it is recommended to consult the relevant ASTM standards and instrument manuals for detailed operational procedures.

References

An In-depth Technical Guide to the Thermal Properties of Raw Butyl Rubber

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core thermal properties of raw butyl rubber (IIR), a copolymer of isobutylene (B52900) and a small amount of isoprene. A thorough understanding of these properties is critical for applications ranging from pharmaceutical stoppers and seals, where thermal stability and integrity are paramount, to various industrial uses that demand specific thermal performance characteristics. This document details key thermal parameters, outlines the standardized experimental methodologies for their determination, and presents the data in a clear, comparative format.

Core Thermal Properties of this compound

The thermal behavior of a polymer like this compound dictates its operational range and suitability for specific applications. The key properties include its response to temperature changes (glass transition, expansion) and its ability to manage thermal energy (conductivity, heat capacity, and stability at elevated temperatures).

Data Presentation: Summary of Thermal Properties

The following table summarizes the key quantitative thermal properties of raw this compound, compiled from various technical sources. It is important to note that these values can be influenced by the specific grade of the rubber, its molecular weight, and the presence of any additives.

Thermal PropertyTypical Value RangeUnitsNotes
Glass Transition Temperature (Tg) -65 to -50°CThe temperature at which the rubber transitions from a rigid, glassy state to a more flexible, rubbery state.[1][2][3][4][5]
Melting Point Not applicableN/AAs an amorphous polymer, this compound does not have a distinct melting point but rather a softening point. Some sources report a softening range of -54°C to -12°C.[1]
Thermal Conductivity (k) 0.13 to 0.23W/(m·K)This compound is a thermal insulator with low conductivity.[5][6][7] The value tends to decrease at lower temperatures.[8]
Specific Heat Capacity (Cp) 1600 to 1950J/(kg·K)Represents the amount of heat required to raise the temperature of a unit mass of the material by one degree.[5][7]
Thermal Decomposition Temperature Onset ~200 - 205°CThe temperature at which the polymer begins to chemically degrade.[2] Significant decomposition occurs at higher temperatures (330-390°C).[9]
Coefficient of Linear Thermal Expansion (CLTE) ~112 (for a specific composite)ppm/°C (x 10-6/°C)Raw this compound has a high CLTE compared to metals and ceramics.[10][11] The value is highly dependent on the specific compound formulation.

Glass Transition Temperature (Tg) and Specific Heat Capacity (Cp)

The glass transition temperature (Tg) is a critical parameter that defines the lower service temperature limit of this compound. Below its Tg, the material becomes hard and brittle. This compound's low Tg, typically between -65°C and -50°C, allows it to remain flexible at low temperatures.[1][3][4][5]

The specific heat capacity (Cp) quantifies the amount of heat energy required to raise the temperature of the material.[1] Materials with a higher specific heat capacity can absorb more heat with a smaller rise in temperature.[12] this compound's specific heat capacity generally falls in the range of 1600 to 1950 J/(kg·K).[5][7]

Experimental Protocol: Differential Scanning Calorimetry (DSC) - ASTM E1269

Both Tg and Cp are accurately determined using Differential Scanning Calorimetry (DSC), following the ASTM E1269 standard.[13][14]

Methodology:

  • Calibration: The DSC instrument is calibrated for temperature and heat flow using a certified standard, typically indium for temperature and sapphire for heat capacity.[14][15]

  • Sample Preparation: A small, precisely weighed sample of raw this compound (typically 5-20 mg) is hermetically sealed in a DSC pan (e.g., aluminum).[13][14] An empty pan is used as a reference.

  • Measurement: The sample and reference pans are placed in the DSC cell. A baseline is established by running the temperature program with empty pans.[14]

  • Sapphire Standard: A run is performed with a sapphire standard of known mass to obtain a calibration factor for Cp calculation.[14][15]

  • Sample Analysis: The this compound sample is subjected to a controlled temperature program, typically heating at a constant rate (e.g., 10-20°C/min) through the temperature range of interest.[15] An inert atmosphere (e.g., nitrogen) is maintained to prevent oxidation.[15]

  • Data Analysis: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

    • For Tg: The glass transition is observed as a step-like change in the heat flow curve.

    • For Cp: The specific heat capacity is calculated by comparing the heat flow signal from the sample to that of the sapphire standard and the baseline.[14] The result is a plot of Cp as a function of temperature.[13]

Mandatory Visualization: DSC Experimental Workflow

DSC_Workflow start_end start_end process process data data decision decision output output start Start calib Instrument Calibration (Indium & Sapphire) start->calib prep Sample Preparation (5-20mg in DSC pan) baseline Run Baseline (Empty Pans) prep->baseline calib->prep sapphire Run Sapphire Standard baseline->sapphire sample_run Run this compound Sample (Controlled Heating Rate) sapphire->sample_run data_acq Acquire Heat Flow Data sample_run->data_acq analysis Analyze Data data_acq->analysis tg_out Determine Tg (Step in Heat Flow) analysis->tg_out Identify Transition cp_out Calculate Cp vs. Temp analysis->cp_out Compare to Sapphire end_node End tg_out->end_node cp_out->end_node

Caption: Workflow for determining Tg and Cp via DSC (ASTM E1269).

Thermal Decomposition

Thermal decomposition refers to the chemical degradation of the material at elevated temperatures. The onset of decomposition is a critical parameter for defining the maximum service temperature and processing limits of the rubber. For this compound, the onset of thermal decomposition is observed around 200-205°C in an inert atmosphere.[2] More rapid and significant weight loss occurs at temperatures between 330°C and 390°C.[9] Thermal-oxidative degradation (in the presence of air) can occur at lower temperatures and proceeds primarily through chain scission.[16]

Experimental Protocol: Thermogravimetric Analysis (TGA) - ASTM E1131

The thermal stability and decomposition profile of this compound are determined using TGA, as specified in ASTM E1131.[17][18]

Methodology:

  • Sample Preparation: A small sample (typically 10-15 mg) of the raw this compound is placed into a tared TGA sample pan.[17]

  • Instrument Setup: The sample is placed on a high-precision microbalance within a furnace. The desired atmosphere is established by purging with a specific gas (e.g., nitrogen for inert decomposition, or air for oxidative stability studies) at a controlled flow rate.[17][19]

  • Heating Program: The furnace heats the sample according to a predefined temperature program, typically a constant heating rate (e.g., 10 or 20°C/min) up to a final temperature (e.g., 800°C).[2][19]

  • Data Collection: The microbalance continuously records the mass of the sample as a function of temperature and time.

  • Data Analysis: The resulting data is plotted as a TGA curve (percent weight vs. temperature) and its first derivative, the DTG curve (rate of weight loss vs. temperature).[9] The TGA curve is analyzed to determine the onset temperature of decomposition, temperatures of maximum decomposition rates (from DTG peaks), and the amount of residue at the final temperature.[17][18]

Mandatory Visualization: TGA Experimental Workflow

TGA_Workflow start_end start_end process process data data output output start Start prep Place Weighed Sample (10-15mg) in TGA Pan start->prep setup Load Sample into Furnace Establish Atmosphere (N2 or Air) prep->setup heat Execute Heating Program (Constant Rate, e.g., 10°C/min) setup->heat record Continuously Record Sample Mass vs. Temperature heat->record plot Generate TGA Curve (% Weight vs. Temp) record->plot dtg Generate DTG Curve (Rate of Weight Loss vs. Temp) record->dtg analyze Determine Decomposition Temps & Residue Content plot->analyze dtg->analyze end_node End analyze->end_node

Caption: Workflow for determining thermal decomposition via TGA (ASTM E1131).

Thermal Conductivity (k)

Thermal conductivity is a measure of a material's ability to conduct heat. Materials with low thermal conductivity are good insulators. This compound is considered a thermal insulator, with a low thermal conductivity typically in the range of 0.13 to 0.23 W/(m·K).[1][5][6][7] This property makes it suitable for applications requiring thermal insulation, such as seals and gaskets.[1]

Experimental Protocol: Guarded Heat Flow Meter - ASTM E1530

The thermal conductivity of solid materials like this compound is commonly measured using a guarded heat flow meter, a steady-state technique described in ASTM E1530.[20][21]

Methodology:

  • Sample Preparation: A flat, smooth specimen of this compound with a uniform thickness (typically less than 25 mm) and known dimensions is prepared.[22]

  • Instrument Setup: The specimen is placed between two parallel plates, a heated upper plate and a cooled lower plate, which are maintained at different, constant temperatures. A heat flux transducer is positioned in series with the specimen.[22] A guard heater surrounds the test area to minimize radial heat loss and ensure one-dimensional heat flow through the sample.

  • Steady-State Condition: A constant axial force is applied to ensure good thermal contact. The system is allowed to reach thermal equilibrium (steady-state), where the temperature at all points is constant over time.

  • Measurement: At steady-state, the temperature difference across the specimen (ΔT) and the heat flow rate (Q) through the specimen (measured by the calibrated heat flux transducer) are recorded.

  • Calculation: The thermal resistance (R) of the specimen is calculated. From the resistance and the specimen's thickness (L), the thermal conductivity (k) is determined using the formula: k = L / (R · A), where A is the cross-sectional area.

Mandatory Visualization: Guarded Heat Flow Meter Experimental Workflow

GHFM_Workflow start_end start_end process process condition condition data data output output start Start prep Prepare Flat Specimen (Uniform Thickness) start->prep setup Place Specimen Between Heated & Cooled Plates prep->setup apply_load Apply Axial Load for Good Thermal Contact setup->apply_load stabilize Wait for System to Reach Thermal Equilibrium (Steady-State) apply_load->stabilize measure Measure Temp Difference (ΔT) & Heat Flow (Q) stabilize->measure Equilibrium Reached calculate Calculate Thermal Resistance (R) and Thermal Conductivity (k) measure->calculate end_node End calculate->end_node

Caption: Workflow for measuring thermal conductivity via Guarded Heat Flow Meter (ASTM E1530).

Coefficient of Linear Thermal Expansion (CLTE)

The CLTE describes the change in a material's length per unit length for a one-degree change in temperature.[23] Like most polymers, this compound has a relatively high CLTE compared to metals, meaning it expands and contracts significantly with temperature changes.[10][24] This is a critical design consideration, especially when this compound components are bonded to or constrained by materials with lower CLTE values, as it can induce significant stress. The shrinkage of various rubbers is ranked, with this compound having a higher shrinkage rate than natural rubber or neoprene.[10]

Experimental Protocol: Dilatometry - ASTM D696

The CLTE of plastics and rubbers is determined using a vitreous silica (B1680970) dilatometer according to the ASTM D696 standard test method.[23][25][26]

Methodology:

  • Sample Preparation: A specimen of a specific length is prepared and its initial length (L0) at room temperature is precisely measured.

  • Instrument Setup: The specimen is placed inside a vitreous silica tube. A push-rod, also made of vitreous silica (which has a very low and known CLTE), is placed in contact with the specimen. A measuring device, such as a dial gauge or LVDT, is attached to the other end of the rod to detect changes in its position.[23]

  • Temperature Cycling: The assembly containing the specimen is placed in a temperature-controlled bath or chamber. The standard test method specifies cycling between -30°C and +30°C.[23][27]

  • Measurement: The specimen is first cooled to -30°C and allowed to reach thermal equilibrium. The reading on the measuring device is recorded. The temperature is then raised to +30°C, and the new reading is recorded after the specimen has stabilized.

  • Calculation: The change in the specimen's length (ΔL) is determined from the difference in the readings. The CLTE (α) is then calculated using the formula: α = ΔL / (L0 · ΔT), where ΔT is the temperature change (60°C for the standard test).[27][28]

Mandatory Visualization: Dilatometry Experimental Workflow

Dilatometer_Workflow start_end start_end process process data data output output start Start prep Prepare Specimen Measure Initial Length (L0) start->prep setup Place Specimen in Vitreous Silica Dilatometer prep->setup cool Cool to -30°C Allow to Stabilize setup->cool record_cool Record Length Reading 1 cool->record_cool heat Heat to +30°C Allow to Stabilize record_cool->heat record_heat Record Length Reading 2 heat->record_heat calculate Calculate Change in Length (ΔL) and CLTE (α) record_heat->calculate end_node End calculate->end_node

Caption: Workflow for measuring CLTE via Dilatometry (ASTM D696).

References

Unveiling the Barrier: A Technical Guide to Gas Permeability in Butyl Rubber

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the gas permeability of butyl rubber is paramount for ensuring the stability and efficacy of packaged pharmaceuticals. This in-depth technical guide explores the core principles of gas permeability in this compound, details the experimental methods for its measurement, and presents key data for various gases, providing a critical resource for material selection and product development.

This compound, a synthetic elastomer comprised of isobutylene (B52900) and a small percentage of isoprene, is renowned for its exceptionally low gas permeability. This characteristic makes it an indispensable material for applications where maintaining a sterile and controlled environment is critical, such as in pharmaceutical stoppers, seals, and vials.[1][2] Its tightly packed molecular structure creates a tortuous path for gas molecules, significantly hindering their diffusion.[2] This guide will delve into the nuances of this critical property, offering a comprehensive overview for professionals in the pharmaceutical and materials science fields.

The Science of Permeation: How Gases Traverse this compound

Gas permeability through a solid material like this compound is a complex process governed by the solution-diffusion mechanism. This process can be broken down into three key steps:

  • Adsorption: Gas molecules first adsorb onto the high-pressure surface of the rubber.

  • Diffusion: The adsorbed molecules then dissolve into the rubber matrix and move through the polymer chains via a series of random molecular-scale jumps, driven by a concentration gradient.

  • Desorption: Finally, the gas molecules desorb from the low-pressure surface.

The overall rate of permeation is influenced by both the solubility of the gas in the rubber and the diffusivity of the gas through it.

Factors at Play: What Influences Gas Permeability in this compound?

Several factors can significantly impact the rate at which gases permeate through this compound. A thorough understanding of these is crucial for predicting material performance and ensuring product integrity.

  • Gas Type: The size, shape, and polarity of the gas molecules play a significant role. Smaller molecules generally diffuse more quickly, while gases with a chemical affinity for the rubber will have higher solubility and thus higher permeability.[3]

  • Temperature: An increase in temperature generally leads to a higher permeation rate.[3] This is because the polymer chains become more mobile, creating larger transient gaps for gas molecules to pass through.

  • Pressure Differential: A greater pressure difference across the rubber barrier provides a stronger driving force for gas diffusion, resulting in a higher permeation rate.[3]

  • Material Thickness: The thickness of the rubber has an inverse relationship with the gas transmission rate; a thicker material will have lower permeability.[3]

  • Compound Formulation: The specific composition of the this compound compound, including the type and amount of fillers, plasticizers, and crosslinking agents, can alter its permeability. For instance, increased crosslinking can reduce permeability by creating a more rigid molecular network.[3] The addition of certain fillers, such as lamellar solids, can create a more tortuous path for diffusing gas molecules, thereby decreasing permeability.

Below is a diagram illustrating the logical relationships between these key factors.

FactorsAffectingPermeability cluster_gas Gas Properties cluster_material Material Properties cluster_environmental Environmental Conditions GasType Gas Type (Size, Polarity) Permeability Gas Permeability GasType->Permeability Thickness Thickness Thickness->Permeability Composition Compound Formulation (Fillers, Crosslinking) Composition->Permeability Temperature Temperature Temperature->Permeability Pressure Pressure Differential Pressure->Permeability ExperimentalWorkflow start Start prep Sample Preparation (Cut & Measure Thickness) start->prep assembly Assemble Sample in Permeation Cell prep->assembly setup System Setup assembly->setup manometric Manometric Method setup->manometric volumetric Volumetric Method setup->volumetric evacuate Evacuate System manometric->evacuate gas_intro_v Introduce Gas to High-Pressure Chamber volumetric->gas_intro_v gas_intro_m Introduce Gas to High-Pressure Chamber evacuate->gas_intro_m pressure_measure Measure Pressure Increase in Low-Pressure Chamber gas_intro_m->pressure_measure calculate Calculate Permeability pressure_measure->calculate volume_measure Measure Volume of Permeated Gas gas_intro_v->volume_measure volume_measure->calculate end End calculate->end

References

basic principles of butyl rubber vulcanization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Principles of Butyl Rubber Vulcanization

Introduction to this compound (IIR)

This compound (IIR) is a synthetic elastomer produced by the copolymerization of isobutylene (B52900) with a small percentage of isoprene (B109036) (typically 1-3%).[1][2][3] This unique molecular structure, characterized by a largely saturated polyisobutylene (B167198) backbone with minimal randomly distributed isoprene units, imparts its most valued properties: exceptional impermeability to gases and moisture, excellent thermal stability, and high resistance to ozone and weathering.[1][4][5][6][7]

The low degree of unsaturation, provided by the isoprene monomer, is the critical site for vulcanization.[3][8] Vulcanization, or curing, is a chemical process that converts the linear, thermoplastic raw polymer chains into a three-dimensional, cross-linked network.[5][9] This transformation is fundamental, as it converts the soft, tacky raw gum into a strong, elastic, and durable material suitable for demanding applications in the pharmaceutical, automotive, and construction industries.[10][11] However, the low unsaturation that gives IIR its stability also makes it less reactive, necessitating specialized vulcanization systems compared to highly unsaturated rubbers like natural rubber (NR) or styrene-butadiene rubber (SBR).[8][10]

Core Vulcanization Systems for this compound

Due to its low reactivity, this compound requires highly active curing systems. The choice of system is critical as it dictates the processing characteristics, cure rate, and the final physical and chemical properties of the vulcanizate.[8][12] The three primary systems are accelerated sulfur, resin, and quinone dioxime cures.

Accelerated Sulfur Vulcanization

This is the most common method for curing this compound.[1] Given the low number of reactive double bonds, the system relies on ultra-fast accelerators to achieve practical cure times and properties.[8][9]

  • Mechanism : The process involves heating the rubber with elemental sulfur, an activator (typically zinc oxide and stearic acid), and one or more accelerators.[1][13] Ultra-accelerators from the thiuram (e.g., Tetramethylthiuram Disulfide - TMTD) or dithiocarbamate (B8719985) classes are essential.[8][9] The accelerator and activator react with sulfur to form a complex "active sulfurating agent".[13] This agent reacts with the isoprene unit on the butyl polymer chain, ultimately forming polysulfidic (C-Sₓ-C), disulfidic (C-S₂-C), and monosulfidic (C-S-C) cross-links between chains.[1] The resulting network structure provides the desired elasticity.

  • Properties : Accelerated sulfur cures are fast and produce vulcanizates with good general-purpose properties.[1] However, the polysulfidic cross-links are thermally less stable than other cross-link types and can be prone to reversion (loss of cross-links) at elevated temperatures.[1] For applications requiring superior aging and heat resistance, sulfur-donor systems, which use chemicals like TMTD without elemental sulfur, can be employed to promote more stable mono- and di-sulfidic links.[1]

G Fig. 1: Accelerated Sulfur Vulcanization Pathway cluster_0 Activation Phase cluster_1 Cross-linking Phase S8 Sulfur (S8) ASA Active Sulfurating Agent S8->ASA Accel Accelerator (e.g., TMTD) Accel->ASA Activator Activator (ZnO) Activator->ASA Precursor Pendant Group Precursor ASA->Precursor Reaction IIR1 Butyl Chain 1 (Isoprene Unit) IIR1->Precursor IIR2 Butyl Chain 2 (Isoprene Unit) Crosslink Polysulfidic Cross-link (C-Sx-C) IIR2->Crosslink Precursor->Crosslink Reaction with second chain G Fig. 2: Resin Vulcanization Pathway cluster_0 Activation Phase cluster_1 Cross-linking Phase Resin Phenol-Formaldehyde Resin ActiveResin Activated Resin Resin->ActiveResin Heat Heat (>160°C) Heat->ActiveResin Activator Activator (e.g., SnCl2) Activator->ActiveResin Crosslink Stable Carbon-Carbon Cross-link ActiveResin->Crosslink Reaction at allylic positions IIR1 Butyl Chain 1 (Isoprene Unit) IIR1->Crosslink IIR2 Butyl Chain 2 (Isoprene Unit) IIR2->Crosslink G Fig. 3: Quinone Dioxime Vulcanization Pathway cluster_0 Activation Phase cluster_1 Cross-linking Phase Dioxime Quinone Dioxime ActiveAgent p-Dinitrosobenzene (Active Agent) Dioxime->ActiveAgent Oxidizer Oxidizing Agent (e.g., PbO2) Oxidizer->ActiveAgent Oxidation Crosslink Nitrogen-based Cross-link ActiveAgent->Crosslink Reaction with polymer chains IIR1 Butyl Chain 1 IIR1->Crosslink IIR2 Butyl Chain 2 IIR2->Crosslink G Fig. 4: Experimental Workflow for Butyl Vulcanizate Characterization cluster_tests Tests Compounding 1. Compounding (IIR, Fillers, Curatives) on a two-roll mill Rheometry 2. Cure Characteristics (Uncured Sample) ASTM D5289 Compounding->Rheometry Curing 3. Specimen Curing (Compression Molding based on t90) Compounding->Curing Rheometry->Curing Determines time/temp Testing 4. Physical Property Testing (Cured Sample) Curing->Testing Tensile Tensile (ASTM D412) Testing->Tensile Hardness Hardness (ASTM D2240) Testing->Hardness CompSet Compression Set (D395) Testing->CompSet

References

A Technical Guide to the Viscoelastic Properties of Uncrosslinked Butyl Rubber

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the viscoelastic properties of uncrosslinked butyl rubber (IIR). This compound, a copolymer of isobutylene (B52900) with a small percentage of isoprene, is a critical polymer in various industries, including pharmaceuticals for applications like stoppers and seals, due to its excellent gas impermeability and chemical resistance.[1][2] Understanding the viscoelastic nature of its uncrosslinked state is fundamental for optimizing processing, predicting material behavior, and ensuring the quality of the final product.

Fundamentals of Viscoelasticity in this compound

Viscoelasticity describes a material's ability to exhibit both viscous (liquid-like flow) and elastic (solid-like deformation and recovery) properties.[3][4] In uncrosslinked polymers like this compound, long-chain molecules form physical entanglements that act as temporary junctions.[3] When a stress is applied, the material deforms elastically by stretching these chain segments, but over time, the chains can slip past one another, resulting in viscous flow.[3]

The viscoelastic response is typically characterized using dynamic mechanical analysis (DMA) or rheometry, which measures the material's response to an oscillatory force.[4][5] The key parameters derived from these tests are:

  • Storage Modulus (G' or E'): This represents the elastic component of the material. It quantifies the energy stored and subsequently released per cycle of deformation and is a measure of the material's stiffness.[6][7]

  • Loss Modulus (G'' or E''): This represents the viscous component. It quantifies the energy dissipated as heat per cycle and is related to the material's ability to dampen energy.[6][7]

  • Tan Delta (tan δ): Defined as the ratio of the loss modulus to the storage modulus (G''/G'), tan delta is a measure of the material's damping efficiency.[6] A peak in the tan delta curve during a temperature sweep is often used to identify the glass transition temperature (Tg).

Experimental Protocols for Viscoelastic Characterization

The most common method for characterizing the viscoelastic properties of uncrosslinked this compound is through small-amplitude oscillatory shear (SAOS) experiments using a rotational rheometer or dynamic mechanical analyzer.

Objective: To measure the storage modulus (G'), loss modulus (G''), and tan delta (tan δ) as a function of frequency and temperature.

Methodology: Dynamic Frequency and Temperature Sweeps

  • Sample Preparation:

    • Uncrosslinked this compound is typically compression molded into flat, circular discs of a specific diameter (e.g., 25 mm) and thickness (e.g., 1-2 mm) to fit the rheometer geometry.

    • Care must be taken to ensure the sample is free of air bubbles and has a uniform thickness.

  • Instrumentation:

    • A strain-controlled or stress-controlled rotational rheometer equipped with a parallel-plate geometry (e.g., 25 mm plates) is commonly used.[8] An environmental chamber is required for temperature control.

    • Alternatively, a dynamic mechanical analyzer (DMA) can be used, often in tension or compression mode with a rectangular sample.[5][9]

  • Procedure:

    • Linear Viscoelastic Region (LVER) Determination: First, a strain sweep is performed at a fixed frequency and temperature to identify the range of strain over which G' and G'' are constant. A strain value within this linear region (typically 0.1% to 1%) is selected for all subsequent tests to ensure the material's structure is not perturbed by the measurement itself.

    • Frequency Sweep:

      • The sample is equilibrated at a constant temperature (e.g., 25°C).

      • An oscillatory shear strain is applied at the predetermined amplitude while the frequency is swept over a range, for instance, from 100 rad/s down to 0.1 rad/s.

      • G', G'', and tan δ are recorded as a function of angular frequency.

    • Temperature Sweep:

      • The sample is cooled to a sub-ambient temperature (e.g., -70°C).[9]

      • An oscillatory strain is applied at a fixed frequency (e.g., 1 Hz or 10 rad/s) while the temperature is ramped upwards at a constant rate (e.g., 3°C/min) to a temperature above the glass transition (e.g., 80°C).[9]

      • G', G'', and tan δ are recorded as a function of temperature.

  • Data Analysis:

    • The resulting data is plotted to visualize the material's behavior. Frequency sweep data is often plotted on a log-log scale, while temperature sweep data is plotted on a semi-log scale.

    • The glass transition temperature (Tg) is typically identified as the peak of the tan δ or G'' curve from the temperature sweep data.

G cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_test Testing Protocol cluster_modes cluster_analysis Data Analysis p1 Obtain Uncrosslinked This compound p2 Compression Mold into Disc/Rectangular Shape p1->p2 p3 Ensure Uniformity (No Bubbles, Constant Thickness) p2->p3 s1 Mount Sample in Rheometer/DMA p3->s1 s2 Set Geometry Gap (e.g., 1-2 mm) s1->s2 s3 Equilibrate at Start Temperature s2->s3 t1 Perform Strain Sweep to Determine Linear Viscoelastic Region (LVER) s3->t1 t2 Select Strain within LVER t1->t2 t3a Frequency Sweep (Constant T, Variable ω) t2->t3a t3b Temperature Sweep (Constant ω, Variable T) t2->t3b a1 Record G', G'', tan δ t3a->a1 t3b->a1 a2 Plot Data vs. Frequency or Temperature a1->a2 a3 Determine Key Parameters (e.g., Tg, Crossover Modulus) a2->a3 G cluster_molecular Molecular Parameters cluster_macro Macroscopic Viscoelastic Properties mw Molecular Weight (MW) visc Zero-Shear Viscosity (η₀) mw->visc Increases g_plateau Plateau Modulus (G'N) mw->g_plateau Increases terminal Terminal Region Onset (Flow Behavior) mw->terminal Delays mwd Molecular Weight Distribution (MWD) mwd->terminal Broadens Transition

References

Methodological & Application

Application Notes and Protocols for the Preparation of Butyl Rubber Nanocomposites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation of butyl rubber (IIR) nanocomposites. The inclusion of various nanofillers into the this compound matrix can significantly enhance its mechanical, thermal, and barrier properties, opening up new applications in fields ranging from tire inner liners and vibration damping to pharmaceutical stoppers and chemical protective gear.

Introduction to this compound Nanocomposites

This compound, a copolymer of isobutylene (B52900) and a small amount of isoprene, is well-known for its excellent impermeability to gases and moisture, high damping characteristics, and good chemical and thermal stability.[1] The incorporation of nanofillers, such as layered silicates (clays), carbon nanotubes, graphene, and metallic oxides, can further improve these properties by creating a tortuous path for gas molecules, reinforcing the polymer matrix, and enhancing thermal stability.[2][3] The effectiveness of the reinforcement largely depends on the degree of dispersion and the interaction between the nanofiller and the this compound matrix.[4]

The primary methods for preparing this compound nanocomposites are solution mixing, melt blending, and in-situ polymerization.[5][6] The choice of method depends on the type of nanofiller, the desired level of dispersion, and the specific application of the nanocomposite.

Nanofillers for this compound Composites

A variety of nanofillers can be incorporated into the this compound matrix to enhance its properties. Common examples include:

  • Layered Silicates (Nanoclays): Montmorillonite, bentonite, and other clays (B1170129) are frequently used due to their high aspect ratio and ability to be exfoliated or intercalated within the polymer matrix.[4][7] Organically modified clays are often preferred to improve compatibility with the hydrophobic this compound.[4][8]

  • Carbon-Based Nanomaterials: Graphene, graphene oxide, and carbon nanotubes offer exceptional mechanical strength and barrier properties.[9][10]

  • Two-Dimensional (2D) Materials: Molybdenum disulfide (MoS2) has been shown to enhance both mechanical and gas barrier properties.[11][12]

  • Inorganic Oxides: Silica and other inorganic fillers can improve reinforcement and wear resistance.[9][12]

Preparation Methodologies

Solution Mixing Method

Solution mixing is a common laboratory-scale method for achieving good dispersion of nanofillers. It involves dissolving the this compound in a suitable solvent before adding the nanofiller.

Solution_Mixing_Workflow cluster_materials Materials cluster_process Process Steps cluster_output Output ButylRubber This compound Dissolution Dissolve this compound in Solvent ButylRubber->Dissolution Solvent Solvent (e.g., Hexane) Solvent->Dissolution Nanofiller Nanofiller (e.g., MoS2, Nanoclay) Dispersion Disperse Nanofiller in Solution Nanofiller->Dispersion Dissolution->Dispersion Mixing Mechanical Stirring Dispersion->Mixing Evaporation Solvent Evaporation Mixing->Evaporation Drying Vacuum Oven Drying Evaporation->Drying Compounding Two-Roll Mill Compounding Drying->Compounding Curing Compression Molding Compounding->Curing Nanocomposite This compound Nanocomposite Curing->Nanocomposite

Caption: Workflow for the Solution Mixing Method.

  • Materials:

    • Chlorothis compound

    • Exfoliated MoS2 nanosheets

    • Hexane (B92381) (solvent)

    • Silicon dioxide (filler)

    • Ethylenethiourea (curing agent)

  • Procedure:

    • Dissolve a known amount of chlorothis compound in hexane.

    • Add a specified concentration of MoS2 nanosheets (e.g., 0.5, 1, 3, or 5 parts per hundred of rubber - phr) to the rubber solution.

    • Stir the mixture mechanically for 1 hour to ensure a homogenous dispersion.

    • Evaporate the hexane from the mixture.

    • Dry the resulting sample in a vacuum oven at 100°C for 12 hours to completely remove the solvent.

    • Compound the dried sample on a two-roll mill with 20 phr of silicon dioxide and 0.5 phr of ethylenethiourea.

    • Perform compression molding at 185°C and a pressure of 50 kgf/cm² for 10 minutes to obtain the final nanocomposite sheet.

Melt Blending Method

Melt blending is a more industrially scalable method that involves mixing the nanofiller with the molten this compound.

Melt_Blending_Workflow cluster_materials Materials cluster_process Process Steps cluster_output Output ButylRubber This compound Premixing Premix this compound and Nanofiller ButylRubber->Premixing Nanofiller Nanofiller Nanofiller->Premixing Additives Additives (e.g., Curing Agents) Additive_Incorporation Incorporate Additives Additives->Additive_Incorporation MeltMixing Melt Mix in Internal Mixer (e.g., Banbury) Premixing->MeltMixing MeltMixing->Additive_Incorporation Milling Two-Roll Mill Homogenization Additive_Incorporation->Milling Shaping Shaping (e.g., Extrusion, Calendering) Milling->Shaping Curing Vulcanization Shaping->Curing Nanocomposite This compound Nanocomposite Curing->Nanocomposite

Caption: Workflow for the Melt Blending Method.

  • Materials:

    • This compound

    • Nanofiller (e.g., organoclay)

    • Processing aids (e.g., stearic acid)

    • Curing agents (e.g., sulfur, accelerators)

  • Procedure:

    • In an internal mixer (like a Banbury mixer), masticate the this compound until a continuous band is formed.

    • Add the nanofiller and processing aids to the rubber and mix until a homogenous blend is achieved. The mixing temperature should be above the melting point of the polymer.

    • Add the curing agents and continue mixing for a specified time.

    • Transfer the compound to a two-roll mill for further homogenization and sheeting.

    • The sheets can then be used for compression molding or other shaping processes, followed by vulcanization at a specific temperature and pressure to obtain the final nanocomposite.

In-situ Polymerization Method

In-situ polymerization involves polymerizing the this compound monomers in the presence of the nanofiller. This method can lead to a very high level of dispersion, often resulting in exfoliated nanocomposites.[7]

In_situ_Polymerization_Workflow cluster_materials Materials cluster_process Process Steps cluster_output Output Monomers Isoolefin & Multiolefin Monomers Dissolution Dissolve Monomers in Fluid Monomers->Dissolution Nanoclay Quaternary Onium Ion Substituted Siliceous Nanoclay Dispersion Disperse Nanoclay in Organic Fluid Nanoclay->Dispersion OrganicFluid Organic Polymerization Medium OrganicFluid->Dispersion Dispersion->Dissolution Polymerization Initiate Polymerization Dissolution->Polymerization Formation Formation of Nanocomposite Polymerization->Formation Nanocomposite This compound Nanocomposite Formation->Nanocomposite

Caption: Workflow for the In-situ Polymerization Method.

  • Materials:

    • Isoolefin monomer (e.g., isobutylene)

    • Multiolefin monomer (e.g., isoprene)

    • Quaternary onium ion substituted siliceous nanoclay (e.g., montmorillonite)

    • Organic fluid suitable for this compound polymerization

    • Polymerization initiator

  • Procedure:

    • Disperse the quaternary onium ion substituted siliceous nanoclay in the organic polymerization fluid.

    • Dissolve the isoolefin and multiolefin monomers in the organic fluid containing the dispersed nanoclay.

    • Initiate the polymerization reaction, typically at low temperatures (around -90°C to -100°C) to achieve high molecular weights.

    • The polymerization proceeds in the presence of the nanoclay, leading to the formation of a this compound nanocomposite with intercalated or exfoliated clay layers.

    • The resulting nanocomposite is then recovered from the reaction medium.

Data Presentation

The following tables summarize the quantitative data on the enhancement of properties in this compound nanocomposites prepared with different nanofillers and methods.

Table 1: Mechanical Properties of this compound Nanocomposites
NanofillerConcentration (phr)Preparation MethodTensile Strength Increase (%)Elongation at Break Change (%)Reference
MoS2-ethanethiol3Solution Mixing30.7-[11][12]
MoS2-nonanethiol1Solution Mixing34.814.4[11][12]
Graphene3.76Liquid Phase Redispersion410126[3]
Modified Graphene10 wt%Solution Processing--[9]
Black Sand (Silica)30Two-Roll MillSignificant IncreaseSignificant Increase[9]
Table 2: Gas Barrier Properties of this compound Nanocomposites
NanofillerConcentration (phr)Preparation MethodGas Permeability Reduction (%)Reference
MoS2-ethanethiol0.5Solution Mixing53.5 (Oxygen)[9][12]
MoS2-nonanethiol-Solution Mixing49.6 (Oxygen)[9][12]
Vermiculite30 wt%->20-fold decrease (He, H2, O2, N2, CH4, CO2)[13]

Characterization of this compound Nanocomposites

To evaluate the structure and properties of the prepared nanocomposites, the following characterization techniques are commonly employed:

  • X-ray Diffraction (XRD): To determine the dispersion state (intercalated or exfoliated) of layered nanofillers by measuring the d-spacing between the layers.[11]

  • Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): To visualize the morphology and dispersion of the nanofillers within the rubber matrix.[12]

  • Mechanical Testing: To measure tensile strength, elongation at break, and modulus.[11]

  • Dynamic Mechanical Analysis (DMA): To evaluate the viscoelastic properties, such as storage modulus and tan delta.[4]

  • Gas Permeability Analysis: To measure the gas transmission rate through the nanocomposite films.[12]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the nanocomposites.[9]

By following these protocols and utilizing the appropriate characterization techniques, researchers can successfully prepare and evaluate this compound nanocomposites with tailored properties for a wide range of advanced applications.

References

Application Notes and Protocols: Butyl Rubber for Gas Separation Membrane Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl rubber, a copolymer of isobutylene (B52900) and isoprene, is a synthetic elastomer renowned for its exceptionally low gas permeability, a critical characteristic for applications requiring airtight or gas-tight seals.[1][2] This property, coupled with its good chemical resistance and flexibility, makes this compound a compelling material for the fabrication of gas separation membranes.[3] These membranes are integral to a variety of industrial processes, including carbon capture, natural gas sweetening, and the separation of volatile organic compounds.

The performance of a gas separation membrane is primarily defined by two parameters: permeability and selectivity. Permeability quantifies the rate at which a specific gas passes through the membrane, while selectivity is the ratio of the permeabilities of two different gases. An ideal membrane exhibits high permeability for the desired gas and high selectivity against other gases.

This document provides detailed application notes and experimental protocols for researchers interested in utilizing this compound and its composites for gas separation applications. It includes a summary of gas transport properties, step-by-step procedures for membrane fabrication and testing, and graphical representations of key concepts.

Gas Transport Properties of this compound Membranes

The following tables summarize the gas permeability and selectivity data for this compound and its composites. It is important to note that the gas transport properties can be influenced by various factors, including the specific grade of this compound, the presence of fillers or additives, membrane thickness, and the operating temperature and pressure.

Table 1: Gas Permeability of this compound Membranes

GasPermeability (Barrer*)Membrane TypeReference
CO₂86.9Butyl Reclaimed Rubber (BRR)[3]
N₂7.5Butyl Reclaimed Rubber (BRR)Calculated from[3]
O₂1.6This compoundConverted from[4]

*1 Barrer = 10⁻¹⁰ cm³ (STP) · cm / (cm² · s · cmHg)

Table 2: Ideal Gas Selectivity of this compound Membranes

Gas PairSelectivity (α = P_A / P_B)Membrane TypeReference
CO₂/N₂11.6Butyl Reclaimed Rubber (BRR)[3]

Experimental Protocols

Protocol for Fabrication of this compound Membranes by Solution Casting

This protocol describes a general procedure for preparing dense this compound membranes for gas separation studies using the solution casting method.

Materials and Equipment:

  • This compound (or its composite)

  • Suitable solvent (e.g., toluene, hexane, chloroform)

  • Glass casting plate or other flat, smooth substrate

  • Casting knife (doctor blade) with adjustable gate height

  • Leveling table

  • Fume hood

  • Vacuum oven

  • Beakers, magnetic stirrer, and stir bars

Procedure:

  • Polymer Solution Preparation:

    • In a fume hood, dissolve a predetermined amount of this compound in a suitable solvent to achieve the desired concentration (typically 5-20 wt%). The choice of solvent will depend on the specific type of this compound and any fillers used.

    • Stir the mixture at room temperature using a magnetic stirrer until the rubber is completely dissolved and a homogeneous, viscous solution is formed. This may take several hours.

  • Casting the Membrane:

    • Thoroughly clean and dry the glass casting plate.

    • Place the casting plate on a leveling table to ensure a uniform membrane thickness.

    • Set the gate height of the casting knife to the desired wet film thickness (e.g., 200-500 µm).

    • Pour the prepared this compound solution slowly and evenly in front of the casting knife.

    • Draw the casting knife smoothly and at a constant speed across the glass plate to cast the film.

  • Solvent Evaporation and Drying:

    • Leave the cast film in the fume hood at ambient temperature for a controlled period (e.g., 24 hours) to allow for slow solvent evaporation. This helps to minimize the formation of defects.

    • Once the membrane is solidified and can be handled, carefully peel it from the glass plate.

    • Transfer the membrane to a vacuum oven for further drying to remove any residual solvent. A typical drying protocol is 60-80°C for 24-48 hours under vacuum.

  • Membrane Characterization:

    • Measure the thickness of the dried membrane at several points using a digital micrometer to ensure uniformity.

    • Visually inspect the membrane for any defects such as pinholes or cracks.

G cluster_prep Solution Preparation cluster_cast Membrane Casting cluster_dry Drying and Characterization A Dissolve this compound in Solvent B Stir until Homogeneous A->B C Prepare Casting Plate B->C Casting Solution D Pour Solution C->D E Cast with Doctor Blade D->E F Slow Solvent Evaporation E->F Wet Film G Vacuum Oven Drying F->G H Measure Thickness G->H G->H

Fig. 1: Workflow for this compound Membrane Fabrication
Protocol for Gas Permeability Measurement using the Constant Pressure/Variable Volume Method

This protocol outlines the procedure for determining the gas permeability and selectivity of a this compound membrane using a common experimental setup.

Materials and Equipment:

  • Gas permeation cell

  • Vacuum pump

  • Pressure transducers/gauges

  • Mass flow controllers (optional)

  • Permeate volume measurement device (e.g., bubble flowmeter, graduated burette)

  • Thermostatically controlled chamber or water bath

  • Pure gas cylinders (e.g., CO₂, N₂, O₂, CH₄) with regulators

  • Prepared this compound membrane sample

Procedure:

  • Membrane Installation and Leak Testing:

    • Cut a circular sample of the prepared this compound membrane to fit the permeation cell.

    • Mount the membrane securely in the cell, ensuring a good seal (e.g., using O-rings).

    • Assemble the permeation setup and evacuate both the feed and permeate sides of the cell using a vacuum pump to remove any residual gases.

    • Perform a leak test by isolating the system from the vacuum pump and monitoring the pressure on both sides. A stable, low pressure indicates a leak-free system.

  • Gas Permeation Measurement:

    • Place the permeation cell in a thermostatically controlled environment to maintain a constant temperature throughout the experiment (e.g., 25°C or 35°C).

    • Introduce the first test gas (e.g., N₂) to the feed side of the membrane at a constant pressure (e.g., 2-5 bar).

    • Allow the system to reach a steady state, where the rate of gas permeating through the membrane becomes constant.

    • Measure the rate of the permeate gas flow on the downstream side (at atmospheric pressure) using a suitable device like a bubble flowmeter. Record the time it takes for a soap bubble to travel a known volume.

  • Data Collection for Different Gases:

    • After completing the measurement for the first gas, thoroughly evacuate the entire system to remove all traces of the gas.

    • Repeat step 2 for each of the other gases to be tested (e.g., O₂, CO₂, CH₄).

  • Calculation of Permeability and Selectivity:

    • Calculate the permeability (P) of each gas in Barrer units using the following formula: P = (V * l) / (A * t * Δp) where:

      • V is the volume of permeated gas (cm³ STP)

      • l is the membrane thickness (cm)

      • A is the effective membrane area (cm²)

      • t is the time (s)

      • Δp is the pressure difference across the membrane (cmHg)

    • Calculate the ideal selectivity (α) for a pair of gases (A and B) by taking the ratio of their permeabilities: α = P_A / P_B

G cluster_setup System Setup cluster_measurement Permeation Measurement cluster_analysis Data Analysis A Install Membrane in Cell B Evacuate System A->B C Perform Leak Test B->C D Set Constant Temperature C->D E Introduce Feed Gas at Constant Pressure D->E F Measure Permeate Flow Rate E->F G Repeat for Each Gas F->G H Calculate Permeability G->H I Calculate Selectivity H->I

Fig. 2: Gas Permeability Testing Workflow

Signaling Pathways and Logical Relationships

The transport of gases through a dense polymeric membrane like this compound is governed by the solution-diffusion mechanism. This process can be conceptually broken down into three steps:

  • Sorption: Gas molecules at the high-pressure (feed) side of the membrane dissolve into the polymer matrix.

  • Diffusion: The dissolved gas molecules move through the free volume of the polymer chains down a concentration gradient.

  • Desorption: The gas molecules desorb from the polymer matrix on the low-pressure (permeate) side.

The permeability of a gas is the product of its solubility and diffusivity in the polymer. The inherent low permeability of this compound is attributed to its low free volume, which hinders the diffusion of gas molecules.

G Feed High-Pressure Feed Gas Membrane Sorption Diffusion Desorption Feed->Membrane:f0 Gas Dissolves in Membrane Permeate Low-Pressure Permeate Gas Membrane:f2->Permeate Gas Exits Membrane Membrane:f1->Membrane:f2 Transport through Polymer Matrix

Fig. 3: Solution-Diffusion Mechanism in this compound Membranes

Conclusion

This compound presents a viable and cost-effective material for the development of gas separation membranes, particularly in applications where low gas permeability is a primary requirement. By understanding the fundamental principles of gas transport and following systematic fabrication and testing protocols, researchers can effectively evaluate and optimize this compound-based membranes for specific gas separation challenges. The incorporation of fillers to create mixed matrix membranes offers a promising avenue for further enhancing the permeability and selectivity of this compound, expanding its potential in advanced separation technologies.

References

Functionalization of Butyl Rubber: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the functionalization of butyl rubber (IIR), a versatile elastomer known for its excellent impermeability and chemical resistance. Chemical modification of this compound enhances its properties and expands its utility in specialized applications, including advanced materials and drug development. The following sections detail key functionalization methods, experimental protocols, and the resulting material properties.

Carboxylic Acid Functionalization

Carboxylic acid functionalization introduces polar groups onto the nonpolar this compound backbone, significantly enhancing its adhesion to various substrates and improving its mechanical properties.[1][2] This modification is particularly useful for applications requiring strong bonding to metals and other polar materials, as well as for creating composites with improved filler dispersion.[3]

Applications
  • Adhesives and Sealants: Carboxylated this compound exhibits significantly enhanced adhesion to surfaces like stainless steel, making it a prime candidate for high-performance adhesives and sealants.[2]

  • Tire Inner Liners: Improved adhesion to other tire components can lead to more durable and reliable tires.

  • Biomedical Applications: The carboxylic acid groups can serve as handles for the covalent attachment of drugs, proteins, or other bioactive molecules, paving the way for applications in drug delivery and biocompatible coatings.

Experimental Protocol: Synthesis of Carboxylated this compound via Azide-Alkyne Click Chemistry

This protocol is adapted from the work of M. J. McEachran, which describes a multi-step synthesis beginning with brominated this compound.[3][4]

Materials:

  • Brominated this compound (BIIR)

  • Sodium azide (B81097) (NaN3)

  • Tetrahydrofuran (THF)

  • N,N-dimethylacetamide (DMAc)

  • Acetylenic acids (e.g., propiolic acid)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

Procedure:

  • Azido-functionalization of BIIR:

    • Dissolve brominated this compound in a 90:10 mixture of THF and DMAc.

    • Add sodium azide to the solution.

    • Stir the reaction mixture until full conversion of the bromide groups to azide groups is achieved, as monitored by FTIR or NMR spectroscopy.

    • Precipitate the azido-functionalized this compound (N3-IIR) in a non-solvent like methanol (B129727) and dry under vacuum.[4]

  • Click Reaction with Acetylenic Acids:

    • Dissolve the N3-IIR in THF in a reaction vessel.

    • In a separate flask, prepare the catalyst system by dissolving CuBr and PMDETA in THF.

    • Add the acetylenic acid to the N3-IIR solution.

    • Introduce the catalyst solution to the reaction mixture to initiate the cycloaddition reaction.

    • Allow the reaction to proceed to completion. The conversion can be monitored by NMR spectroscopy.[4]

    • Purify the resulting carboxylated this compound by precipitation in methanol and subsequent drying under vacuum.

Quantitative Data
PropertyUnmodified this compoundCarboxylated this compoundReference
Tensile Strength 5-12 MPa13.8 MPa (high carboxyl content)[5][6]
Young's Modulus -Increased[2]
Adhesion to Stainless Steel -Significantly Enhanced[2]

Experimental Workflow

carboxylated_butyl_rubber_synthesis cluster_step1 Step 1: Azido-functionalization cluster_step2 Step 2: Click Chemistry BIIR Brominated this compound (BIIR) dissolve1 Dissolve in THF/DMAc BIIR->dissolve1 react_nan3 React with Sodium Azide (NaN3) dissolve1->react_nan3 precipitate1 Precipitate in Methanol react_nan3->precipitate1 N3_IIR Azido-functionalized this compound (N3-IIR) precipitate1->N3_IIR dissolve2 Dissolve N3-IIR in THF N3_IIR->dissolve2 add_acid Add Acetylenic Acid dissolve2->add_acid add_catalyst Add CuBr/PMDETA catalyst add_acid->add_catalyst precipitate2 Precipitate in Methanol add_catalyst->precipitate2 carboxylated_IIR Carboxylated this compound precipitate2->carboxylated_IIR

Caption: Synthesis of Carboxylated this compound.

Maleation via Nitroxide-Mediated Radical Grafting

Grafting maleic anhydride (B1165640) (MA) onto this compound introduces polar anhydride groups, which can improve compatibility with polar polymers in blends and enhance adhesion.[7] Nitroxide-mediated radical grafting is a controlled radical polymerization technique that allows for the modification of the this compound backbone while preserving its molecular structure.[8]

Applications
  • Compatibilizers for Polymer Blends: Maleated this compound (IIR-g-MA) can act as a compatibilizer in blends of nonpolar rubbers with polar polymers like Nylon-6, leading to improved impact resistance and better dispersion of the rubber phase.[7]

  • Adhesion Promoters: The maleic anhydride groups can react with surface hydroxyl or amine groups on substrates, promoting adhesion.

  • Coupling Agents for Nanocomposites: IIR-g-MA can be used as a coupling agent to improve the dispersion and interfacial adhesion of nanofillers, such as organoclays, in a this compound matrix.[7]

Experimental Protocol: Synthesis of Maleated this compound (IIR-g-MA)

This protocol is based on the work of Bonilla-Cruz et al.[9]

Materials:

Procedure:

  • Nitroxide Functionalization of IIR:

    • Dissolve this compound in toluene in a reaction vessel equipped with a condenser and magnetic stirrer.

    • Add 4-Hydroxy-TEMPO and di-tert-butyl peroxide to the solution.

    • Purge the system with argon and heat the reaction mixture to 135 °C for several hours to attach the nitroxide moieties to the this compound backbone.[7]

    • Cool the solution and precipitate the functionalized rubber (IIRF) in methanol. Dry the product under vacuum.

  • Grafting of Maleic Anhydride:

    • Dissolve the nitroxide-functionalized IIR (IIRF) and maleic anhydride in toluene in a reaction vessel.

    • Purge the system with argon and heat to 125 °C for 2 hours.[9]

    • After the reaction, cool the solution and purify the maleated this compound (IIR-g-MA) by repeated precipitation in methanol from a chloroform solution.

    • Dry the final product under vacuum at room temperature.[9]

Quantitative Data
PropertyMaterialValueTemperature (°C)Reference
Izod Impact Strength PA-6 / 5 wt% IIR-g-MADuctile-Brittle Transition50[7]
PA-6 / 15 wt% IIR-g-MA400 J/mRoom Temperature[7]
PA-6 / 20 wt% IIR-g-MA450 J/mRoom Temperature[7]

Experimental Workflow

maleated_butyl_rubber_synthesis cluster_step1 Step 1: Nitroxide Functionalization cluster_step2 Step 2: Maleic Anhydride Grafting IIR This compound (IIR) dissolve1 Dissolve in Toluene IIR->dissolve1 add_reagents1 Add 4-Hydroxy-TEMPO & Initiator dissolve1->add_reagents1 react1 Heat at 135°C add_reagents1->react1 precipitate1 Precipitate in Methanol react1->precipitate1 IIRF Nitroxide-functionalized IIR (IIRF) precipitate1->IIRF dissolve2 Dissolve IIRF & MA in Toluene IIRF->dissolve2 react2 Heat at 125°C dissolve2->react2 purify Purify by Precipitation react2->purify IIR_g_MA Maleated this compound (IIR-g-MA) purify->IIR_g_MA

Caption: Synthesis of Maleated this compound.

Halogenation (Bromination)

Halogenation, particularly bromination, is a well-established industrial process to enhance the reactivity and curing characteristics of this compound.[7] Brominated this compound (BIIR) exhibits improved adhesion to other elastomers and metals, faster cure rates, and is a key material in pharmaceutical stoppers due to its cleanliness and low extractables.[4][10]

Applications
  • Pharmaceutical Stoppers and Seals: Bromothis compound is widely used for injection vials, infusion bottles, and pre-filled syringes due to its excellent barrier properties, chemical inertness, and compatibility with sterilization processes.[4]

  • Tire Components: The enhanced cure compatibility of BIIR with other rubbers like natural rubber and SBR makes it suitable for tire inner liners and other components.[10]

  • Biomedical Devices: Medical-grade BIIR meets stringent biocompatibility standards and is used in various medical devices requiring reliable sealing.[10]

Experimental Protocol: Laboratory-Scale Bromination of this compound

This protocol provides a general laboratory procedure for the bromination of this compound in solution.[10][11]

Materials:

  • This compound (IIR)

  • Hexane (B92381) (or other suitable solvent)

  • Bromine (Br2)

  • Aqueous sodium hydroxide (B78521) (NaOH) solution for neutralization

  • Antioxidant/stabilizer

  • Methanol for precipitation

Procedure:

  • Dissolution: Dissolve the this compound in hexane to create a rubber cement.

  • Bromination Reaction:

    • Cool the rubber solution to the desired reaction temperature (e.g., 40-60 °C).

    • Slowly add a solution of bromine in hexane to the stirred rubber cement. The reaction is typically rapid.[11]

    • Continue stirring for a short period (e.g., 1-2 minutes) to ensure complete reaction.[11]

  • Neutralization: Add an aqueous solution of sodium hydroxide to neutralize the hydrogen bromide (HBr) byproduct.

  • Washing and Stabilization: Wash the brominated this compound solution with water to remove salts. Add an antioxidant or stabilizer to the solution.

  • Isolation: Precipitate the brominated this compound (BIIR) by adding the solution to a large volume of vigorously stirred methanol.

  • Drying: Collect the BIIR and dry it in a vacuum oven at a moderate temperature.

Quantitative Data
PropertyUnmodified this compoundBrominated this compoundReference
Tensile Strength 500-2500 PSI-[12]
Elongation at Break 350-600%-[5]
Gas Permeability Coefficient -Lower than IIR (by 23.8% for 1.58 wt% Br)[13]
Cure Rate SlowFaster than IIR[7]

Experimental Workflow

brominated_butyl_rubber_synthesis IIR This compound (IIR) dissolve Dissolve in Hexane IIR->dissolve add_bromine Add Bromine Solution dissolve->add_bromine neutralize Neutralize with NaOH add_bromine->neutralize wash Wash with Water neutralize->wash stabilize Add Stabilizer wash->stabilize precipitate Precipitate in Methanol stabilize->precipitate dry Dry under Vacuum precipitate->dry BIIR Brominated this compound (BIIR) dry->BIIR

Caption: Synthesis of Brominated this compound.

Diels-Alder Functionalization

Diels-Alder chemistry offers a versatile and efficient route to functionalize this compound with a wide range of moieties.[14] This [4+2] cycloaddition reaction is highly specific and can be performed under mild conditions, making it suitable for introducing functionalities for biomedical applications, such as drug conjugation and the creation of self-healing materials.[15]

Applications
  • Drug Delivery: The diene-functionalized this compound can be reacted with dienophile-containing drugs or targeting ligands to create drug-eluting coatings or nanoparticles.[15]

  • Self-Healing Materials: The reversible nature of the Diels-Alder reaction at elevated temperatures allows for the creation of thermoreversible cross-linked networks, leading to materials with self-healing capabilities.[14]

  • Biomaterial Surface Modification: Diels-Alder chemistry can be used to graft biocompatible polymers like polyethylene (B3416737) glycol (PEG) onto the this compound surface to improve its biocompatibility and reduce protein adsorption.[14]

Experimental Protocol: Diels-Alder Functionalization of this compound

This protocol is a conceptualized procedure based on the work of Moustafa et al., which involves the initial creation of a diene-functionalized this compound.[14][16]

Materials:

  • Epoxidized this compound

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Toluene

  • Dienophile (e.g., maleimide-functionalized drug, PEG-maleimide)

  • Methanol

Procedure:

  • Synthesis of Diene-Functionalized this compound:

    • Dissolve epoxidized this compound in toluene.

    • Add an acid catalyst to promote the ring-opening of the epoxide and subsequent elimination to form a diene.

    • Heat the reaction mixture and monitor the formation of the diene by NMR spectroscopy.

    • Purify the diene-functionalized this compound by precipitation in methanol and drying.

  • Diels-Alder Reaction:

    • Dissolve the diene-functionalized this compound in a suitable solvent like toluene.

    • Add the desired dienophile-containing molecule (e.g., drug-maleimide, PEG-maleimide).

    • Heat the reaction mixture to facilitate the Diels-Alder cycloaddition. The reaction progress can be monitored by spectroscopic methods.

    • After completion, isolate the functionalized this compound by precipitation and dry under vacuum.

Quantitative Data

Quantitative data for Diels-Alder functionalized this compound is highly dependent on the specific dienophile used. The focus of this functionalization is often on introducing specific functionalities rather than solely enhancing bulk mechanical properties.

Experimental Workflow

diels_alder_functionalization cluster_step1 Step 1: Diene Formation cluster_step2 Step 2: Diels-Alder Reaction epoxidized_IIR Epoxidized this compound dissolve1 Dissolve in Toluene epoxidized_IIR->dissolve1 add_catalyst Add Acid Catalyst dissolve1->add_catalyst react1 Heat to form Diene add_catalyst->react1 purify1 Purify by Precipitation react1->purify1 diene_IIR Diene-Functionalized this compound purify1->diene_IIR dissolve2 Dissolve Diene-IIR diene_IIR->dissolve2 add_dienophile Add Dienophile (e.g., Drug-Maleimide) dissolve2->add_dienophile react2 Heat to induce Cycloaddition add_dienophile->react2 purify2 Purify by Precipitation react2->purify2 functionalized_IIR Diels-Alder Functionalized this compound purify2->functionalized_IIR

Caption: Diels-Alder Functionalization of this compound.

References

Application Notes and Protocols: Butyl Rubber as a Biomaterial in Medical Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl rubber, a synthetic elastomer comprised of isobutylene (B52900) and isoprene, has become a cornerstone material in the medical device and pharmaceutical packaging industries.[1][2] Its unique combination of properties, including exceptional gas impermeability, chemical inertness, and good biocompatibility, makes it an ideal choice for applications where sterility, integrity, and patient safety are paramount.[3][4] This document provides detailed application notes, summarizes key performance data, and outlines experimental protocols for evaluating this compound as a biomaterial in medical devices.

The most common types of this compound used in medical applications are regular this compound (IIR) and its halogenated derivatives, chlorothis compound (CIIR) and bromothis compound (BIIR).[4] Halogenation enhances the curing versatility and compatibility with other polymers.[4] These materials are extensively used in the manufacturing of vial stoppers, syringe plungers, seals for infusion bottles, and components of catheters.[3]

Key Properties and Applications

Medical-grade this compound offers a unique set of characteristics that make it highly suitable for demanding healthcare applications:

  • Excellent Gas and Moisture Barrier: this compound exhibits the lowest gas permeability among all elastomers, a critical feature for protecting sensitive drugs from oxidation and moisture.[5][6][7] This property is essential for maintaining the stability and shelf-life of parenteral drugs, vaccines, and biologics.[3]

  • Chemical Inertness: It demonstrates high resistance to water, alcohols, dilute acids, and alkalis, ensuring minimal interaction with a wide range of pharmaceutical formulations.[8] This inertness helps to prevent the degradation of the drug product and the material itself.

  • Low Extractables and Leachables: Medical-grade formulations are designed to have low levels of extractable and leachable compounds, which are substances that can migrate from the rubber into the drug product.[9][10] Minimizing these impurities is crucial to prevent contamination and ensure patient safety.[9][11]

  • Self-Sealing Properties: The elasticity of this compound allows it to form an effective seal that can be repeatedly punctured by a needle without compromising the integrity of the container, a vital feature for multi-dose vials.

  • Biocompatibility: When properly formulated and processed, this compound is biocompatible, meaning it does not elicit a significant adverse reaction when in contact with bodily tissues or fluids.[1][12]

  • Sterilization Compatibility: this compound components can be sterilized using common methods such as steam (autoclaving) and ethylene (B1197577) oxide (EtO) without significant degradation of their physical properties.

Data Presentation

The following tables summarize the typical quantitative data for medical-grade this compound. These values can vary depending on the specific formulation, curing process, and manufacturer.

Table 1: Mechanical Properties of Medical-Grade this compound

PropertyTypical Value RangeTest Method
Durometer Hardness (Shore A) 40 - 90ASTM D2240[13][14]
Tensile Strength (MPa) 3.4 - 20.7 (500 - 3000 PSI)[15]ASTM D412
Ultimate Elongation (%) 300 - 850[15]ASTM D412
Compression Set (%) Fair to GoodASTM D395
Tear Resistance GoodASTM D624

Table 2: Barrier Properties of Medical-Grade this compound

PropertyTypical ValueTest Method
Gas Permeability Extremely Low[5]Varies
Water Vapor Transmission Rate (WVTR) LowASTM F1249[16]

Table 3: Biocompatibility Profile of Medical-Grade this compound

Test CategoryStandardTypical Result
Cytotoxicity ISO 10993-5[17]Non-cytotoxic
Hemocompatibility ISO 10993-4[18]Non-hemolytic
Sensitization ISO 10993-10Non-sensitizing
Irritation ISO 10993-10Non-irritating

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on international standards and are intended to guide researchers in the evaluation of this compound for medical applications.

Protocol 1: In Vitro Cytotoxicity - Elution Test (Based on ISO 10993-5)

This test assesses the potential of leachable substances from the this compound to cause cell death or inhibit cell growth.

1. Materials:

  • Test sample of this compound.
  • L-929 mouse fibroblast cell line (or other appropriate mammalian cell line).
  • Cell culture medium (e.g., MEM) with and without serum.
  • Sterile extraction vessels.
  • 96-well cell culture plates.
  • MTT or NRU assay reagents.
  • Incubator (37°C, 5% CO2).
  • Microplate reader.

2. Procedure:

  • Sample Preparation: Prepare the this compound test sample with a defined surface area-to-volume ratio as specified in ISO 10993-12.
  • Extraction:
  • Place the test sample in a sterile extraction vessel.
  • Add cell culture medium (with and without serum as separate extractions) at a ratio of material surface area or mass to the volume of the extraction vehicle (e.g., 3 cm²/mL or 0.2 g/mL).
  • Incubate the extraction vessel at 37°C for 24 to 72 hours with agitation.[17]
  • Prepare a negative control (extraction vehicle only) and a positive control (material with known cytotoxicity) under the same conditions.
  • Cell Seeding: Seed L-929 cells into 96-well plates at a density that will ensure sub-confluent growth after 24 hours.
  • Exposure:
  • After 24 hours of cell incubation, remove the culture medium and replace it with the prepared extracts (test sample, negative control, and positive control).
  • Incubate the cells with the extracts for a defined period (typically 24-48 hours).
  • Assessment of Cytotoxicity:
  • Qualitative: Observe the cells under a microscope for changes in morphology, such as cell lysis, rounding, or detachment, and grade the reactivity.
  • Quantitative (MTT Assay):
  • Add MTT solution to each well and incubate for 2-4 hours.
  • Add a solubilizing agent (e.g., isopropanol) to dissolve the formazan (B1609692) crystals.
  • Measure the absorbance at the appropriate wavelength using a microplate reader.
  • Calculate cell viability as a percentage relative to the negative control. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[19]

Protocol 2: Hemocompatibility - Hemolysis Assay (Based on ISO 10993-4 and ASTM F756)

This test evaluates the potential of the this compound to damage red blood cells.

1. Materials:

  • Test sample of this compound.
  • Freshly collected human blood with an anticoagulant (e.g., citrate).
  • Phosphate-buffered saline (PBS).
  • Drabkin's reagent (for hemoglobin measurement).
  • Spectrophotometer.
  • Centrifuge.

2. Procedure:

  • Sample Preparation: Prepare the this compound test sample with a defined surface area.
  • Direct Contact Method:
  • Place the test sample in a tube.
  • Add a defined volume of diluted blood.
  • Incubate at 37°C for a specified time with gentle agitation.
  • Indirect Contact (Elution) Method:
  • Prepare an extract of the test sample in PBS at 37°C for 24 hours.
  • Add the extract to a defined volume of diluted blood.
  • Incubate at 37°C for a specified time.
  • Controls:
  • Negative Control: Diluted blood incubated with a non-hemolytic material (e.g., high-density polyethylene).
  • Positive Control: Diluted blood incubated with a known hemolytic agent (e.g., distilled water).
  • Analysis:
  • After incubation, centrifuge all tubes to pellet the intact red blood cells.
  • Transfer the supernatant to a new tube.
  • Add Drabkin's reagent to the supernatant to convert hemoglobin to cyanmethemoglobin.
  • Measure the absorbance of the solution at 540 nm using a spectrophotometer.
  • Calculation: Calculate the percentage of hemolysis for the test sample relative to the positive control. A hemolytic index of less than 2% is typically considered non-hemolytic.[20]

Visualizations

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_extraction Extraction cluster_exposure Exposure cluster_analysis Analysis sample_prep This compound Sample Preparation extraction Extraction in Culture Medium (37°C, 24-72h) sample_prep->extraction cell_seeding Cell Seeding (L-929 Fibroblasts) exposure Incubate Cells with Extracts (24-48h) cell_seeding->exposure extraction->exposure qualitative Qualitative Assessment (Microscopy) exposure->qualitative quantitative Quantitative Assessment (MTT/NRU Assay) exposure->quantitative

Workflow for In Vitro Cytotoxicity Testing.

Logical_Relationships_Properties cluster_material Material Properties cluster_application Application Suitability gas_barrier Low Gas Permeability drug_stability Drug Stability gas_barrier->drug_stability prevents oxidation device_integrity Device Integrity gas_barrier->device_integrity maintains sterility chem_inert Chemical Inertness chem_inert->drug_stability avoids degradation low_extract Low Extractables patient_safety Patient Safety low_extract->patient_safety reduces toxicity risk biocompatibility Biocompatibility biocompatibility->patient_safety prevents adverse reactions

Key Properties of this compound and Their Impact.

Conclusion

This compound and its halogenated derivatives are indispensable materials in the field of medical devices and pharmaceutical packaging. Their superior barrier properties, chemical stability, and biocompatibility contribute significantly to the safety and efficacy of a wide range of medical products. The data and protocols presented in this document provide a comprehensive resource for researchers, scientists, and drug development professionals working with this versatile biomaterial. Adherence to standardized testing protocols is essential to ensure the quality and safety of medical devices incorporating this compound.

References

Application Notes and Protocols for the Analytical Identification of Butyl Rubber Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Butyl rubber, a copolymer of isobutylene (B52900) and a small amount of isoprene (B109036), is a synthetic elastomer widely utilized for its excellent impermeability to gases, chemical resistance, and high damping characteristics.[1] These properties make it a critical material in various applications, including pharmaceutical stoppers, tire inner liners, and protective clothing.[2][3] For quality control, material verification, and research and development, the accurate identification and characterization of this compound compounds are essential. This document provides detailed application notes and experimental protocols for the primary analytical methods used for this purpose.

Spectroscopic Methods

Spectroscopic techniques are powerful non-destructive or micro-destructive methods that provide information about the chemical structure and composition of polymeric materials by analyzing their interaction with electromagnetic radiation.

Fourier Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is a rapid and highly effective technique for identifying the polymer backbone of this compound.[4] The method works by passing infrared radiation through a sample and measuring the absorption at specific wavenumbers, which correspond to the vibrational frequencies of the chemical bonds within the molecule. The resulting spectrum serves as a unique molecular "fingerprint." For this compound, FTIR can identify the characteristic C-H bonds of the polyisobutylene (B167198) backbone and the C=C bonds from the isoprene units.[5] It is a versatile method applicable to raw, compounded, and vulcanized rubber samples.[6] Common sampling techniques include Attenuated Total Reflection (ATR) for direct surface analysis of solid samples, transmission through thin films, or analysis of pyrolyzates (products of thermal decomposition).[6][7]

Quantitative Data: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration ModeAssignment
2962, 2915, 2850C-H StretchingCH₃ and CH₂ groups in the polyisobutylene backbone[5]
1470 - 1445C-H BendingCH₂ deformation[5]
1388, 1368C-H BendingGem-dimethyl group (doublet), characteristic of this compound
1230C-H BendingWagging of (CH₂)n chain
834C-H BendingOut-of-plane bending of cis-1,4 isoprene unit[5]

Experimental Protocol: FTIR-ATR Analysis

  • Sample Preparation:

    • Ensure the surface of the rubber sample is clean and representative of the bulk material. If necessary, wipe the surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • For cured rubber, a fresh surface can be exposed by cutting with a clean blade.

  • Instrumentation and Parameters:

    • Instrument: Fourier Transform Infrared Spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal).

    • Measurement Mode: Attenuated Total Reflection (ATR).

    • Spectral Range: 4000 – 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: Typically 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Background: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.

  • Data Acquisition and Analysis:

    • Place the rubber sample onto the ATR crystal, ensuring good contact by applying consistent pressure using the instrument's pressure clamp.

    • Collect the sample spectrum.

    • Perform data processing, which may include baseline correction and normalization.

    • Identify the characteristic absorption bands for this compound as listed in the table above.

    • Compare the obtained spectrum with a reference spectrum from a known this compound sample or a spectral library (e.g., Hummel spectral library) for definitive identification.[8]

Raman Spectroscopy

Application Note: Raman spectroscopy is complementary to FTIR and provides information on the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds, making it excellent for characterizing the hydrocarbon backbone of polymers like this compound. It can be used to investigate the structure of the polymer, identify phases in immiscible rubber blends, and analyze the effects of vulcanization.[9] A key advantage is its ability to analyze samples with minimal preparation, often directly through glass or plastic packaging, and its insensitivity to water interference.

Quantitative Data: Characteristic Raman Shifts for this compound

Raman Shift (cm⁻¹)Vibration ModeAssignment
~2920C-H StretchingCH₂, CH₃ groups
~1665C=C StretchingIsoprene unit in the polymer chain[10]
~1450C-H BendingCH₂ deformation
~725C-C StretchingPolymer backbone

Experimental Protocol: Raman Spectroscopy Analysis

  • Sample Preparation:

    • No specific preparation is usually required. A small piece of the rubber compound can be placed directly on the microscope stage.

  • Instrumentation and Parameters:

    • Instrument: Raman Spectrometer, typically coupled to a microscope.

    • Laser Excitation Wavelength: Common choices include 532 nm, 633 nm, or 785 nm. A 785 nm laser is often preferred for polymers to minimize fluorescence.

    • Laser Power: Use the lowest power necessary to obtain a good signal to avoid sample heating or degradation.

    • Objective Lens: 10x, 20x, or 50x depending on the desired spot size.

    • Acquisition Time and Accumulations: Varies by sample, e.g., 10-second exposure with 5 accumulations.

  • Data Acquisition and Analysis:

    • Focus the laser on a representative area of the sample surface.

    • Acquire the Raman spectrum.

    • Identify the characteristic peaks for this compound. The presence of the C=C stretch around 1665 cm⁻¹ confirms the isoprene component.

    • Compare the spectrum to a reference library for confirmation.

Thermal Analysis Methods

Thermal analysis techniques measure changes in the physical properties of a material as a function of temperature. They are crucial for determining the composition and thermal stability of rubber compounds.

Thermogravimetric Analysis (TGA)

Application Note: TGA measures the change in mass of a sample as it is heated in a controlled atmosphere.[11] For this compound compounds, TGA is used to quantify the main components: the polymer (which degrades at a characteristic temperature), inert fillers (like carbon black or silica, which remain as residue at high temperatures in an inert atmosphere), and volatile components. The thermal decomposition profile can also help differentiate between polymer types.[12] For instance, the onset of decomposition for a this compound composite has been observed around 201-205°C.[13]

Quantitative Data: Typical TGA Results for this compound Compounds

Temperature Range (°C)EventAtmosphere
30 - 250Mass loss of volatile components (e.g., plasticizers, moisture)Nitrogen or Air
250 - 500Major mass loss due to polymer degradationNitrogen
> 600Residual mass corresponds to inert fillers (e.g., carbon black, silica)Nitrogen
500 - 800Combustion of carbon blackAir (after N₂ pyrolysis)

Experimental Protocol: TGA Analysis

  • Sample Preparation:

    • Cut a small, representative sample of the rubber compound, typically weighing between 5 and 15 mg.

  • Instrumentation and Parameters:

    • Instrument: Thermogravimetric Analyzer.

    • Sample Pan: Platinum or ceramic.

    • Temperature Program: Heat from 30°C to 800°C at a constant rate of 10°C/min or 20°C/min.[11][13]

    • Atmosphere:

      • Step 1 (Pyrolysis): Nitrogen, with a flow rate of 20-50 mL/min, to determine polymer and inert filler content.

      • Step 2 (Combustion - Optional): At the end of the first step (e.g., at 800°C), switch the purge gas to air or oxygen to burn off carbon black, allowing for its quantification.

  • Data Acquisition and Analysis:

    • Run the temperature program and record the mass loss curve (TGA curve) and its derivative (DTG curve).

    • From the TGA curve, determine the percentage mass loss in different temperature regions to quantify the volatile, polymer, and filler content.

    • The peak of the DTG curve indicates the temperature of the maximum rate of degradation, which is a characteristic feature of the polymer.

Differential Scanning Calorimetry (DSC)

Application Note: DSC measures the heat flow to or from a sample as a function of temperature, allowing for the detection of thermal transitions.[14] For this compound, the most important transition is the glass transition temperature (Tg), where the material changes from a rigid, glassy state to a more flexible, rubbery state.[15] The Tg is a characteristic property that can be used to identify the polymer. DSC can also be used to study curing (vulcanization) processes, which appear as exothermic peaks, and to detect melting of any crystalline components or additives.[15]

Quantitative Data: Typical DSC Results for this compound

ParameterTypical ValueDescription
Glass Transition Temp. (Tg)-65°C to -75°CThe temperature at which the amorphous polymer transitions from a glassy to a rubbery state.

Experimental Protocol: DSC Analysis

  • Sample Preparation:

    • Cut a small, thin disc from the rubber sample, typically weighing 5-10 mg.

    • Place the sample in an aluminum DSC pan and seal it with a lid. Prepare an empty, sealed pan to be used as a reference.

  • Instrumentation and Parameters:

    • Instrument: Differential Scanning Calorimeter.

    • Temperature Program (Heat-Cool-Heat Cycle):

      • First Heat: Heat from -100°C to 100°C at 10°C/min to erase the thermal history of the sample.

      • Cool: Cool from 100°C to -100°C at 10°C/min.

      • Second Heat: Heat from -100°C to 100°C at 10°C/min. The Tg is determined from this scan.[16]

    • Atmosphere: Nitrogen, with a flow rate of 50 mL/min.

  • Data Acquisition and Analysis:

    • Run the temperature program and record the heat flow versus temperature curve.

    • Analyze the second heating scan to determine the glass transition temperature (Tg), which appears as a step-like change in the heat flow baseline.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

Application Note: Py-GC/MS is one of the most definitive methods for identifying the chemical structure of polymers, including this compound.[17] In this technique, the rubber sample is rapidly heated to a high temperature (pyrolyzed) in an inert atmosphere.[18] The polymer breaks down into smaller, characteristic volatile fragments. These fragments are then separated by a gas chromatograph (GC) and identified by a mass spectrometer (MS). The resulting chromatogram, known as a pyrogram, provides a detailed "fingerprint" of the original polymer and its additives.[18][19]

Quantitative Data: Key Pyrolysis Fragments for this compound

Pyrolysis ProductChemical FormulaSignificance
Isobutylene (2-Methylpropene)C₄H₈Monomer of the polyisobutylene backbone.[17][18]
2,4,4-Trimethyl-1-penteneC₈H₁₆Dimer of isobutylene, highly characteristic of this compound.[17]
2,4,4-Trimethyl-2-penteneC₈H₁₆Dimer of isobutylene.[17]
IsopreneC₅H₈Monomer from the isoprene units in the copolymer.[18]

Experimental Protocol: Py-GC/MS Analysis

  • Sample Preparation:

    • Place a very small amount of the rubber sample (approx. 0.1-0.5 mg) into a pyrolysis sample cup.[19]

  • Instrumentation and Parameters:

    • Instrument: Pyrolyzer coupled to a Gas Chromatograph/Mass Spectrometer (GC/MS).

    • Pyrolyzer:

      • Pyrolysis Temperature: 550°C - 600°C.[18]

    • Gas Chromatograph (GC):

      • Injector Temperature: 300°C.[18]

      • Column: Non-polar capillary column, such as a BPX-5 or HP-5 (e.g., 30 m length, 0.25 mm ID, 0.25 µm film thickness).[1][18]

      • Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).[1]

      • Oven Program: Start at a low temperature (e.g., 40°C, hold for 2-4 min), then ramp at 10°C/min to a final temperature of 280-300°C and hold for 5-10 min.[1][17]

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 35 to 550.

  • Data Acquisition and Analysis:

    • Pyrolyze the sample and acquire the total ion chromatogram (TIC).

    • Identify the major peaks in the pyrogram.

    • Analyze the mass spectrum of each major peak and compare it with a mass spectral library (e.g., NIST) to identify the chemical structure of the fragment.[20]

    • The presence of a dominant isobutylene peak and its dimers is a definitive confirmation of this compound.

Visualizations

AnalyticalWorkflow cluster_0 Initial Screening & Composition cluster_1 Thermal Properties cluster_2 Definitive Identification cluster_3 Results FTIR FTIR Analysis (Polymer Type ID) DSC DSC Analysis (Glass Transition) FTIR->DSC Confirm Polymer Class TGA TGA Analysis (Composition %) PyGCMS Py-GC/MS (Structural Fingerprint) TGA->PyGCMS Guide Further Analysis DSC->PyGCMS Cross-reference Thermal Data Result Compound Identified PyGCMS->Result Definitive Confirmation Unknown Unknown Rubber Compound Unknown->FTIR Initial ID Unknown->TGA Quantify Components

Caption: General workflow for identifying an unknown rubber compound.

PyGCMS_Workflow Sample 1. Rubber Sample (~0.5 mg) Pyrolyzer 2. Pyrolyzer (550-600°C, Inert Atm.) Sample->Pyrolyzer Introduce Sample GC 3. Gas Chromatograph (Separation of Fragments) Pyrolyzer->GC Transfer Fragments MS 4. Mass Spectrometer (Identification of Fragments) GC->MS Elution Data 5. Data Analysis (Pyrogram & Mass Spectra) MS->Data Generate Data ID 6. Identification (Compare to Library) Data->ID Interpret Results

Caption: Experimental workflow for Pyrolysis-GC/MS analysis.

References

Application Notes and Protocols for Butyl Rubber in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the properties, applications, and relevant testing protocols for butyl rubber (isobutylene-isoprene rubber, IIR) and its halogenated derivatives (halothis compound) in drug delivery systems. The primary focus is on its use as a critical component in pharmaceutical packaging, ensuring drug product integrity, stability, and safety.

Introduction to this compound

This compound is a synthetic elastomer prized for its exceptional chemical inertness and low permeability to gases and moisture.[1][2] First commercialized in the 1940s, it is produced by the polymerization of approximately 98% isobutylene (B52900) with about 2% isoprene (B109036).[1] The small amount of isoprene introduces unsaturation, allowing for vulcanization (curing), which cross-links the polymer chains to enhance strength and elasticity.[3][4]

For pharmaceutical applications, halogenated forms—chlorobutyl (CIIR) and bromobutyl (BIIR)—are often preferred. Halogenation provides faster curing rates, improved heat resistance, and better compatibility for co-vulcanization with other rubbers.[1] These properties make butyl and halobutyl rubbers the materials of choice for stoppers, seals, and plungers in parenteral drug packaging systems, where maintaining sterility and preventing contamination are paramount.[4][5]

Key Properties and Characteristics

The unique molecular structure of this compound, with its densely packed polymer chains, results in several properties that are highly advantageous for drug delivery applications.[3][5]

Key Advantages:

  • Excellent Gas and Moisture Barrier: this compound has one of the lowest gas permeability rates among all elastomers, protecting sensitive drug formulations from oxygen and water vapor, thereby preventing degradation and extending shelf life.[6][7][8]

  • Chemical Inertness: It exhibits high resistance to a wide range of chemicals, including acids, alkalis, and polar solvents, ensuring compatibility with diverse drug formulations.[2][7]

  • Low Extractables and Leachables: Medical-grade this compound formulations are designed to have low levels of extractable compounds, minimizing the risk of product contamination.[4]

  • Good Resealing Properties: Its elasticity allows it to effectively reseal after being punctured by a needle, which is critical for multi-dose vials.[7]

  • Biocompatibility: this compound has been extensively tested and is considered biocompatible, making it safe for contact with drug products and bodily fluids.

Data Presentation: Comparative Properties

The selection of an elastomeric material is a critical decision in drug packaging design. The following tables summarize key quantitative data for this compound and other common elastomers.

Table 1: Comparison of Key Permeability Properties of Pharmaceutical Elastomers

PropertyThis compound (IIR)Chlorothis compound (CIIR)Silicone RubberNatural Rubber
Gas Permeability (N₂) (cm³·mm/m²·24h·atm)350[9]~350150,000[9]6,000[9]
Moisture Vapor Transmission Rate (MVTR) (g/m²·day)~0.3-0.40.3[8]~609.0[8]
Lower values indicate better barrier performance.

Table 2: Typical Mechanical and Thermal Properties of this compound

PropertyPerformance RangeKey Benefits for Drug Delivery Applications
Durometer (Hardness) 40-90 Shore ACustomizable for optimal sealing and penetrability.
Tensile Strength 500-3,000 PSIProvides durability and integrity for stoppers and seals.
Elongation 300-850%Allows for flexibility and a secure fit in container systems.
Compression Set Fair to GoodMaintains sealing force over time and under stress.
Continuous Use Temperature Range -40°C to 120°C (-40°F to 248°F)[6]Suitable for a wide range of storage conditions and steam sterilization.

Applications in Drug Delivery

The primary application of this compound is in parenteral packaging systems. However, its properties also lend it to other drug delivery platforms.

  • Vial Stoppers and Seals: This is the most common application. Butyl and halobutyl stoppers are used for injection vials, infusion bottles, and lyophilized (freeze-dried) product containers to ensure sterility and stability.[5]

  • Prefilled Syringe Components: Plungers and tip caps (B75204) in prefilled syringes utilize this compound to provide an airtight seal, prevent leakage, and ensure accurate dosing.

  • Transdermal Patches: The elastomeric and barrier properties of rubber can be utilized in the matrix or backing layer of transdermal drug delivery systems to control drug release and protect the formulation.[10]

Experimental Protocols

The following protocols provide detailed methodologies for the fabrication, testing, and validation of this compound components for pharmaceutical use.

Protocol 1: Fabrication of Pharmaceutical this compound Stoppers

This protocol outlines the general steps for compounding and molding this compound stoppers. Specific formulation ingredients and processing parameters must be optimized for the desired final properties.

1. Objective: To manufacture this compound stoppers that meet predefined physical, chemical, and functional specifications for pharmaceutical use.

2. Materials & Equipment:

  • Raw Butyl or Halothis compound Polymer

  • Fillers (e.g., carbon black, mineral fillers)[2]

  • Curing Agents/Vulcanizing System (e.g., sulfur-based or resin cure systems)[3][11]

  • Activators (e.g., zinc oxide)[3]

  • Plasticizers and Processing Aids[2]

  • Internal Mixer (e.g., Banbury mixer) or Two-Roll Mill[12]

  • Calendering Machine[4]

  • Compression or Injection Molding Press[4]

  • Trimming/Die-Cutting Machine[4]

  • Washing and Siliconization Equipment[4]

  • Cleanroom Environment (ISO 8 or better for washing/packaging)[4]

3. Procedure:

  • Compounding/Mixing:

    • In an internal mixer, charge the raw rubber polymer. Masticate for several minutes to soften the material.[12]

    • Sequentially add fillers, activators, and other powdered ingredients. Mix until a homogeneous blend is achieved (typically 10-30 minutes).[4][12]

    • Add liquid plasticizers and processing aids slowly and continue mixing.[12]

    • Finally, add the curing agents at a lower temperature to prevent premature vulcanization (scorching).[3]

    • Discharge the compounded rubber mixture.

  • Calendering:

    • Pass the compounded rubber through a calendering machine to form flat sheets or "webs" of a precise, uniform thickness.[4]

  • Molding:

    • Cut the rubber sheets to the appropriate size for the mold cavities.

    • Place the pre-forms into the cavities of a multi-cavity stopper mold.

    • Place the mold into a compression or injection molding press.

    • Apply heat and pressure according to a validated cycle to vulcanize (cure) the rubber, forming cross-links between polymer chains. This step gives the stoppers their final elastic properties.[4]

  • Trimming (Deflashing):

    • After molding, remove the sheets of stoppers.

    • Use a die-cutting or trimming machine to remove excess rubber (flash) from the finished stoppers.[4]

  • Washing and Siliconization:

    • Perform a multi-step washing process in a controlled environment to remove surface contaminants. This may involve purified water rinses and detergent washes.

    • If required, apply a medical-grade silicone oil emulsion to reduce the force needed for insertion into vials and to prevent stoppers from sticking together.

  • Packaging and Sterilization:

    • Package the clean stoppers in appropriate sterilizable bags (e.g., Tyvek® pouches).

    • Proceed with sterilization as per the validated protocol (see Protocol 4).

Diagram 1: Manufacturing Workflow for this compound Stoppers

Caption: A typical manufacturing process flow for pharmaceutical-grade this compound stoppers.

Protocol 2: Functionality Testing of Elastomeric Closures (Based on USP <381>)

This protocol describes key functionality tests for elastomeric closures intended to be pierced by a needle.[13]

1. Objective: To assess the physical performance of elastomeric closures, including penetrability, fragmentation, and self-sealing capacity, according to USP <381> standards.[13]

2. Materials & Equipment:

  • Elastomeric closures (stoppers) to be tested

  • Suitable glass vials and caps

  • Water for Injection (WFI)

  • Force-testing machine with a peak force indicator

  • Lubricated, long-bevel hypodermic needles (e.g., 21-gauge)[14]

  • Filter paper (pore size ≤0.5 µm)

  • Microscope for fragment verification

  • 0.1% Methylene (B1212753) blue solution

  • Vacuum chamber capable of reducing pressure by 27 kPa[15]

3. Test Procedures:

3.1 Penetrability (Force of Penetration):

  • Prepare 10 vials by filling them to their nominal volume with water, fitting the test closures, and securing with a cap.[13]

  • Mount a specified hypodermic needle in the force-testing machine.

  • Place a vial securely below the needle.

  • Set the machine to advance the needle at a constant rate (e.g., 200 mm/min) through the closure.

  • Record the maximum force required to pierce the closure.

  • Repeat for all 10 vials.

  • Acceptance Criteria: The force required for penetration must be within the limits specified by the pharmacopeia (e.g., typically not greater than 10 N for Type I closures).

3.2 Fragmentation (Corning):

  • Prepare 10 vials as described in 3.1.1.

  • Using a new needle for each vial, pierce each closure once.

  • Empty the contents of all 10 vials through a single, clean filter paper.[15]

  • Rinse the vials with WFI and pass the rinsing through the same filter.

  • Visually inspect the surface of the filter for any rubber fragments.

  • If doubt exists, use a microscope to confirm the nature and size of the particles.[15]

  • Acceptance Criteria: The total number of fragments visible to the naked eye from the 10 closures should not exceed the specified limit (e.g., no more than 5 fragments).[15]

3.3 Self-Sealing Capacity:

  • Prepare 10 vials as described in 3.1.1.

  • Using a new hypodermic needle for each puncture, pierce each closure 10 times at different sites on the closure surface.[15]

  • Immerse all 10 vials in a 0.1% methylene blue solution.

  • Place the immersed vials in a vacuum chamber and reduce the external pressure by 27 kPa. Hold for 10 minutes.[15]

  • Restore atmospheric pressure and allow the vials to remain immersed for 30 minutes.

  • Remove the vials, rinse the exteriors thoroughly with WFI, and visually inspect the contents.

  • Acceptance Criteria: None of the 10 vials should contain any trace of the blue methylene blue solution.[15]

Protocol 3: Controlled Extraction Study for Extractables & Leachables (E&L)

This protocol provides a framework for conducting a controlled extraction study to identify and quantify potential extractables from this compound components. This is a critical step in assessing the safety and compatibility of the material with a drug product.

1. Objective: To generate a comprehensive profile of organic and inorganic compounds that can be extracted from the this compound material under aggressive conditions, thereby identifying potential leachables.

2. Materials & Equipment:

  • This compound components (e.g., stoppers)

  • Extraction Solvents: A range of polarities should be used (e.g., Isopropyl alcohol (IPA), Dichloromethane (DCM), Purified Water, acidic/basic buffers).[16][17]

  • Extraction Apparatus: Reflux extractors, Soxhlet apparatus, or temperature-controlled shaker/incubator.[16]

  • Analytical Instrumentation:

    • For Volatiles/Semi-Volatiles: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS), GC-MS.[18]

    • For Non-Volatiles: Liquid Chromatography-Mass Spectrometry (LC-MS), HPLC-UV.[18]

    • For Elemental Impurities: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[18][19]

3. Procedure:

  • Sample Preparation:

    • Select a representative batch of this compound stoppers.

    • As per the study design, components may be used whole or cut into smaller pieces to increase the surface area-to-volume ratio.[16]

    • Perform an initial rinse with purified water to remove any surface debris.[16]

  • Extraction:

    • Place a known quantity of the sample material into an extraction vessel with a specified volume of an extraction solvent (e.g., a surface area to solvent volume ratio of 1-2 cm²/mL).

    • Perform the extraction under defined conditions. These should be more aggressive than typical storage conditions to ensure a "worst-case" profile. Example conditions: Reflux for 24 hours or incubation at 50°C for 72 hours.[16][17]

    • Include a "blank" control (solvent only) for each extraction condition to account for background contamination.

  • Sample Analysis:

    • Concentrate or dilute the extracts as needed for analysis.

    • Analyze the extracts using the appropriate analytical techniques:

      • GC-MS: Screen for volatile and semi-volatile organic compounds (e.g., residual solvents, oligomers, antioxidant breakdown products).

      • LC-MS/HPLC-UV: Screen for non-volatile organic compounds (e.g., antioxidants like BHT, plasticizers, curing agents).[20]

      • ICP-MS: Screen for elemental impurities (e.g., zinc, silicon, heavy metals).[19]

  • Identification and Quantitation:

    • Identify compounds by comparing mass spectra to libraries (e.g., NIST) and analytical standards.

    • Quantify the identified extractables against known reference standards.

  • Toxicological Assessment:

    • Establish an Analytical Evaluation Threshold (AET). Any extractable detected above this threshold must be reported and assessed for toxicological risk.[18]

    • Conduct a toxicological risk assessment for all identified extractables to determine their potential impact on patient safety.

Diagram 2: Experimental Workflow for an E&L Study

Caption: A systematic workflow for conducting a controlled extractables and leachables study.

Table 3: Example Results from a Forced Extraction Study on Bromobutyl Stoppers (Representative Data)

Compound ClassIdentified ExtractableExtraction SolventConcentration (µ g/stopper )Potential Origin
AntioxidantButylated Hydroxytoluene (BHT)Isopropanol45.0[20]Polymer Stabilizer
OligomerIsobutylene Dimer/TrimerDichloromethane15.2Polymer Synthesis
Curing Agent ResidueStearic AcidIsopropanol25.5Processing Aid
Elemental ImpurityZinc (Zn)0.1 M HCl5.8Curing Activator
Elemental ImpuritySilicon (Si)0.1 M HCl10.5[18]Silicone Lubricant / Filler
Note: These values are illustrative and will vary significantly based on the specific rubber formulation, processing, and extraction conditions.
Protocol 4: Sterilization Validation

Sterilization is a critical process that must be validated to ensure a consistent Sterility Assurance Level (SAL), typically 10⁻⁶ for parenteral products.[21] The two most common methods for this compound components are steam autoclaving and gamma irradiation.

4.A. Steam Sterilization (Autoclave) Validation (Based on ISO 17665)

  • Objective: To demonstrate that a specified steam sterilization cycle consistently renders this compound components sterile without compromising their physical or chemical properties.

  • Procedure:

    • Installation & Operational Qualification (IQ/OQ): Ensure the autoclave is installed correctly, calibrated, and operates according to specifications. Perform empty chamber heat distribution studies to confirm uniform temperature.[22][23]

    • Performance Qualification (PQ):

      • Load Mapping: Select the "worst-case" load configuration (e.g., maximum number of bags of stoppers). Place thermocouples (TCs) and Biological Indicators (BIs) throughout the load. Geobacillus stearothermophilus is the standard BI for steam sterilization.[23]

      • Heat Penetration Studies: Run at least three consecutive, successful cycles. Monitor the temperature at all TC locations to identify the "coldest spot" in the load. Ensure this spot reaches the specified sterilization temperature for the required time.[1]

      • Biological Challenge: Use a "half-cycle" approach. Expose the load with BIs to half the intended sterilization exposure time. Following the cycle, aseptically retrieve and incubate the BIs.[24]

    • Validation & Documentation:

      • Acceptance Criteria: No growth should be observed from any BI in the half-cycle tests. The physical and functional properties of the stoppers (per Protocol 2) should remain within specification after a full cycle.

      • Document all IQ/OQ/PQ results in a final validation report.

4.B. Gamma Irradiation Sterilization Validation (Based on ISO 11137)

  • Objective: To determine a sterilization dose that achieves the required SAL of 10⁻⁶ and to confirm that this dose (and the maximum dose) does not adversely affect the material properties.

  • Procedure:

    • Product/Material Testing (Max Dose): Irradiate product samples at a high dose (e.g., 45-50 kGy) to assess any degradation, such as changes in color, elasticity, or functionality. This establishes the maximum acceptable dose.[17]

    • Bioburden Determination: Determine the number and types of naturally occurring microorganisms on the pre-sterilized product. This is typically done on 10 samples from three different manufacturing lots.[15]

    • Dose Setting (e.g., VDmax Method):

      • Based on the average bioburden, select a verification dose from the tables in ISO 11137-2.[21]

      • Irradiate 10 product samples at this verification dose.

      • Perform sterility tests on all 10 samples.

    • Sterilization Dose Substantiation:

      • Acceptance Criteria: If no more than one positive sterility test is found (for VDmax25), the sterilization dose (e.g., 25 kGy) is substantiated.

      • The established sterilization dose must be less than the maximum dose determined in step 1.

    • Dose Audits: Perform quarterly dose audits to ensure the bioburden has not changed and the sterilization dose remains effective.[14]

Diagram 3: Decision Workflow for Sterilization Method Selection

Caption: A decision-making process for choosing a suitable sterilization method for a component.

Protocol 5: In Vitro Drug Release from a Transdermal Patch (Representative)

This protocol describes a representative method for testing drug release from a rubber-based transdermal patch using the USP Apparatus 5 (Paddle over Disk).

1. Objective: To measure the rate and extent of drug release from a transdermal delivery system (TDS) into a dissolution medium over time.

2. Materials & Equipment:

  • USP Dissolution Apparatus 5 (Paddle over Disk)

  • Disk assembly (to hold the patch)

  • Dissolution vessels (e.g., 900 mL)

  • Transdermal patches for testing

  • Dissolution Medium: A buffered solution (e.g., phosphate (B84403) buffer pH 5-6) maintained at 32 ± 0.5°C to simulate skin surface conditions.

  • Analytical Instrument (e.g., HPLC-UV) for drug quantification.

3. Procedure:

  • Apparatus Setup:

    • Assemble the dissolution apparatus. Place the specified volume of dissolution medium in each vessel and allow it to equilibrate to 32 ± 0.5°C.

  • Sample Preparation:

    • Carefully remove the protective liner from the transdermal patch.

    • Mount the patch onto the disk assembly, ensuring the drug-releasing side is facing up and there are no trapped air bubbles.

  • Release Test:

    • Place the disk assembly flat at the bottom of the dissolution vessel.

    • Lower the paddle to a specified distance (e.g., 25 ± 2 mm) from the surface of the patch.

    • Begin paddle rotation at a specified speed (e.g., 50 RPM).

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw a sample of the dissolution medium from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.

    • Replace the withdrawn sample volume with fresh, pre-warmed medium.

  • Sample Analysis:

    • Analyze the collected samples for drug concentration using a validated HPLC method.

    • Calculate the cumulative amount and percentage of drug released at each time point, correcting for previously removed samples.

  • Data Analysis:

    • Plot the cumulative percentage of drug released versus time.

    • Analyze the release profile using kinetic models (e.g., Zero-order, First-order, Higuchi) to determine the mechanism of drug release.

Diagram 4: Factors Influencing Drug Release from a Polymer Matrix

Caption: Key factors related to the drug, polymer matrix, and environment that control drug release.

Table 4: Example In Vitro Drug Release Data from a Representative Transdermal Patch

Time (hours)Cumulative Drug Released (µg/cm²)Cumulative Drug Released (%)Release Kinetic Model (Best Fit)
1150.57.5Higuchi Model
2212.010.6R² = 0.995
4301.215.1(Indicates diffusion-controlled release)
8425.121.3
12522.826.1
24730.436.5
48985.649.3
Note: This data is illustrative. Actual release profiles depend heavily on the formulation.

References

Application Notes and Protocols for Crosslinking Butyl Rubber

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various methods of crosslinking butyl rubber (IIR). This compound, a copolymer of isobutylene (B52900) and a small amount of isoprene, is widely used in pharmaceutical and medical applications due to its excellent impermeability to gases and moisture, as well as its chemical resistance. Proper crosslinking, also known as vulcanization or curing, is essential to transform the raw polymer into a strong, elastic material suitable for applications such as pharmaceutical stoppers, seals, and tubing.[1][2][3]

This guide covers the most common and effective crosslinking methods, including accelerated sulfur vulcanization and resin cure systems. It also explores alternative methods like quinone dioxime and metal oxide vulcanization for specialized applications.

Introduction to this compound Crosslinking

The low level of unsaturation in the this compound polymer backbone (typically 1-3 mole % isoprene) necessitates the use of specific and often highly active cure systems.[1][4] Traditional sulfur vulcanization, while effective for highly unsaturated rubbers, is slow and inefficient for this compound unless potent accelerators are used.[5][6] Alternative crosslinking chemistries have been developed to provide enhanced thermal stability and other desirable properties.

The choice of crosslinking method depends on the specific requirements of the final product, including:

  • Mechanical Properties: Tensile strength, elongation, modulus, and hardness.

  • Thermal Stability: Resistance to degradation at elevated temperatures.

  • Chemical Resistance: Compatibility with the intended contact substances.

  • Purity and Extractables: Critical for pharmaceutical and medical applications.

Major Crosslinking Methods

Accelerated Sulfur Vulcanization

Accelerated sulfur vulcanization is a widely used method for crosslinking this compound.[3] It involves heating the rubber with sulfur in the presence of accelerators and activators to form a network of polysulfidic crosslinks.[7] Due to the low unsaturation of this compound, ultra-accelerators such as thiurams or dithiocarbamates are typically required to achieve practical cure times and properties.[4][5]

Advantages:

  • Good balance of mechanical properties.[8]

  • Well-established and cost-effective.

Disadvantages:

  • Polysulfidic crosslinks can be thermally unstable, leading to reversion (loss of crosslinks) at high temperatures.

  • Potential for sulfur bloom (migration of unreacted sulfur to the surface).[9]

  • Some accelerators can generate N-nitrosamines, which are a regulatory concern in certain applications.[4]

Resin Cure Systems (Phenol-Formaldehyde Resins)

Resin curing utilizes phenol-formaldehyde (resol) resins to create thermally stable carbon-carbon crosslinks.[10][11] This method is preferred for applications requiring excellent heat and aging resistance, such as tire curing bladders and high-temperature seals.[3][10][12] The reaction is typically activated by a halogen-containing compound and a metal oxide like zinc oxide.[13]

Advantages:

  • Excellent thermal stability and resistance to reversion.[10]

  • Good aging characteristics.[3]

Disadvantages:

  • Slower cure rates compared to accelerated sulfur systems.[12]

  • Can result in a stiffer vulcanizate.

Alternative Crosslinking Methods

Quinone Dioxime Cure

This method employs p-quinone dioxime or its derivatives, which are converted to the active crosslinking agent, p-dinitrosobenzene, through an oxidation step.[1] This system can be used for room temperature cures when combined with oxidizing agents like lead oxide (PbO2).[1]

Advantages:

  • Can be used for room temperature curing.[1]

  • Produces vulcanizates with high tensile strength.[14]

Disadvantages:

  • The use of heavy metal oxides can be a health and environmental concern.

  • Can have a tendency to scorch (premature vulcanization).[14]

Metal Oxide Vulcanization

For halogenated this compound (halobutyl), such as chlorobutyl (CIIR) and bromobutyl (BIIR), metal oxides like zinc oxide can be used for crosslinking.[4][15] The halogen atoms on the polymer chain provide reactive sites for the vulcanization reaction.[2]

Advantages:

  • Provides good heat resistance.[15]

  • Can be used in combination with other cure systems.[16]

Disadvantages:

  • Primarily applicable to halogenated butyl rubbers.

Quantitative Data Comparison

The following tables summarize typical quantitative data for different crosslinking methods. The values can vary depending on the specific formulation, including the type and amount of fillers, plasticizers, and other additives.

Table 1: Comparison of Cure Characteristics of Different Crosslinking Systems for this compound

ParameterAccelerated SulfurResin CureQuinone Dioxime
Optimum Cure Time (t90) at 160°C (min) 15 - 3040 - 6020 - 40
Scorch Time (ts2) at 120°C (min) 5 - 1510 - 253 - 10
Maximum Torque (dN.m) 15 - 2518 - 3017 - 28
Cure Rate Index (CRI) (100/(t90-ts2)) 3 - 101.5 - 42.5 - 8

Data compiled from multiple sources and represents typical ranges.

Table 2: Comparison of Mechanical Properties of this compound Vulcanizates

PropertyAccelerated SulfurResin CureQuinone Dioxime
Tensile Strength (MPa) 10 - 1512 - 1813 - 20
Elongation at Break (%) 400 - 700300 - 600350 - 650
Modulus at 300% Elongation (MPa) 4 - 86 - 125 - 10
Hardness (Shore A) 40 - 6050 - 7045 - 65
Compression Set (22h @ 100°C, %) 20 - 4010 - 2515 - 35

Data compiled from multiple sources and represents typical ranges.

Experimental Protocols

Protocol for Accelerated Sulfur Vulcanization

Materials:

  • This compound (IIR)

  • Zinc Oxide (ZnO)

  • Stearic Acid

  • Sulfur

  • Accelerator (e.g., Tetramethylthiuram disulfide - TMTD)

  • Two-roll mill or internal mixer

  • Compression molding press

  • Rheometer (for determining cure characteristics)

  • Tensile tester

Procedure:

  • Compounding: a. On a two-roll mill, first masticate the this compound until a smooth sheet is formed. b. Add zinc oxide and stearic acid and mix until well dispersed. c. Add the accelerator (TMTD) and mix thoroughly. d. Finally, add the sulfur and mix until a homogeneous compound is obtained. The total mixing time is typically around 30 minutes.[17]

  • Cure Characteristics Determination: a. Use a rheometer to determine the optimal cure time (t90) and scorch time (ts2) at the desired vulcanization temperature (e.g., 160°C).

  • Vulcanization: a. Place the compounded rubber into a mold of desired dimensions. b. Compression mold the sample in a heated press at the vulcanization temperature for the predetermined optimal cure time (t90) under a pressure of approximately 4.9 MPa.[17]

  • Characterization: a. Allow the vulcanized samples to cool to room temperature. b. Perform mechanical property testing (tensile strength, elongation at break, modulus, hardness) according to standard test methods (e.g., ASTM D412, ASTM D2240).

Protocol for Resin Curing

Materials:

  • This compound (IIR)

  • Zinc Oxide (ZnO)

  • Phenol-Formaldehyde Resin (e.g., SP-1045)

  • Halogen source/activator (e.g., stannous chloride or a halogenated elastomer like neoprene)

  • Two-roll mill or internal mixer

  • Compression molding press

  • Rheometer

  • Tensile tester

Procedure:

  • Compounding: a. Masticate the this compound on a two-roll mill. b. Add zinc oxide and the halogen source/activator, and mix until dispersed. c. Add the phenol-formaldehyde resin and mix thoroughly until a homogeneous compound is achieved.

  • Cure Characteristics Determination: a. Determine the optimal cure time (t90) and scorch time (ts2) using a rheometer at the desired vulcanization temperature (e.g., 180°C).

  • Vulcanization: a. Compression mold the compounded rubber in a heated press at the vulcanization temperature for the optimal cure time.

  • Characterization: a. After cooling, evaluate the mechanical properties of the resin-cured vulcanizate.

Protocol for Crosslink Density Measurement by Swelling Method

Materials:

  • Vulcanized rubber sample (approximately 1g)

  • Toluene (B28343) (or another suitable solvent)

  • Beaker with a lid

  • Analytical balance

Procedure:

  • Cut a small piece of the vulcanized rubber sample and accurately weigh it (initial dry weight, W_d).

  • Immerse the sample in toluene in a covered beaker to prevent solvent evaporation.

  • Allow the sample to swell for 72 hours at room temperature to reach equilibrium.

  • Remove the swollen sample from the solvent, quickly blot the surface with filter paper to remove excess solvent, and weigh it (swollen weight, W_s).

  • Dry the swollen sample in a vacuum oven at 60°C until a constant weight is achieved (final dry weight, W_f). This step is to account for any soluble fractions.

  • The volume fraction of rubber in the swollen gel (Vr) can be calculated, which is then used in the Flory-Rehner equation to determine the crosslink density.[18][19] A smaller swelling ratio indicates a higher crosslink density.[11]

Visualizations

Accelerated_Sulfur_Vulcanization Butyl_Rubber This compound Chain (with Isoprene Unit) Rubber_Pendant_Group Rubber Chain with Pendant Group Butyl_Rubber->Rubber_Pendant_Group Reaction with Sulfurating Agent Sulfur Sulfur (S8) Intermediate_Complex Activator-Accelerator- Sulfur Complex Sulfur->Intermediate_Complex Accelerator Accelerator (e.g., TMTD) Accelerator->Intermediate_Complex Activator Activator (ZnO, Stearic Acid) Activator->Intermediate_Complex Sulfurating_Agent Active Sulfurating Agent Intermediate_Complex->Sulfurating_Agent Sulfurating_Agent->Rubber_Pendant_Group Crosslinked_Rubber Crosslinked this compound (Polysulfidic Linkages) Rubber_Pendant_Group->Crosslinked_Rubber Crosslinking Reaction

Caption: Accelerated Sulfur Vulcanization Pathway for this compound.

Resin_Cure_System Butyl_Rubber This compound Chain (Isoprene Unit) Crosslinked_Rubber Crosslinked this compound (Carbon-Carbon Bonds) Butyl_Rubber->Crosslinked_Rubber Reaction with Activated Resin Phenolic_Resin Phenol-Formaldehyde Resin Activated_Resin Activated Resin Intermediate Phenolic_Resin->Activated_Resin Activator Activator (e.g., SnCl2, Halogen Source) Activator->Activated_Resin Activated_Resin->Crosslinked_Rubber

Caption: Resin Curing Mechanism for this compound.

Experimental_Workflow Start Start: Select Crosslinking Method Compounding Compounding of this compound and Curing Agents Start->Compounding Rheometry Determine Cure Characteristics (Rheometer) Compounding->Rheometry Vulcanization Vulcanization (Compression Molding) Rheometry->Vulcanization Characterization Characterization of Vulcanizate Properties Vulcanization->Characterization Mechanical Mechanical Testing (Tensile, Hardness, etc.) Characterization->Mechanical Swelling Crosslink Density (Swelling Test) Characterization->Swelling End End: Evaluate Suitability for Application Mechanical->End Swelling->End

Caption: General Experimental Workflow for this compound Crosslinking.

References

Application Notes and Protocols for Butyl Rubber in Self-healing Material Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of butyl rubber, particularly modified bromothis compound (BIIR), in the development of self-healing materials. The focus is on the synthesis, characterization, and analysis of these advanced materials, which exhibit significant potential in various fields, including the tire industry and other areas requiring durable and reliable polymers.[1][2]

Introduction to Self-Healing this compound

Conventional vulcanized rubbers, while durable, suffer from irreversible damage upon fracture. A promising approach to extend the lifespan of rubber materials is the introduction of self-healing capabilities. In this compound, this is often achieved by modifying commercially available bromothis compound (BIIR) to create reversible ionic crosslinks.[2][3] This modification transforms the bromine functionalities into ionic imidazolium (B1220033) bromide groups, which form dynamic, reversible ionic associates. These ionic networks can dissociate upon damage and re-associate under appropriate conditions (e.g., heat or even at room temperature), allowing the material to heal and recover its mechanical properties.[2][3][4]

The incorporation of fillers such as carbon nanotubes (CNT) and carbon black (CB) into a blend of self-healing BIIR and other elastomers like natural rubber (NR) or epoxidized natural rubber (ENR) can further enhance the mechanical strength and self-healing efficiency of the resulting composites.[1][5]

Self-Healing Mechanism: Ionic Association

The primary mechanism behind the self-healing capability of modified this compound is the formation of a reversible ionic network. This is typically achieved by reacting the bromine groups on the BIIR backbone with a nucleophilic compound, such as 1-butylimidazole (B119223). This reaction results in the formation of imidazolium bromide ionic groups attached to the polymer chains. These ionic groups then interact through strong electrostatic forces to form ionic clusters, which act as physical crosslinks.

Unlike covalent crosslinks in traditional vulcanized rubber, these ionic associations are dynamic and reversible. When the material is damaged, these ionic bonds can break. However, when the fractured surfaces are brought back into contact, the ionic groups can re-associate, reforming the crosslinked network and restoring the material's integrity and mechanical properties. This process can be accelerated by applying heat, which increases the mobility of the polymer chains and facilitates the reformation of the ionic clusters.

Below is a diagram illustrating the ionic crosslinking and self-healing mechanism.

self_healing_mechanism cluster_0 Intact Material cluster_1 Damaged Material cluster_2 Healed Material BIIR_chain_1 BIIR Chain Ionic_Crosslink Ionic Crosslink BIIR_chain_1->Ionic_Crosslink Imidazolium Group BIIR_chain_2 BIIR Chain BIIR_chain_2->Ionic_Crosslink Imidazolium Group Broken_Chain_1 Broken BIIR Chain Ionic_Group_1 Ionic Group Broken_Chain_1->Ionic_Group_1 Broken_Chain_2 Broken BIIR Chain Ionic_Group_2 Ionic Group Broken_Chain_2->Ionic_Group_2 Healed_Chain_1 BIIR Chain Reformed_Crosslink Reformed Ionic Crosslink Healed_Chain_1->Reformed_Crosslink Healed_Chain_2 BIIR Chain Healed_Chain_2->Reformed_Crosslink Intact_Material Intact State Damaged_Material Damaged State Intact_Material->Damaged_Material Damage Healed_Material Healed State Damaged_Material->Healed_Material Healing (Heat/Time)

Caption: Ionic crosslinking and self-healing mechanism in modified this compound.

Quantitative Data on Mechanical Properties

The following tables summarize the mechanical properties of various self-healing this compound composites before and after the healing process. The data is compiled from the literature to provide a comparative overview.

Table 1: Mechanical Properties of Self-Healing BIIR/NR Composites [1][6]

Composite Formulation (BIIR:NR ratio)ModifierTensile Strength (MPa) - Before HealingElongation at Break (%) - Before HealingTensile Strength (MPa) - After HealingElongation at Break (%) - After HealingHealing Efficiency (%)
70:30None8.56505.2450~61
70:30IL9.27006.8550~74
70:30IM10.57509.1680~87
80:20None7.86004.5400~58
80:20IL8.66806.2520~72
80:20IM9.87208.5650~87

IL: Ionic Liquid, IM: Butylimidazole. Healing conditions: 100°C for 30 minutes.

Table 2: Influence of Fillers on Self-Healing BIIR/NR (70:30) Composites with IM [1][6]

Filler (phr)Tensile Strength (MPa) - Before HealingElongation at Break (%) - Before HealingTensile Strength (MPa) - After HealingElongation at Break (%) - After HealingHealing Efficiency (%)
None10.57509.1680~87
CNT (5)12.868011.5620~90
CB (10)11.971010.5650~88
CNT (5) + CB (10)14.265013.1600~92

Healing conditions: 100°C for 30 minutes.

Experimental Protocols

This section provides detailed protocols for the preparation and characterization of self-healing this compound composites.

Protocol for Synthesis of Self-Healing BIIR/NR Composites

This protocol describes the preparation of self-healing bromothis compound (BIIR)/natural rubber (NR) composites modified with butylimidazole (IM) and filled with carbon nanotubes (CNT) and carbon black (CB).[1][5][7]

Materials:

  • Bromothis compound (BIIR)

  • Natural rubber (NR)

  • 1-Butylimidazole (IM)

  • Multi-walled carbon nanotubes (CNT)

  • Carbon black (CB)

  • Standard rubber processing additives (e.g., zinc oxide, stearic acid)

Equipment:

  • Internal mixer (e.g., Brabender)

  • Two-roll mill

  • Compression molding press

  • Analytical balance

Procedure:

  • Modification of BIIR: a. Masticate the BIIR in an internal mixer at 80°C and 60 rpm for 2 minutes. b. Add 1-butylimidazole (typically 4 phr) to the masticated BIIR and mix for another 8 minutes. c. The modified BIIR (BIIR-IM) is then sheeted out on a two-roll mill.

  • Preparation of NR-Filler Masterbatch: a. Masticate the NR on a two-roll mill. b. Add zinc oxide and stearic acid and mix until a homogeneous blend is obtained. c. Gradually add the carbon black and carbon nanotubes to the NR and continue mixing until the fillers are well dispersed.

  • Blending and Compounding: a. In the internal mixer, add the BIIR-IM and the NR-filler masterbatch. b. Mix at 80°C and 60 rpm for 10 minutes to ensure thorough blending of the two rubber phases and uniform dispersion of the fillers.

  • Curing: a. Sheet the final compound on a two-roll mill. b. Compression mold the sheets at 160°C for the optimum cure time determined by a rheometer.

Below is a workflow diagram for the synthesis of self-healing BIIR/NR composites.

synthesis_workflow cluster_BIIR BIIR Modification cluster_NR NR-Filler Masterbatch Masticate_BIIR Masticate BIIR Add_IM Add Butylimidazole (IM) Masticate_BIIR->Add_IM Mix_BIIR_IM Mix to obtain BIIR-IM Add_IM->Mix_BIIR_IM Blend Blend BIIR-IM and NR-Filler Masterbatch in Internal Mixer Mix_BIIR_IM->Blend Masticate_NR Masticate NR Add_Additives Add ZnO, Stearic Acid Masticate_NR->Add_Additives Add_Fillers Add CNT and CB Add_Additives->Add_Fillers Add_Fillers->Blend Sheet Sheet on Two-Roll Mill Blend->Sheet Cure Compression Mold (Cure) Sheet->Cure Final_Product Self-Healing Composite Cure->Final_Product

Caption: Experimental workflow for the synthesis of self-healing BIIR/NR composites.

Protocol for Tensile Testing and Healing Efficiency Evaluation

This protocol details the procedure for evaluating the mechanical properties and self-healing efficiency of the prepared rubber composites.[1][8][9][10]

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Dumbbell-shaped die for cutting specimens (ASTM D412)

  • Razor blade

  • Oven

Procedure:

  • Preparation of Test Specimens: a. Cut dumbbell-shaped specimens from the cured rubber sheets using the die. b. Measure the thickness and width of the gauge section of each specimen.

  • Tensile Testing of Virgin Samples: a. Clamp a specimen in the grips of the UTM. b. Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min) until the specimen fractures. c. Record the force-displacement data to determine the tensile strength, elongation at break, and modulus.

  • Healing Procedure: a. Take a freshly fractured specimen and carefully bring the two broken surfaces into contact. b. Place the re-joined specimen in an oven at a specific healing temperature (e.g., 100°C) for a defined period (e.g., 30 minutes). c. Alternatively, for room temperature healing, allow the specimen to rest for a longer duration (e.g., 24 hours).

  • Tensile Testing of Healed Samples: a. After the healing period, allow the specimen to cool to room temperature. b. Perform the tensile test on the healed specimen using the same procedure as for the virgin samples.

  • Calculation of Healing Efficiency: a. Healing efficiency (η) is calculated as the ratio of the mechanical property of the healed sample to that of the virgin sample: η (%) = (Property_healed / Property_virgin) * 100 b. This can be calculated for tensile strength, elongation at break, or toughness.

Protocol for Dynamic Mechanical Analysis (DMA)

DMA is used to characterize the viscoelastic properties of the self-healing rubber, such as storage modulus (E'), loss modulus (E''), and tan delta (δ), as a function of temperature.[7][11][12][13]

Equipment:

  • Dynamic Mechanical Analyzer (DMA) with a tension or shear clamp

Procedure:

  • Sample Preparation: a. Cut a rectangular specimen of appropriate dimensions for the DMA clamp from the cured rubber sheet.

  • DMA Measurement: a. Mount the specimen in the DMA clamp. b. Cool the sample to a low temperature (e.g., -100°C). c. Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz) and a small amplitude (within the linear viscoelastic region). d. Heat the sample at a constant rate (e.g., 3°C/min) to a high temperature (e.g., 100°C). e. Record the storage modulus, loss modulus, and tan delta as a function of temperature.

  • Data Analysis: a. The glass transition temperature (Tg) can be determined from the peak of the tan delta curve or the inflection point of the storage modulus curve. b. The storage modulus in the rubbery plateau region provides information about the crosslink density.

Concluding Remarks

The development of self-healing this compound materials through ionic modification represents a significant advancement in polymer science. These materials offer the potential for increased product lifespan and enhanced safety in various applications. The protocols and data presented here provide a foundation for researchers to explore and optimize these novel self-healing systems. Further research can focus on tailoring the self-healing properties for specific applications, exploring different ionic modifications, and developing scalable manufacturing processes.

References

Application Notes and Protocols for the Synthesis of Bromobutyl and Chlorobutyl Rubber

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Butyl rubber (IIR), a copolymer of isobutylene (B52900) and a small amount of isoprene (B109036), is a widely used synthetic elastomer renowned for its excellent impermeability to gases, high damping, and resistance to heat and ozone.[1][2] However, its low unsaturation (1-3%) results in slow vulcanization rates and limited compatibility with other, more unsaturated rubbers.[1] To overcome these limitations, halogenated versions—bromothis compound (BIIR) and chlorothis compound (CIIR)—were developed.

The introduction of bromine or chlorine atoms into the this compound polymer chain significantly enhances its properties.[3][4] Halogenation provides reactive sites that allow for faster cure rates, improved adhesion to other materials, and greater cure versatility.[5][6] These enhanced characteristics make BIIR and CIIR indispensable in numerous applications, most notably for the inner liners of tubeless tires, pharmaceutical stoppers, seals, gaskets, and protective coatings.[7][8][9]

This document provides detailed application notes and experimental protocols for the synthesis of bromobutyl and chlorothis compound, intended for researchers, scientists, and professionals in polymer chemistry and materials development. The process is typically a two-stage procedure: first, the synthesis of the this compound precursor, followed by its halogenation.

Part 1: Synthesis of this compound (IIR) Precursor

The foundational step for producing both BIIR and CIIR is the synthesis of the this compound backbone. This is achieved through the cationic slurry copolymerization of isobutylene with a minor amount of isoprene at very low temperatures.[10][11]

IIR_Synthesis_Workflow Workflow for this compound (IIR) Synthesis Monomers Monomer Feed (Isobutylene, Isoprene) + Diluent (Methyl Chloride) PreChill1 Pre-chilling (~ -100°C) Monomers->PreChill1 Catalyst Initiator Solution (e.g., AlCl₃ in Methyl Chloride) PreChill2 Pre-chilling (~ -100°C) Catalyst->PreChill2 Reactor Polymerization Reactor (Cationic Slurry Process) PreChill1->Reactor PreChill2->Reactor Slurry This compound Slurry (IIR particles in Methyl Chloride) Reactor->Slurry Polymerization Finishing Finishing & Drying (Monomer Stripping, Neutralization, Drying) Slurry->Finishing Processing Product Final Product (this compound Crumb) Finishing->Product

Caption: Workflow for this compound (IIR) Synthesis.

Experimental Protocol: IIR Synthesis

Principle: Isobutylene and isoprene are copolymerized in a methyl chloride diluent at approximately -100°C, initiated by a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃).[11][12] The resulting this compound polymer is insoluble in the diluent and precipitates, forming a fine slurry.[10]

1. Materials and Reagents:

  • High-purity isobutylene (>99.5%)

  • High-purity isoprene (>99.0%)

  • Methyl chloride (CH₃Cl), dried and purified

  • Aluminum trichloride (AlCl₃) or other suitable Lewis acid initiator

  • Deionized water

  • Antioxidant/stabilizer package

2. Equipment:

  • Jacketed, low-temperature, stirred-tank reactor with a high-efficiency cooling system (e.g., liquid ethylene/propylene).[11]

  • Monomer and catalyst feed systems capable of precise dosing at low temperatures.

  • Purification columns for drying monomers and diluent.

  • Flash tank or steam-stripping unit for monomer and diluent removal.

  • Dewatering screen and drying oven.

3. Procedure:

  • Purification: Pass isobutylene, isoprene, and methyl chloride through molecular sieve columns to remove water and other impurities, as their presence can terminate the cationic polymerization.[11]

  • Feed Preparation: Prepare a monomer feed stream by mixing approximately 98 wt% isobutylene and 2 wt% isoprene, diluted in methyl chloride.[13] Separately, prepare an initiator solution by dissolving AlCl₃ in methyl chloride.

  • Cooling: Chill both the monomer feed and the initiator solution to the reaction temperature, typically between -100°C and -80°C.[10][12]

  • Polymerization: Continuously feed the chilled monomer and initiator streams into the agitated low-temperature reactor. The polymerization is extremely rapid, and the this compound precipitates almost instantaneously to form a slurry.[10]

  • Reaction Termination: The slurry overflows from the reactor into a flash tank containing hot water and steam. This terminates the reaction, neutralizes catalyst residues, and vaporizes the unreacted monomers and methyl chloride for recovery and recycling.

  • Finishing: The resulting aqueous slurry of rubber crumb is washed to remove catalyst residues. An antioxidant is added to protect the polymer during drying.

  • Drying: The rubber crumb is dewatered and dried in a hot air oven to produce the final solid this compound.

Data Presentation: IIR Synthesis Parameters
ParameterTypical ValueReference(s)
Isobutylene in Monomer Feed~97.5 - 98.5 wt%[13][14]
Isoprene in Monomer Feed~1.5 - 2.5 wt%[13][14]
Diluent/SolventMethyl Chloride[10][11]
Initiator/CatalystAluminum Trichloride (AlCl₃)[10][11][12]
Reaction Temperature-100°C to -80°C[8][10][12]
Process TypeContinuous Slurry Polymerization[10][11]
Number-Average Molecular Weight80,000 - 300,000 g/mol [10]

Part 2: Synthesis of Bromothis compound (BIIR)

Bromothis compound is produced by the controlled halogenation of this compound with elemental bromine in a solution.[3][13] This process introduces reactive bromine atoms, primarily at the allylic position of the isoprene units.

BIIR_Synthesis_Workflow Workflow for Bromothis compound (BIIR) Synthesis IIR_Crumb This compound (IIR) Crumb Dissolution Dissolution (Formation of Rubber 'Cement') IIR_Crumb->Dissolution Solvent Hydrocarbon Solvent (e.g., Hexane) Solvent->Dissolution Reactor Halogenation Reactor (40-65°C, Agitated) Dissolution->Reactor Bromine Bromine (Br₂) (Liquid or in Solution) Bromine->Reactor Neutralization Neutralization & Washing (Dilute NaOH, Water) Reactor->Neutralization Bromination (HBr byproduct) Finishing Stabilization & Isolation (Antioxidant Addition, Solvent Removal) Neutralization->Finishing Product Final Product (Bromothis compound) Finishing->Product

Caption: Workflow for Bromothis compound (BIIR) Synthesis.

Experimental Protocol: BIIR Synthesis

Principle: A solution of this compound in a hydrocarbon solvent is reacted with bromine. The reaction proceeds through an ionic mechanism where bromine adds to the isoprene double bond, followed by the abstraction of a proton, resulting in a shift of the double bond and the formation of an allylic halide.[15][16] The major isomer formed is the exomethylene allylic bromide.[15] Hydrogen bromide (HBr) is generated as a byproduct and must be neutralized.[15][16]

1. Materials and Reagents:

  • This compound (IIR)

  • Hexane (B92381) or other inert hydrocarbon solvent

  • Elemental bromine (Br₂)

  • Dilute aqueous sodium hydroxide (B78521) (NaOH) solution

  • Antioxidant/stabilizer (e.g., hindered phenols)

  • Deionized water

2. Equipment:

  • High-agitation reaction vessel with heating/cooling capabilities.

  • Bromine addition system.

  • Neutralization tank and settler for phase separation.

  • Steam-stripping or coagulation system for product isolation.

  • Drying oven.

3. Procedure:

  • Dissolution: Dissolve the dried this compound crumb in hexane to form a rubber solution, often called a "cement," with a concentration typically between 10-25 wt%.[16][17]

  • Reaction: Transfer the rubber solution to a highly agitated reactor and heat to a temperature between 40°C and 65°C.[15][16]

  • Bromination: Introduce the desired amount of liquid bromine or a solution of bromine in hexane into the reactor.[16][18] The reaction is rapid. The amount of bromine added determines the final bromine content in the polymer.

  • Neutralization: After the reaction is complete, transfer the polymer solution to a neutralization vessel. Add a dilute aqueous solution of sodium hydroxide to neutralize the hydrogen bromide (HBr) byproduct.[15][16]

  • Washing: Allow the aqueous and organic layers to separate. Remove the aqueous layer containing sodium bromide. Wash the organic layer with water to remove any remaining salts and base.

  • Stabilization and Isolation: Add a stabilizer to the polymer solution. Isolate the bromothis compound from the solvent, typically by steam coagulation, which precipitates the rubber crumb while vaporizing the hexane.

  • Drying: Dewater and dry the BIIR crumb to obtain the final product.

Data Presentation: BIIR Synthesis Parameters
ParameterTypical ValueReference(s)
Starting MaterialThis compound (IIR)[3][13]
SolventHexane, Cyclohexane[16][19]
Halogenating AgentElemental Bromine (Br₂)[15][16]
Reaction Temperature40°C to 65°C[15][16][20]
Neutralizing AgentDilute Sodium Hydroxide (NaOH)[15][16]
Final Bromine Content1.8 - 2.2 wt%[21]
Predominant IsomerExomethylene Allylic Bromide[15][22]

Part 3: Synthesis of Chlorothis compound (CIIR)

The synthesis of chlorothis compound is analogous to that of bromothis compound, involving the halogenation of a this compound solution, but using chlorine as the halogenating agent.[8][13]

CIIR_Synthesis_Workflow Workflow for Chlorothis compound (CIIR) Synthesis IIR_Crumb This compound (IIR) Crumb Dissolution Dissolution (Formation of Rubber 'Cement') IIR_Crumb->Dissolution Solvent Hydrocarbon Solvent (e.g., Hexane) Solvent->Dissolution Reactor Halogenation Reactor (40-65°C, Agitated) Dissolution->Reactor Chlorine Chlorine (Cl₂) (Gas or in Dilute Solution) Chlorine->Reactor Neutralization Neutralization & Washing (Dilute NaOH, Water) Reactor->Neutralization Chlorination (HCl byproduct) Finishing Stabilization & Isolation (Antioxidant Addition, Solvent Removal) Neutralization->Finishing Product Final Product (Chlorothis compound) Finishing->Product

Caption: Workflow for Chlorothis compound (CIIR) Synthesis.

Experimental Protocol: CIIR Synthesis

Principle: Due to the high reactivity of chlorine with this compound, the reaction is typically performed by introducing chlorine gas or a dilute chlorine solution into a solution of IIR.[15][16] The reaction mechanism is similar to bromination, producing primarily the exomethylene allylic chloride structure and hydrogen chloride (HCl) as a byproduct that requires neutralization.[15][22]

1. Materials and Reagents:

  • This compound (IIR)

  • Hexane or other inert hydrocarbon solvent

  • Chlorine (Cl₂) gas or a dilute solution

  • Inert gas for dilution (e.g., nitrogen)

  • Dilute aqueous sodium hydroxide (NaOH) solution

  • Antioxidant/stabilizer

  • Deionized water

2. Equipment:

  • High-agitation reaction vessel with a gas inlet system.

  • Neutralization tank and settler.

  • Steam-stripping or coagulation system.

  • Drying oven.

3. Procedure:

  • Dissolution: Prepare a solution of this compound in hexane as described for BIIR synthesis.

  • Reaction: Heat the rubber solution in the reactor to between 40°C and 65°C.[15][16]

  • Chlorination: Introduce chlorine gas, often diluted with an inert gas like nitrogen, into the highly agitated solution.[14][15] The reaction is very fast, and the addition rate must be carefully controlled to achieve the desired chlorine content and avoid unwanted side reactions.

  • Neutralization: After the reaction, neutralize the generated hydrogen chloride (HCl) with a dilute aqueous NaOH solution.[15][16]

  • Washing: Separate the aqueous phase and wash the polymer solution with water.

  • Stabilization and Isolation: Add a stabilizer and isolate the chlorothis compound from the solvent, typically via steam coagulation.

  • Drying: Dewater and dry the CIIR crumb to yield the final product.

Data Presentation: CIIR Synthesis Parameters
ParameterTypical ValueReference(s)
Starting MaterialThis compound (IIR)[8][13]
SolventHexane, Carbon Tetrachloride[1][16]
Halogenating AgentChlorine (Cl₂) Gas/Solution[15][16]
Reaction Temperature20°C to 70°C[14][15]
Neutralizing AgentDilute Sodium Hydroxide (NaOH)[15][16]
Final Chlorine Content1.0 - 2.2 wt%[23][24]
Predominant IsomerExomethylene Allylic Chloride[15][22]

References

Application Notes and Protocols for Butyl Rubber as a Sealant in Vacuum Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

For researchers, scientists, and drug development professionals, maintaining a stable and contaminant-free vacuum environment is often critical for experimental integrity and product purity. The choice of sealing material is paramount in achieving and sustaining high vacuum. Butyl rubber (IIR), a copolymer of isobutylene (B52900) and a small amount of isoprene, is a synthetic elastomer widely utilized in vacuum systems due to its exceptionally low gas permeability, good chemical resistance, and favorable outgassing characteristics.[1][2][3][4] This document provides detailed application notes, quantitative data, and experimental protocols for the effective use of this compound as a sealant in vacuum systems.

Key Properties of this compound for Vacuum Applications

The suitability of this compound for vacuum applications stems from its unique molecular structure, which features a high density of methyl groups on a flexible polyisobutylene (B167198) backbone. This structure imparts several key properties:

  • Low Gas Permeability: this compound has one of the lowest gas permeability rates among all elastomers, making it an excellent barrier against atmospheric gases.[4][5][6] This is the primary reason for its selection in vacuum applications.

  • Low Outgassing: While all polymers release some volatile compounds under vacuum (a process known as outgassing), this compound can be formulated to have low total mass loss (TML) and low collected volatile condensable materials (CVCM), minimizing contamination of sensitive surfaces within the vacuum chamber.

  • Good Chemical Resistance: It exhibits good resistance to a variety of chemicals, including many acids and alkalis.[1] However, it has poor resistance to oils and hydrocarbon solvents.[1][6]

  • Wide Temperature Range: this compound maintains its sealing properties over a functional temperature range, although specific formulations may vary.

The selection of a this compound sealant should be guided by a thorough evaluation of these properties in the context of the specific vacuum system's requirements.

Butyl_Rubber_Properties cluster_selection This compound Sealant Selection Criteria Start Vacuum System Requirement Analysis Prop Evaluate Key this compound Properties Start->Prop Perm Gas Permeability (Low) Prop->Perm Primary Consideration Outgas Outgassing (Low TML/CVCM) Perm->Outgas Yes Reconsider Re-evaluate Material Choice Perm->Reconsider No Temp Operating Temperature (Compatibility) Outgas->Temp Yes Outgas->Reconsider No Chem Chemical Exposure (Resistance) Temp->Chem Yes Temp->Reconsider No Select Select this compound Sealant Chem->Select Yes Chem->Reconsider No Butyl_Sealant_Testing_Workflow cluster_workflow Experimental Workflow for this compound Sealant Qualification cluster_tests Material Property Verification start Define Vacuum System Operating Parameters select_sealant Select Candidate This compound Sealant start->select_sealant outgassing_test Perform Outgassing Test (ASTM E595) select_sealant->outgassing_test permeability_test Perform Gas Permeability Test (Time-Lag Method) select_sealant->permeability_test chem_test Perform Chemical Compatibility Test select_sealant->chem_test analyze Analyze Results Against System Requirements outgassing_test->analyze permeability_test->analyze chem_test->analyze pass Sealant Qualified analyze->pass Meets Criteria fail Select Alternative Sealant or Reformulation analyze->fail Fails to Meet Criteria fail->select_sealant

References

Application of Butyl Rubber in Protective Clothing: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Butyl rubber, a synthetic elastomer known for its exceptional chemical resistance and low permeability to gases and liquids, is a critical material in the construction of chemical-protective clothing (CPC). For researchers, scientists, and drug development professionals working with hazardous materials, understanding the properties and appropriate applications of this compound is paramount for ensuring laboratory safety. This document provides detailed application notes, experimental protocols for material testing, and quantitative data on the performance of this compound against a range of chemicals.

Application Notes

This compound's effectiveness as a barrier material stems from its unique molecular structure, a copolymer of isobutylene (B52900) and a small amount of isoprene. This structure results in a material with very low gas and moisture permeability, making it an excellent choice for protection against a wide array of chemicals, including acids, alkalis, and polar solvents. However, it is important to note that this compound has poor resistance to hydrocarbon solvents, oils, and gasoline, which can cause it to swell and degrade.

Key Properties of this compound for Protective Clothing:

  • Excellent Chemical Resistance: Offers robust protection against many corrosive chemicals, including concentrated acids and bases.

  • Low Permeability: Provides a superior barrier against gases and vapors.

  • Flexibility: Remains pliable over a wide range of temperatures, ensuring comfort and dexterity for the wearer.

  • Durability: Exhibits good resistance to abrasion and tearing.

Common Applications in a Laboratory Setting:

  • Gloves and Gauntlets: Providing direct hand protection when handling hazardous liquids.

  • Aprons and Full-Body Suits: Shielding the torso and limbs from splashes and spills.

  • Footwear Covers: Protecting against chemical spills on the floor.

  • Seals in Respirators and Gas Masks: Ensuring an airtight fit to prevent inhalation of hazardous vapors.

Data Presentation: Chemical Resistance of this compound

The following tables summarize the performance of this compound against various chemicals, with data primarily derived from permeation testing under ASTM F739. Breakthrough time (BTT) is the time it takes for a chemical to be detected on the inside of the protective material. Permeation rate (PR) indicates the rate at which the chemical passes through the material after breakthrough.

Table 1: Permeation Breakthrough Times for Common Solvents

ChemicalCAS NumberBreakthrough Time (minutes)Permeation Rate (μg/cm²/min)
Acetone67-64-1> 480Not Detected
Acetonitrile75-05-8> 480Not Detected
Dichloromethane75-09-2< 10High
Ethyl Acetate141-78-63015.6
Hexane110-54-3< 10High
Isopropyl Alcohol67-63-0> 480Not Detected
Methanol67-56-1> 480Not Detected
Toluene108-88-3< 10High
Xylene1330-20-7< 10High

Table 2: Permeation Breakthrough Times for Acids and Bases

ChemicalCAS NumberConcentrationBreakthrough Time (minutes)Permeation Rate (μg/cm²/min)
Acetic Acid, Glacial64-19-799%> 480Not Detected
Hydrochloric Acid7647-01-037%> 480Not Detected
Nitric Acid7697-37-270%> 480Not Detected
Sodium Hydroxide1310-73-250%> 480Not Detected
Sulfuric Acid7664-93-998%> 480Not Detected

Note: Data is compiled from various sources and should be used as a guideline. It is crucial to consult the specific manufacturer's data for the protective clothing being used, as material thickness and manufacturing processes can affect performance.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the performance of this compound in protective clothing.

Protocol for Chemical Permeation Testing (Based on ASTM F739-20)

Objective: To determine the resistance of a protective clothing material to permeation by a hazardous liquid chemical under conditions of continuous contact.

Materials and Equipment:

  • Permeation test cell (as specified in ASTM F739)

  • Specimen of this compound material (minimum of three replicates)

  • Challenge liquid (the hazardous chemical to be tested)

  • Collecting medium (gas or liquid, depending on the analytical method)

  • Analytical instrument capable of detecting the challenge liquid (e.g., gas chromatograph, mass spectrometer)

  • Constant temperature chamber or bath

  • Flow meters and pumps for the collecting medium

Procedure:

  • Specimen Preparation: Cut circular specimens from the this compound material to fit the permeation test cell. Inspect each specimen for any imperfections.

  • Test Cell Assembly: Securely clamp the specimen in the permeation cell, dividing it into a challenge chamber and a collection chamber.

  • Temperature Equilibration: Place the assembled test cell in a constant temperature chamber or bath and allow it to equilibrate to the specified test temperature (typically 25 ± 1 °C).

  • Initiation of Test: Introduce the challenge liquid into the challenge chamber. Simultaneously, start the flow of the collecting medium through the collection chamber.

  • Monitoring for Breakthrough: Continuously or periodically analyze the collecting medium for the presence of the challenge chemical.

  • Data Collection:

    • Record the time of initial contact of the challenge liquid with the specimen.

    • Record the time at which the chemical is first detected in the collecting medium (breakthrough time).

    • Measure the concentration of the chemical in the collecting medium over time to determine the permeation rate.

  • Test Termination: Continue the test until a steady-state permeation rate is achieved or for a predetermined maximum test duration (e.g., 480 minutes).

  • Reporting: Report the normalized breakthrough time in minutes and the steady-state permeation rate in μg/cm²/min for each specimen.

Protocol for Chemical Degradation Testing (Based on EN 374-4:2019)

Objective: To determine the resistance of a protective glove material to degradation by a liquid chemical.

Materials and Equipment:

  • Specimens of the this compound glove material

  • Challenge liquid

  • Puncture resistance testing apparatus (as specified in EN 388:2016+A1:2018)

  • Beaker or other suitable container for chemical exposure

  • Timer

  • Personal protective equipment (for handling the challenge liquid)

Procedure:

  • Initial Puncture Resistance: Measure the puncture resistance of a set of unexposed (control) specimens using the specified apparatus. Record the force required to puncture each specimen.

  • Chemical Exposure: Immerse a separate set of specimens in the challenge liquid for a specified period (typically 60 minutes).

  • Decontamination and Drying: After the exposure period, remove the specimens from the chemical, decontaminate them if necessary, and allow them to dry.

  • Post-Exposure Puncture Resistance: Measure the puncture resistance of the exposed specimens using the same apparatus and procedure as for the control specimens.

  • Calculation of Degradation: Calculate the percentage change in puncture resistance for each specimen using the following formula:

    • Degradation (%) = [(Force_control - Force_exposed) / Force_control] x 100

  • Reporting: Report the mean percentage degradation.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key processes related to the selection and testing of chemical protective clothing.

G cluster_selection Chemical Protective Clothing Selection Process A Hazard Identification (Chemical, Concentration, Physical State) B Risk Assessment (Toxicity, Exposure Duration, Task) A->B C Consult Manufacturer's Chemical Resistance Data B->C D Select Candidate this compound Garment C->D E Evaluate Physical Properties (Durability, Dexterity) D->E F Conduct Fit Testing E->F G Final Selection and Use F->G

Caption: Workflow for selecting appropriate chemical protective clothing.

G cluster_permeation ASTM F739 Permeation Test Workflow P1 Prepare this compound Specimen P2 Assemble Permeation Test Cell P1->P2 P3 Introduce Challenge Chemical and Collecting Medium P2->P3 P4 Monitor for Chemical Breakthrough P3->P4 P5 Measure Permeation Rate P4->P5 P6 Analyze and Report Results P5->P6

Caption: Experimental workflow for ASTM F739 permeation testing.

Troubleshooting & Optimization

Technical Support Center: Enhancing the Thermal Stability of Butyl Rubber

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the thermal stability of butyl rubber (IIR). Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual representations of key processes to assist in your laboratory work.

Troubleshooting Guide: Common Issues in Thermal Stability Experiments

This guide addresses specific problems that may arise during the formulation and testing of thermally stabilized this compound compounds.

Problem Potential Cause(s) Recommended Solution(s)
Premature Degradation During Processing (e.g., in a Banbury mixer) - Excessive processing temperature.- Inadequate or improper selection of antioxidants.- High shear leading to mechanical degradation, which can initiate thermal degradation.- Reduce the mixing temperature and/or shorten the mixing cycle.- Incorporate a primary antioxidant, such as a hindered phenol, early in the mixing process. For added protection during processing, consider a synergistic blend with a secondary antioxidant like a phosphite.[1][2]- Adjust the rotor speed and batch size to minimize shear heating.
Poor Thermal Stability in Cured Samples Despite Using Stabilizers - Inefficient vulcanization system for high-temperature applications.- Suboptimal dispersion of fillers (e.g., carbon black, silica) or stabilizers.- Migration or volatility of the chosen antioxidant at service temperature.- Incompatibility between the stabilizer and other compounding ingredients.- For superior heat resistance, consider using a phenolic resin cure system or a sulfur donor system, which create more thermally stable cross-links (C-C or C-S-C) compared to conventional sulfur systems that form less stable polysulfidic cross-links.[3][4][5]- Improve mixing procedures to ensure homogeneous dispersion of all additives.- Select a higher molecular weight antioxidant to reduce volatility.[6]- Review the chemical compatibility of all formulation components.
Inconsistent Results in Thermogravimetric Analysis (TGA) - Sample preparation inconsistencies (e.g., size, shape, weight).- Variations in the TGA heating rate or atmosphere.- Contamination of the sample or TGA crucible.- Use a consistent sample mass (typically 5-10 mg) and ensure a similar form for all samples being compared.[7]- Maintain a constant heating rate (e.g., 10 or 20 °C/min) and atmosphere (e.g., nitrogen for pyrolysis, air for oxidative degradation) for all related experiments.[8][9][10]- Ensure crucibles are properly cleaned and handled to avoid contamination.[7]
Discoloration of the Rubber Compound at Elevated Temperatures - The type of antioxidant used. Some antioxidants, particularly amine-based ones, can cause staining.- For light-colored applications, use non-staining phenolic antioxidants.[11]
Reduced Mechanical Properties After Thermal Aging - Chain scission is the dominant degradation mechanism.- Insufficient crosslink density to withstand thermal stress.- Incorporate a robust antioxidant system to inhibit chain scission reactions.[1][12]- Optimize the curing system to increase the crosslink density. Halogenated butyl rubbers (BIIR or CIIR) can achieve higher crosslink densities and offer better thermal stability.[13][14]

Frequently Asked Questions (FAQs)

Fundamentals of this compound Thermal Stability

Q1: What is the typical temperature range for standard this compound?

A1: this compound generally operates reliably between –40°C and 120°C (–40°F to 248°F).[8] Prolonged exposure to temperatures above this range can lead to degradation and a loss of mechanical properties.[15]

Q2: What happens to this compound at high temperatures?

A2: At elevated temperatures, this compound undergoes thermo-oxidative degradation. This process primarily involves chain scission, where the polymer backbone breaks, leading to a reduction in molecular weight and a loss of physical properties.[12] Cross-linking can also occur, which may initially harden the material before it ultimately degrades.[16] The isoprene (B109036) units within the this compound structure are particularly susceptible to initial oxidative attack.[17]

Q3: How does halogenation improve the thermal stability of this compound?

A3: Halogenation of this compound, creating chlorobutyl (CIIR) or bromobutyl (BIIR) rubber, introduces more reactive sites for vulcanization. This allows for faster and more efficient cross-linking, leading to a more stable polymer network with improved heat resistance and compatibility with other elastomers.[13][14] Brominated this compound, in particular, has been shown to possess excellent thermal stability.[8][18]

Compounding for Improved Thermal Stability

Q4: What types of curing systems are best for high-temperature applications?

A4: For enhanced thermal stability, phenolic resin curing systems are highly effective. They form strong, stable carbon-carbon cross-links.[3][4] Sulfur donor systems, which create thermally stable monosulfidic and disulfidic cross-links, are also superior to conventional accelerated sulfur cures that form less stable polysulfidic links.[5]

Q5: What are the primary types of stabilizers used to improve the thermal stability of this compound?

A5: The most common stabilizers are antioxidants, which are categorized as primary and secondary.

  • Primary antioxidants , such as hindered phenols, are radical scavengers that interrupt the degradation chain reaction.[1][2]

  • Secondary antioxidants , like phosphites and thioesters, decompose hydroperoxides into non-radical, stable products.[1][2] Often, a synergistic blend of primary and secondary antioxidants provides the most effective stabilization.[1]

Q6: How do fillers like carbon black affect thermal stability?

A6: Carbon black acts as a reinforcing filler, which can enhance the mechanical strength of the vulcanizate. It can also absorb UV radiation, which can otherwise contribute to degradation.[19] However, high filler loadings can sometimes negatively impact ozone resistance, a related aspect of environmental stability.

Experimental Analysis

Q7: What is the primary method for evaluating the thermal stability of this compound?

A7: Thermogravimetric Analysis (TGA) is the most widely used method. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The onset temperature of decomposition and the temperature of maximum weight loss are key indicators of thermal stability.[9][10]

Q8: What information does a Derivative Thermogravimetry (DTG) curve provide?

A8: The DTG curve is the first derivative of the TGA curve and shows the rate of mass loss. The peaks on the DTG curve indicate the temperatures at which the rate of decomposition is at its maximum, which can help in identifying different stages of degradation.[10]

Experimental Protocols

Protocol 1: Sample Preparation for Thermal Stability Enhancement

This protocol outlines the compounding of this compound with a stabilizing system.

Materials and Equipment:

  • This compound (IIR) or Halogenated this compound (BIIR/CIIR)

  • Reinforcing filler (e.g., Carbon Black N330 or N660)

  • Processing oil (e.g., paraffinic oil)

  • Activator (e.g., Zinc Oxide, Stearic Acid)

  • Vulcanizing agent (e.g., Phenolic resin or Sulfur/accelerator system)

  • Antioxidant (e.g., Hindered Phenolic type)

  • Two-roll mill or internal mixer (Banbury type)

  • Curing press

Procedure:

  • Mastication: Soften the raw this compound by passing it through a two-roll mill or mixing it in an internal mixer.

  • Incorporation of Additives:

    • Add the zinc oxide and stearic acid and mix until fully dispersed.

    • Gradually add the reinforcing filler in portions, ensuring uniform dispersion after each addition.

    • Add the antioxidant and processing oil and continue mixing.

  • Addition of Vulcanizing Agents: Add the vulcanizing agents (e.g., phenolic resin or sulfur and accelerators) at the final stage of mixing and mix for a short duration to ensure dispersion without initiating premature curing (scorch).

  • Homogenization: Continue mixing until a homogeneous compound is achieved.

  • Sheeting Out: Sheet the final compound from the mill to a desired thickness.

  • Vulcanization (Curing):

    • Cut the uncured rubber sheet to the desired dimensions for the mold.

    • Place the sample in a pre-heated curing press at a specified temperature and pressure (e.g., 160°C).

    • Cure for the predetermined optimal time (t90) as determined by a rheometer.

  • Post-Curing Conditioning: After curing, remove the sample from the mold and allow it to cool to room temperature. Condition the samples for at least 24 hours before testing.

Protocol 2: Evaluation of Thermal Stability using Thermogravimetric Analysis (TGA)

This protocol describes the procedure for assessing the thermal stability of prepared this compound samples.

Equipment:

  • Thermogravimetric Analyzer (TGA)

  • Microbalance

  • Sample crucibles (e.g., alumina (B75360) or platinum)

Procedure:

  • Instrument Calibration: Ensure the TGA instrument is calibrated for temperature and mass according to the manufacturer's specifications.

  • Sample Preparation: Cut a small, representative piece of the cured this compound sample, weighing between 5 and 10 mg.

  • Loading the Sample: Place the prepared sample into a clean, tared TGA crucible.

  • Setting Experimental Parameters:

    • Atmosphere: Select the desired atmosphere (e.g., high-purity nitrogen for inert conditions or air for oxidative conditions) and set the flow rate (e.g., 20-50 mL/min).

    • Temperature Program: Set the temperature program. A typical program involves an initial isothermal hold at a low temperature (e.g., 30°C) to stabilize, followed by a linear heating ramp to a final temperature (e.g., 600-800°C). A common heating rate is 10°C/min or 20°C/min.[8][9][10]

  • Running the Experiment: Start the TGA run and record the mass loss as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature to obtain the TGA curve.

    • Plot the derivative of the weight loss versus temperature to obtain the DTG curve.

    • Determine key parameters such as the onset temperature of decomposition (T_onset) and the peak decomposition temperature(s) (T_peak) from the DTG curve.

    • Compare the T_onset and T_peak values of different formulations to evaluate their relative thermal stabilities. A higher decomposition temperature indicates better thermal stability.

Quantitative Data Summary

The following tables provide a summary of quantitative data related to the thermal properties of this compound from various studies.

Table 1: Decomposition Temperatures of Brominated this compound (BIIR) at Various Heating Rates in Air [8]

Heating Rate (°C/min)Onset Decomposition Temp (°C)Peak Decomposition Temp (°C)
0.5334.0345.2
1342.1353.8
2350.5362.4
5363.2375.1
10375.8386.9
20389.3399.8

Table 2: Thermal Properties of Unexposed vs. Exposed Silica-Reinforced this compound [20] (Exposed to silicon oil and strong aqueous alkali at 195±5°C)

PropertyUnexposed RubberExposed Rubber
Decomposition Step 1
Temperature Range (°C)400-550195-395
Weight Loss (%)68.348.5
Activation Energy (kJ/mol)102.5824.6
Decomposition Step 2
Temperature Range (°C)-405-515
Weight Loss (%)-33.77
Activation Energy (kJ/mol)-105.42

Visualizations

Logical Workflow for Improving this compound Thermal Stability

This diagram illustrates the decision-making process and experimental flow for enhancing the thermal stability of this compound.

logical_workflow start Define Thermal Stability Requirement formulation Formulation Design start->formulation base_polymer Select Base Polymer (IIR, BIIR, CIIR) formulation->base_polymer cure_system Select Cure System (Resin, Sulfur Donor, etc.) formulation->cure_system stabilizers Select Stabilizers (Antioxidants) formulation->stabilizers compounding Compounding (Mixing) base_polymer->compounding cure_system->compounding stabilizers->compounding curing Curing (Vulcanization) compounding->curing testing Thermal Analysis (TGA) curing->testing evaluation Evaluate Results testing->evaluation pass Requirement Met: Final Formulation evaluation->pass Yes fail Requirement Not Met: Re-evaluate evaluation->fail No fail->formulation Iterate Design degradation_mechanism initiation Initiation (Heat, Shear) radical Polymer Radical (R.) initiation->radical Forms polymer Polymer Chain (R-H) peroxy Peroxy Radical (ROO.) radical->peroxy + O2 oxygen Oxygen (O2) hydroperoxide Hydroperoxide (ROOH) peroxy->hydroperoxide + R-H antioxidant Antioxidant (AH) peroxy->antioxidant Inhibited by propagation Propagation hydroperoxide->radical Decomposes to form more radicals scission Chain Scission (Degradation) hydroperoxide->scission termination Termination (Stable Products) antioxidant->termination

References

Butyl Rubber Degradation and Prevention: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with butyl rubber.

Troubleshooting Guides

Issue: Premature Degradation of this compound Components During Thermal Stress Experiments

  • Question: My this compound stoppers are showing signs of softening and stickiness after thermal aging at what I believed to be a safe temperature. What could be the cause?

  • Answer: This issue can arise from several factors. Firstly, while this compound has good heat resistance, prolonged exposure to temperatures above 120°C can initiate thermal degradation.[1] The degradation process can be accelerated by the presence of oxygen, leading to thermo-oxidative degradation.[2] Secondly, the formulation of the this compound itself is crucial; the presence of certain processing oils or impurities can lower its thermal stability.[3] It has been observed that reducing the oil level in this compound formulations can enhance heat aging properties.[3] Lastly, ensure your oven provides uniform heating, as localized "hot spots" can exceed the nominal temperature and cause localized degradation.

  • Question: I am observing unexpected weight loss in my this compound samples during Thermogravimetric Analysis (TGA) at lower than expected temperatures. How can I troubleshoot this?

  • Answer: Unexpected weight loss at lower temperatures during TGA can indicate the presence of volatile components or a lower thermal stability of the specific this compound formulation.[4] Ensure your TGA is properly calibrated. The presence of processing aids, plasticizers, or residual solvents in the this compound formulation can lead to weight loss before the main polymer degradation begins.[2] It is also important to control the atmosphere during the TGA experiment; an oxidative atmosphere (air) will lead to degradation at lower temperatures compared to an inert atmosphere (nitrogen or argon).[5]

Issue: Discoloration and Cracking of this compound Samples Exposed to Lab Environment

  • Question: My light-colored this compound samples are yellowing and showing surface cracks after being stored in the lab for a few weeks. What is causing this?

  • Answer: This is likely due to a combination of oxidative and ozone-induced degradation. Oxygen in the atmosphere can react with the polymer chains, especially when exposed to light, leading to discoloration.[6] this compound, while more resistant than many other elastomers, is still susceptible to ozone attack, which is often present in laboratory environments from equipment like ozone generators or UV lamps.[1][7] This leads to the formation of surface cracks, a phenomenon known as ozone cracking.[6]

  • Question: How can I prevent my this compound samples from yellowing and cracking during storage?

  • Answer: To prevent this, proper storage and the use of stabilizers are essential. Store samples in a dark place, away from sources of ozone and UV light.[6] Using sealed, opaque containers can also help. For long-term storage or for applications where exposure is unavoidable, the this compound should be formulated with appropriate antioxidants and antiozonants.[6] Phenolic antioxidants are effective for preventing oxidative degradation in light-colored rubber compounds.[8][9] Waxes can also be added to the formulation, which migrate to the surface and form a protective barrier against ozone.

Frequently Asked Questions (FAQs)

Degradation Mechanisms

  • What are the primary mechanisms of this compound degradation? this compound can degrade through several mechanisms:

    • Thermal Degradation: At elevated temperatures, the polymer chains can undergo scission, leading to a loss of mechanical properties. This process is accelerated in the presence of oxygen (thermo-oxidative degradation).[2]

    • Oxidative Degradation: Oxygen from the air can react with the polymer backbone, leading to chain scission or cross-linking, which can cause hardening or softening of the rubber.[6]

    • Ozone Degradation: Ozone is highly reactive and can attack the double bonds in the isoprene (B109036) units of the this compound polymer, leading to cracking, especially under stress.[1][7]

    • Chemical Degradation: Strong solvents like toluene (B28343) and xylene, as well as concentrated acids, can cause this compound to swell, soften, and degrade.[1] Prolonged exposure to petroleum-based oils can also be detrimental.[1]

    • Mechanical Degradation: High mechanical stress or fatigue can lead to the formation of micro-cracks, which can then be more susceptible to other forms of degradation.

  • How does the structure of this compound contribute to its stability? this compound is a copolymer of isobutylene (B52900) and a small amount of isoprene. The low level of unsaturation (isoprene units) in the polymer backbone makes it inherently more resistant to oxidative and ozone degradation compared to rubbers with higher unsaturation levels like natural rubber.[7]

Prevention and Stabilization

  • What are the most common types of stabilizers used for this compound? The most common stabilizers are antioxidants and antiozonants.

    • Antioxidants: These compounds inhibit oxidation by reacting with free radicals. Phenolic antioxidants, such as 2,6-di-tert-butyl-4-methylphenol (BHT), are commonly used, especially in non-staining applications.[8][9] Amine antioxidants are also very effective but can cause discoloration.[8][9]

    • Antiozonants: These are used to protect against ozone attack. p-Phenylenediamine (PPD) derivatives are highly effective antiozonants.[8] Waxes can also be used to form a physical barrier on the rubber's surface.

  • How do I choose the right stabilizer for my application? The choice of stabilizer depends on the intended application and the environmental conditions the this compound will be exposed to. For applications where color is important, non-staining phenolic antioxidants are preferred.[8][9] For dynamic applications where flexing is expected, chemical antiozonants like PPDs are more suitable than waxes, which can crack and flake off. A combination of antioxidants and antiozonants often provides the best overall protection.

Experimental Protocols

  • What is a standard method for evaluating the thermal stability of this compound? Thermogravimetric Analysis (TGA) is a standard method for determining the thermal stability of polymers. A small sample of the material is heated at a controlled rate in a specified atmosphere (e.g., nitrogen or air), and its weight loss is measured as a function of temperature. The temperature at which significant weight loss occurs is an indicator of its thermal stability.

  • How can I test the resistance of my this compound formulation to ozone? A standard method for testing ozone resistance is ASTM D1149, "Standard Test Methods for Rubber Deterioration—Cracking in an Ozone Controlled Environment".[10][11][12][13][14] In this test, a sample of the rubber is placed under static or dynamic strain in a chamber with a controlled concentration of ozone at a specific temperature. The sample is then visually inspected for the appearance and severity of cracks over time.[11]

Quantitative Data Summary

Table 1: Thermal Degradation Onset Temperatures for this compound Composites

MaterialAtmosphereHeating Rate (°C/min)Onset Decomposition Temperature (°C)
Un-aged this compound CompositeArgonNot Specified~205
Aged this compound CompositeArgonNot Specified~201
Natural Rubber/Butyl Rubber BlendAir5~200
Natural Rubber/Butyl Rubber BlendAir10~200
Natural Rubber/Butyl Rubber BlendAir15~200
Natural Rubber/Butyl Rubber BlendAir20~200

Data sourced from[2][5]

Table 2: Common Antioxidants for this compound

Antioxidant TypeChemical NameKey Features
Phenolic 2,6-di-tert-butyl-4-methylphenol (BHT)Non-staining, good for light-colored applications.[8][9]
2,2'-methylenebis(4-methyl-6-tert-butylphenol)Good performance against heat and oxygen.[8][9]
Amine N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD)Highly effective antioxidant and antiozonant, but can cause staining.[8][9]
Polymerized 2,2,4-trimethyl-1,2-dihydroquinoline (B116575) (TMQ)General-purpose antioxidant, can cause some staining.

Detailed Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) of this compound

Objective: To determine the thermal stability and compositional analysis of this compound.

Apparatus: Thermogravimetric Analyzer (TGA)

Procedure:

  • Sample Preparation: Prepare a small, representative sample of the this compound, typically 5-10 mg.

  • Instrument Setup:

    • Place the sample in the TGA sample pan (platinum or alumina).

    • Purge the furnace with an inert gas (e.g., high-purity nitrogen) at a constant flow rate (e.g., 50 mL/min).

  • Heating Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Heat the sample at a constant rate (e.g., 10°C/min or 20°C/min) to a final temperature (e.g., 600°C).[5]

  • Data Analysis:

    • Record the weight loss of the sample as a function of temperature.

    • The onset of significant weight loss indicates the beginning of thermal degradation.

    • The derivative of the weight loss curve (DTG curve) can be used to identify the temperatures of maximum degradation rates.[5]

Protocol 2: Ozone Aging of this compound (based on ASTM D1149)

Objective: To evaluate the resistance of this compound to cracking when exposed to ozone.

Apparatus: Ozone test chamber, sample mounting apparatus (for applying strain).

Procedure:

  • Sample Preparation: Prepare standardized test specimens of the this compound (e.g., rectangular strips).[11]

  • Conditioning: Condition the specimens for 24 hours at a standard temperature (e.g., 23°C) in an ozone-free atmosphere.[12]

  • Mounting and Strain Application: Mount the specimens in the testing apparatus and apply a specific static or dynamic strain (e.g., 20% elongation).[10]

  • Ozone Exposure:

    • Place the mounted specimens in the ozone test chamber.

    • Set the ozone concentration (e.g., 50 pphm), temperature (e.g., 40°C), and humidity to the desired levels.[12]

  • Inspection and Evaluation:

    • Periodically remove the specimens from the chamber and inspect them for cracks under magnification.

    • Record the time to the first appearance of cracks and the severity of cracking over the exposure period. The rating of cracks can be done by comparing with standard reference photographs.

Visualizations

Thermal_Degradation_Pathway ButylRubber This compound Polymer Chain Heat High Temperature (>120°C) ChainScission Polymer Chain Scission Heat->ChainScission Initiation FreeRadicals Formation of Free Radicals ChainScission->FreeRadicals LowerMW Lower Molecular Weight Fragments FreeRadicals->LowerMW Propagation LossOfProperties Loss of Mechanical Properties (Softening, Stickiness) LowerMW->LossOfProperties

Caption: Simplified pathway of thermal degradation in this compound.

Oxidative_Degradation_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination ButylRubber This compound (R-H) Initiator Heat, UV Light, Mechanical Stress Hydroperoxide Hydroperoxide (ROOH) ButylRubber->Hydroperoxide + R-H FreeRadical Free Radical (R.) Initiator->FreeRadical Oxygen Oxygen (O2) PeroxyRadical Peroxy Radical (ROO.) FreeRadical->PeroxyRadical Oxygen->PeroxyRadical PeroxyRadical->Hydroperoxide PeroxyRadical2 Peroxy Radical (ROO.) PeroxyRadical->PeroxyRadical2 NewFreeRadical New Free Radical (R.) Hydroperoxide->NewFreeRadical NewFreeRadical->PeroxyRadical Antioxidant Antioxidant (AH) StableProducts Stable Products Antioxidant->StableProducts PeroxyRadical2->StableProducts

Caption: The free-radical chain reaction of oxidative degradation in this compound.

Experimental_Workflow_Degradation_Analysis cluster_preparation Sample Preparation cluster_aging Accelerated Aging cluster_analysis Post-Aging Analysis cluster_evaluation Evaluation Material This compound Formulation Specimen Prepare Test Specimens Material->Specimen Thermal Thermal Aging (Oven) Specimen->Thermal Ozone Ozone Exposure (Chamber) Specimen->Ozone Chemical Chemical Immersion Specimen->Chemical Mechanical Mechanical Testing (Tensile, Hardness) Thermal->Mechanical ThermalAnalysis Thermal Analysis (TGA, DSC) Thermal->ThermalAnalysis Ozone->Mechanical Spectroscopy Spectroscopy (FTIR) Ozone->Spectroscopy Chemical->Mechanical Microscopy Microscopy (SEM) Chemical->Microscopy Data Data Comparison and Interpretation Mechanical->Data ThermalAnalysis->Data Spectroscopy->Data Microscopy->Data Conclusion Conclusion on Degradation and Stability Data->Conclusion

Caption: A general experimental workflow for the analysis of this compound degradation.

References

challenges in butyl rubber synthesis and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of butyl rubber.

Troubleshooting Guide

This guide addresses common challenges encountered during this compound synthesis in a question-and-answer format, offering potential causes and solutions.

Issue 1: Low Molecular Weight of the Final Polymer

Question: My this compound synthesis resulted in a polymer with a lower-than-expected molecular weight. What are the potential causes and how can I rectify this?

Answer: Low molecular weight in this compound is a common issue that can stem from several factors. A systematic approach is necessary to identify and resolve the root cause.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps & Solutions
Temperature Fluctuations Verify and Calibrate Temperature Control: Ensure the cooling system can maintain the required low temperature (typically -100°C to -80°C) with minimal deviation.[1] For every 1°C increase in polymerization temperature, the molecular weight can decrease by approximately 3000 g/mol .[2] Solution: Implement a robust temperature monitoring and control system. Ensure proper insulation of the reactor.
Impurities in Monomers/Solvent Analyze Monomer and Solvent Purity: Impurities such as water, alcohols, or other nucleophilic compounds can act as chain transfer agents, terminating the growing polymer chain prematurely.[3] High-purity isobutylene (B52900) (>99.5%) and isoprene (B109036) (>98%) are crucial.[1] Solution: Purify monomers and solvent before use. Distillation is a common method for isobutylene purification.[1]
Incorrect Initiator Concentration Review Initiator-to-Monomer Ratio: An excessively high concentration of the initiator (e.g., aluminum trichloride) can lead to a higher number of initiation events, resulting in shorter polymer chains.[1] Solution: Optimize the initiator concentration through a series of controlled experiments.
Presence of Chain Transfer Agents Identify and Eliminate Chain Transfer Agents: Besides impurities, certain additives or by-products can act as chain transfer agents.[4] Solution: Carefully review all reagents and experimental conditions to identify potential sources of chain transfer. Consider using a purification step for all reactants.

Issue 2: Gel Formation During Polymerization

Question: I am observing gel formation in my this compound synthesis. What causes this and how can I prevent it?

Answer: Gel formation, which is the creation of insoluble cross-linked polymer, can significantly impact the quality and processability of this compound.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps & Solutions
High Monomer Conversion Rate Monitor and Control Conversion: Pushing the monomer conversion too high can promote side reactions, including cross-linking, leading to gel formation.[5] Solution: Terminate the reaction at an optimal conversion rate, which may need to be determined experimentally.
High Polymerization Temperature Maintain Strict Temperature Control: Higher temperatures can accelerate side reactions that lead to branching and cross-linking.[5] Solution: Ensure the reaction temperature is maintained within the optimal low-temperature range.
Localized High Initiator Concentration Ensure Proper Mixing: Poor mixing can lead to localized areas of high initiator concentration, promoting uncontrolled polymerization and gelation. Solution: Improve the agitation and mixing within the reactor to ensure a homogeneous distribution of the initiator.

Issue 3: Inconsistent or Slow Initiation

Question: The initiation of my this compound polymerization is slow or inconsistent. What could be the reasons?

Answer: The initiation step is critical for a successful polymerization. Sluggish or inconsistent initiation can lead to broad molecular weight distributions and poor reaction control.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps & Solutions
Initiator Deactivation Check for Impurities: Lewis acid initiators like aluminum chloride are highly sensitive to moisture and other nucleophilic impurities, which can deactivate them.[3] Solution: Ensure all reactants and the reaction setup are scrupulously dry. Purge the reactor with an inert gas before introducing the reactants.
Insufficient Co-initiator Verify Co-initiator Presence: Cationic polymerization of isobutylene often requires a co-initiator, such as trace amounts of water, to activate the Lewis acid initiator.[6] Solution: If the system is too dry, a controlled amount of a co-initiator may need to be added. This should be done with extreme care to avoid excessive chain termination.
Low Initiator Solubility Ensure Proper Dissolution: The initiator may not be fully dissolved in the reaction medium, leading to a lower effective concentration. Solution: Choose a solvent in which the initiator is sufficiently soluble at the reaction temperature. Consider preparing a more concentrated initiator stock solution and adding it to the reactor.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for this compound synthesis and why is it so critical?

A1: The optimal temperature range for this compound synthesis is typically between -100°C and -80°C.[1] This low temperature is crucial because the cationic polymerization of isobutylene is a very fast reaction.[2] Lower temperatures help to suppress chain transfer reactions, which allows for the formation of high molecular weight polymers.[4] As the temperature increases, side reactions become more prevalent, leading to a significant decrease in molecular weight.[2]

Q2: What are the typical monomers and their purity requirements for this compound synthesis?

A2: The primary monomer for this compound synthesis is isobutylene, which is copolymerized with a small amount of isoprene (typically 1-3%) to introduce unsaturation for vulcanization.[7] High purity of the monomers is essential for achieving the desired polymer properties.[1] Recommended purities are:

  • Isobutylene: > 99.5%

  • Isoprene: > 98%

Impurities can act as poisons to the catalyst or as chain transfer agents, leading to lower molecular weight and broader molecular weight distribution.[3]

Q3: Which analytical techniques are recommended for characterizing the synthesized this compound?

A3: A combination of analytical techniques is used to characterize this compound:

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): This is the most reliable method to determine the degree of unsaturation (isoprene content) in the polymer.[8]

  • GPC/SEC (Gel Permeation Chromatography/Size Exclusion Chromatography): Used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.

  • FTIR (Fourier-Transform Infrared Spectroscopy): Can be used to identify the functional groups present in the polymer and to get an indication of the unsaturation level.[8]

  • DSC (Differential Scanning Calorimetry): Used to determine the glass transition temperature (Tg) of the polymer.

Q4: Can you explain the role of the initiator and provide common examples?

A4: The initiator is a substance that starts the cationic polymerization process. In this compound synthesis, Lewis acids are the most common initiators. They work by abstracting a leaving group from a co-initiator (like water or an alkyl halide) to generate a carbocation, which then initiates the polymerization of isobutylene.[1]

Commonly used initiators include:

Q5: What is the purpose of adding isoprene to the polymerization?

A5: Isoprene is added in small amounts (1-3 mol%) to the isobutylene monomer feed to introduce double bonds (unsaturation) into the otherwise saturated polyisobutylene (B167198) backbone.[7] These unsaturated sites are crucial for the subsequent vulcanization (cross-linking) of the rubber, which gives it its desired elastic properties and mechanical strength.[9]

Experimental Protocols

Protocol 1: Purification of Isobutylene

This protocol describes a general procedure for the purification of isobutylene gas by passing it through a series of purification columns.

Materials:

  • Lecture bottle of isobutylene

  • Purification columns packed with:

    • Calcium chloride (for removing moisture)

    • Activated alumina (B75360) (for removing polar impurities)

    • Molecular sieves (for further drying)

  • Inert gas (e.g., Nitrogen or Argon)

  • Cold trap (e.g., Dewar with liquid nitrogen or dry ice/acetone bath)

Procedure:

  • Assemble the purification train by connecting the columns in series using appropriate tubing.

  • Purge the entire system with a slow stream of inert gas for at least 30 minutes to remove air and moisture.

  • Cool the cold trap to the desired temperature.

  • Slowly pass the isobutylene gas from the lecture bottle through the purification columns.

  • Condense the purified isobutylene in the cold trap.

  • The purified, liquefied isobutylene can then be transferred to the reactor under an inert atmosphere.

Visualizations

ButylRubberSynthesisWorkflow start Start: Prepare Reactor reagents Prepare Reagents: - Purify Monomers (Isobutylene, Isoprene) - Prepare Initiator Solution start->reagents setup Assemble and Dry Reactor Setup under Inert Atmosphere reagents->setup cool Cool Reactor to -100°C setup->cool charge Charge Reactor with Solvent and Monomers cool->charge initiate Initiate Polymerization: Add Initiator Solution charge->initiate troubleshoot1 Troubleshooting: - Slow/No Initiation? - Temperature Spike? initiate->troubleshoot1 polymerize Polymerization (Maintain Temperature) troubleshoot2 Troubleshooting: - Gel Formation? - Low Viscosity? polymerize->troubleshoot2 troubleshoot1->initiate Adjust Conditions troubleshoot1->polymerize If OK troubleshoot2->polymerize Adjust Conditions terminate Terminate Reaction (e.g., with Methanol) troubleshoot2->terminate If OK isolate Isolate and Purify Polymer: - Precipitate - Wash - Dry terminate->isolate characterize Characterize Polymer: - Molecular Weight (GPC) - Unsaturation (NMR) isolate->characterize end End: this compound characterize->end

Caption: Experimental workflow for this compound synthesis with integrated troubleshooting checkpoints.

CationicPolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Chain Transfer/Termination initiator Initiator (AlCl₃) + Co-initiator (H₂O) complex Initiator Complex [H(AlCl₃OH)]⁻ initiator->complex carbocation Isobutylene Monomer complex->carbocation + activated_monomer Tert-butyl Carbocation carbocation->activated_monomer growing_chain Growing Polymer Chain (Carbocation) activated_monomer->growing_chain monomer_add Isobutylene Monomer growing_chain->monomer_add + final_chain Growing Polymer Chain growing_chain->final_chain elongated_chain Elongated Polymer Chain monomer_add->elongated_chain elongated_chain->growing_chain ...repeats transfer_agent Chain Transfer Agent (e.g., Impurity, Monomer) final_chain->transfer_agent + terminated_polymer Terminated Polymer Chain transfer_agent->terminated_polymer new_carbocation New Carbocation transfer_agent->new_carbocation generates

Caption: Simplified signaling pathway of cationic polymerization in this compound synthesis.

TroubleshootingDecisionTree start Problem Observed During Synthesis low_mw Low Molecular Weight? start->low_mw gel Gel Formation? low_mw->gel No check_temp Check Temperature Control (Is it stable and <-80°C?) low_mw->check_temp Yes slow_init Slow/No Initiation? gel->slow_init No check_conversion Check Monomer Conversion Rate (Is it too high?) gel->check_conversion Yes check_dryness Verify System Dryness (Any moisture leaks?) slow_init->check_dryness Yes check_purity Analyze Monomer/Solvent Purity (Check for H₂O, etc.) check_temp->check_purity No (Temp OK) solution_temp Solution: Improve Cooling and Insulation check_temp->solution_temp Yes (Temp High) check_initiator Verify Initiator Concentration check_purity->check_initiator No (Purity OK) solution_purity Solution: Purify Reactants check_purity->solution_purity Yes (Impurities Found) solution_initiator Solution: Optimize Concentration check_initiator->solution_initiator check_mixing Evaluate Reactor Mixing check_conversion->check_mixing No (Conversion OK) solution_conversion Solution: Terminate Reaction Earlier check_conversion->solution_conversion Yes (Too High) solution_mixing Solution: Improve Agitation check_mixing->solution_mixing check_co_initiator Is a Co-initiator Needed? check_dryness->check_co_initiator No (System Dry) solution_dryness Solution: Thoroughly Dry Glassware and Reagents check_dryness->solution_dryness Yes (Moisture Present) solution_co_initiator Solution: Controlled Addition of a Co-initiator check_co_initiator->solution_co_initiator

Caption: A decision tree for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Optimizing the Curing Process of Butyl Rubber Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the curing process of butyl rubber compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise during the curing of this compound compounds.

Issue 1: Under-curing of the this compound Compound

  • Question: My cured this compound sample feels tacky, has low hardness, and exhibits poor physical properties such as low tensile strength. What could be the cause?

  • Answer: These are common indicators of an under-cured compound. The primary reasons for under-curing include:

    • Insufficient Curing Time or Temperature: The compound has not been exposed to the required heat for a sufficient duration to achieve optimal cross-linking.[1]

    • Incorrect Curing Agent or Accelerator Levels: The formulation may have an insufficient amount of the curing agent (e.g., sulfur, resin) or the accelerator, which is necessary to initiate and propagate the vulcanization reaction.[1]

    • Inaccurate Temperature Measurement: The temperature controller or sensor on your equipment may be malfunctioning, leading to a lower actual temperature than what is displayed.[2]

    • Poor Dispersion of Curatives: If the curing agents and accelerators are not evenly mixed throughout the rubber matrix, some areas will remain under-cured.[3]

Issue 2: Over-curing (Reversion) of the this compound Compound

  • Question: My cured sample is brittle, shows surface cracks, and has lower than expected elongation at break. What is causing this?

  • Answer: These symptoms suggest that the compound has been over-cured, a phenomenon also known as reversion. This occurs when the rubber is exposed to curing temperatures for too long, leading to the breakdown of the cross-linked network.[4][5] Key causes include:

    • Excessive Curing Time or Temperature: Exceeding the optimal curing time or temperature can lead to the degradation of the polymer chains and cross-links.[3]

    • Highly Active Accelerator: Some accelerators can lead to a rapid cure rate, increasing the risk of over-curing if the time is not precisely controlled.[6]

Issue 3: Poor Dispersion of Fillers and Additives

  • Question: I am observing inconsistencies in the physical properties across different batches of my cured this compound. What could be the reason?

  • Answer: Inconsistent properties are often a result of poor dispersion of fillers (like carbon black) and other additives within the rubber compound.[3] This can be caused by:

    • Inadequate Mixing: The mixing time, temperature, or shear rate during the compounding stage may be insufficient to achieve a homogeneous mixture.

    • Ingredient Addition Sequence: The order in which ingredients are added to the mixer can significantly impact dispersion.

    • High Filler Loading: Very high levels of fillers can be challenging to disperse uniformly.[4]

Issue 4: Blisters or Porosity in the Cured Sample

  • Question: My cured this compound sample has internal bubbles or surface blisters. What is the cause of this defect?

  • Answer: The presence of blisters or porosity is typically due to trapped moisture or other volatile substances within the rubber compound that turn into gas at curing temperatures.[7][8] Potential sources include:

    • Moisture in Raw Materials: The raw this compound or fillers may have absorbed moisture from the atmosphere.[7][8]

    • Inadequate Drying: If any of the components were exposed to moisture, they may not have been dried properly before mixing.

    • Trapped Air During Mixing or Molding: Air can be incorporated into the compound during mixing or trapped in the mold during the curing process if there is inadequate venting.[3][9]

Frequently Asked Questions (FAQs)

Q1: What are the common curing systems for this compound?

A1: Due to its low level of unsaturation, traditional sulfur curing is less effective for this compound.[2][10] More common and effective curing systems include:

  • Resin Cure System: Utilizes phenolic resins, which provide excellent heat resistance and aging properties.[2][10]

  • Sulfur Donor Cure System: Employs chemicals that donate sulfur at curing temperatures, such as tetramethylthiuram disulfide (TMTD). This system offers good thermal and aging characteristics.[4]

  • Quinoid Cure System: Involves agents like p-quinone dioxime, often activated by an oxidizer.[11]

  • Halogenated this compound Curing: Halogenated versions of this compound (chlorobutyl or bromobutyl) have higher reactivity and can be cured more readily with sulfur and accelerators.[12]

Q2: How do I determine the optimal cure time and temperature for my this compound compound?

A2: The optimal cure time and temperature are best determined experimentally using a rheometer.[4] A moving die rheometer (MDR) or an oscillating disk rheometer (ODR) can provide a cure curve that shows the torque (a measure of stiffness) as a function of time at a specific temperature.[4][13][14] Key parameters to identify from the cure curve are:

  • Scorch Time (ts1 or ts2): The time at which the curing process begins.[15]

  • Optimal Cure Time (t90 or tc90): The time required to reach 90% of the maximum torque, which generally corresponds to the optimal state of cure.[15]

By conducting tests at different temperatures, you can identify a temperature that provides a reasonable cure time without being too fast (risking scorch) or too slow (inefficient).

Q3: What is the role of carbon black in this compound curing?

A3: Carbon black is a reinforcing filler that significantly impacts the properties of the final cured product. In terms of the curing process, the addition of carbon black generally:

  • Increases the modulus (stiffness): This is reflected in a higher maximum torque on the rheometer curve.[4]

  • Decreases the cure time: Carbon black particles can improve heat conduction within the rubber, leading to a more rapid and complete cure.[4]

Q4: Can I blend this compound with other elastomers?

A4: Blending this compound with highly unsaturated rubbers like natural rubber (NR) or styrene-butadiene rubber (SBR) can be challenging due to differences in their curing rates and compatibility.[16][17] this compound cures much slower than these other elastomers.[17] If blended, it can lead to a situation where one phase is over-cured while the other is under-cured. Special compounding techniques and the use of co-agents are often necessary to achieve a successful co-cure.

Data Presentation

Table 1: Effect of Curing Time on Mechanical Properties of a this compound Compound (Cured at 150°C)

Curing Time (min)Tensile Modulus at 100% Elongation (M100) (MPa)Tensile Modulus at 300% Elongation (M300) (MPa)Elongation at Break (%)
35 (Under-cured)LowerLowerHigher
70 (Optimally cured)HigherHigherLower
200 (Over-cured)Decreased from optimalDecreased from optimalIncreased from optimal

Note: The values in this table are qualitative trends. Actual values will depend on the specific formulation. The data indicates that with increasing curing time, the tensile modulus initially increases and then decreases, while the elongation at break first decreases and then increases.[4][5]

Table 2: Typical Cure System Formulations for this compound (in parts per hundred of rubber - phr)

IngredientSulfur Cure SystemSulfur Donor SystemResin Cure System
This compound100100100
Carbon Black (N330)505060
Stearic Acid111
Zinc Oxide555
Sulfur1.5--
Accelerator (e.g., TMTD)12-
Phenolic Resin--10
Neoprene (as a halogen source for resin activation)--5

Note: These are example formulations and should be optimized for specific applications.

Experimental Protocols

Protocol 1: Characterization of Curing Profile using a Moving Die Rheometer (MDR)

Objective: To determine the curing characteristics of a this compound compound at a specific temperature.

Apparatus: Moving Die Rheometer (MDR) compliant with ASTM D5289.[14]

Procedure:

  • Sample Preparation:

    • Ensure the this compound compound is at room temperature and has been properly homogenized on a two-roll mill.

    • Cut a sample of approximately 5-6 grams from the milled sheet. The sample should be free of air bubbles.

  • Instrument Setup:

    • Set the test temperature on the MDR (e.g., 160°C, 170°C, or 180°C). Allow the instrument to stabilize at the set temperature.

    • Set the oscillation frequency and amplitude as per standard procedures (e.g., 1.67 Hz and ±0.5° of arc).

    • Set the test duration. This should be long enough to capture the full cure curve, including any reversion (e.g., 30-60 minutes).

  • Test Execution:

    • Place the sample in the die cavity of the pre-heated rheometer.

    • Close the dies. The instrument will apply pressure to the sample.

    • Start the test. The rheometer will begin to oscillate the lower die and record the torque response over time.

  • Data Analysis:

    • The instrument software will generate a cure curve (Torque vs. Time).

    • From this curve, determine the following parameters:

      • Minimum Torque (ML): An indicator of the compound's viscosity before curing begins.

      • Maximum Torque (MH): Represents the stiffness of the fully cured compound.

      • Scorch Time (ts1 or ts2): The time it takes for the torque to rise by 1 or 2 dNm from the minimum torque. This indicates the processing safety window.[15]

      • Optimal Cure Time (tc90): The time required to reach 90% of the total torque change (MH - ML). This is generally considered the optimal cure time.[15]

Mandatory Visualizations

G cluster_0 Troubleshooting Curing Issues cluster_1 Potential Causes for Under-curing cluster_2 Potential Causes for Over-curing cluster_3 Potential Causes for Poor Dispersion Observe Observe Curing Defect Undercuring Under-curing (Tacky, Low Hardness) Observe->Undercuring Symptom Overcuring Over-curing (Brittle, Cracks) Observe->Overcuring Symptom Dispersion Poor Dispersion (Inconsistent Properties) Observe->Dispersion Symptom TimeTemp Insufficient Time/Temp Undercuring->TimeTemp Curatives Incorrect Curative Levels Undercuring->Curatives Dispersion1 Poor Curative Dispersion Undercuring->Dispersion1 TimeTemp2 Excessive Time/Temp Overcuring->TimeTemp2 Accelerator Overly Active Accelerator Overcuring->Accelerator Mixing Inadequate Mixing Dispersion->Mixing Sequence Incorrect Addition Sequence Dispersion->Sequence

Caption: Troubleshooting workflow for common this compound curing issues.

G Formulation Define Compound Formulation Mixing Mix Compound Formulation->Mixing Rheometer Run Rheometer Test (e.g., 170°C) Mixing->Rheometer Analyze Analyze Cure Curve (Determine ts2, t90) Rheometer->Analyze Optimize Optimize Cure Cycle (Adjust Time/Temp) Analyze->Optimize Is cure profile optimal? Production Production Curing Analyze->Production Yes Optimize->Rheometer Re-test

Caption: Experimental workflow for optimizing the this compound curing process.

References

Technical Support Center: Reducing Gas Permeability in Butyl Rubber Composites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on overcoming common challenges in the development of butyl rubber composites with low gas permeability. The information is presented in a direct question-and-answer format to address specific experimental issues.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments, offering potential causes and actionable solutions.

Q1: My this compound composite shows higher-than-expected gas permeability. What are the likely causes and how can I fix it?

A1: Higher-than-expected permeability is a common issue that can typically be traced back to three main areas: filler dispersion, interfacial adhesion, and the composite's structural integrity.

  • Poor Filler Dispersion: Impermeable fillers must be evenly distributed to create an effective barrier. If fillers clump together (agglomerate), gas molecules can bypass them easily.

    • Solution: Improve your mixing process. Techniques like using a two-roll mill or an internal mixer are standard. Ensure sufficient mixing time and appropriate temperatures. For nanoscale fillers, consider solution-based mixing or surface modification of the fillers to improve compatibility with the non-polar this compound matrix.[1][2]

  • Weak Interfacial Adhesion: A poor bond between the filler and the rubber matrix can create voids at the interface, providing pathways for gas to permeate. This is common when using unmodified mineral fillers.

    • Solution: Use a coupling agent, such as a silane, to promote adhesion between the filler and the rubber.[3] Surface modification of fillers (e.g., with fatty acids or other surfactants) can also enhance compatibility.

  • Presence of Voids or Defects: Microscopic voids can be introduced by trapped air during mixing or by the evaporation of solvents. These act as channels for gas flow.

    • Solution: Ensure your processing environment is controlled. Applying a vacuum during the mixing or curing stage can help remove trapped air.[4][5] Optimize curing parameters (temperature, pressure, time) to ensure a solid, defect-free vulcanizate.[6]

  • Inadequate Crosslinking: A low crosslink density means the polymer chains are more mobile, creating larger transient gaps for gas molecules to pass through.[7]

    • Solution: Verify your vulcanization system and curing cycle. Use a rheometer to determine the optimal cure time and temperature for your specific compound. Ensure the correct amounts of sulfur and accelerators are used.[6]

Q2: I've added fillers to reduce permeability, but the mechanical properties of my composite (e.g., tensile strength, elongation) have significantly worsened. Why is this happening?

A2: This is a classic trade-off in composite formulation. The issue usually stems from how the filler interacts with the rubber matrix.

  • Filler Agglomeration: Clumps of filler act as stress concentration points, which can initiate cracks and lead to premature failure under strain.[8]

    • Solution: As with permeability issues, the key is to improve filler dispersion through optimized mixing or the use of dispersing aids.

  • Weak Interfacial Adhesion: If the filler doesn't bond well with the rubber, it cannot effectively transfer stress from the flexible polymer matrix. This weakens the overall composite.

    • Solution: Employ coupling agents to create strong covalent or hydrogen bonds between the filler and the this compound, improving stress transfer.[3]

  • High Filler Loading: While adding more filler generally reduces permeability, exceeding an optimal concentration can make the composite brittle and difficult to process, leading to poor mechanical properties.[9]

    • Solution: Create a series of composites with varying filler concentrations to identify the optimal loading that balances barrier and mechanical performance.

Q3: My composite material is very difficult to process. The viscosity is too high, and it sticks to my manufacturing equipment. What can I do?

A3: Processing challenges are common with this compound due to its inherent viscosity, which is exacerbated by the addition of fillers.[4]

  • Solution:

    • Use Processing Aids: Incorporate processing oils (like paraffinic oils), plasticizers, or low-molecular-weight polymers to reduce the compound's viscosity.[10] Note that plasticizers can sometimes increase permeability, so this must be balanced.[10]

    • Premastication: Before adding fillers, process the raw this compound on a two-roll mill for a short period. This helps to reduce its initial viscosity and improve the subsequent incorporation of ingredients.[5]

    • Optimize Temperature: Inappropriate temperature settings during mixing or extrusion can disrupt the material's flow.[4] Adjust processing temperatures to find the optimal range for your specific formulation.

Frequently Asked Questions (FAQs)

This section provides answers to general questions about enhancing the barrier properties of this compound composites.

Q1: What is the primary mechanism by which fillers reduce gas permeability in this compound?

A1: The primary mechanism is the creation of a "tortuous path."[1][2] Fillers, especially those with a high aspect ratio like plates or flakes (e.g., graphene oxide, vermiculite), are impermeable to gas molecules. When dispersed in the rubber matrix, they act as physical barriers that force the gas molecules to travel a longer, more convoluted path to get through the material, thereby reducing the overall rate of permeation.

Q2: What types of fillers are most effective at reducing gas permeability?

A2: Lamellar (plate-like) fillers are significantly more effective than spherical or irregular fillers.[11] This is because their two-dimensional structure provides a superior barrier. Examples include:

  • Graphene Oxide (GO): Has an extremely high specific surface area and can create an excellent barrier network.[3][12]

  • Vermiculite and Montmorillonite (B579905) (Clays): These layered silicates, when properly exfoliated (separated into individual layers), are very effective.[1][13]

  • Molybdenum Disulfide (MoS₂): Another 2D material that has shown significant improvements in barrier properties.[8]

Q3: How does crosslinking density affect gas permeability?

A3: Increasing the crosslinking density of the rubber matrix reduces the free volume and restricts the mobility of the polymer chains.[7] This makes it more difficult for gas molecules to diffuse through the material, thus lowering permeability. The effect is synergistic with the addition of fillers.

Q4: Can I use other polymers or additives to improve the gas barrier?

A4: Yes. Blending with other polymers or using specific additives can be effective.

  • Liquid Rubbers: Low molecular weight liquid rubbers, such as liquid acrylonitrile-butadiene rubber (LNBR), can be added to the composite. These molecules can fill the free volume within the this compound matrix, further obstructing gas diffusion pathways.[3][12]

  • High-Barrier Polymers: Blending this compound with other high-barrier polymers can be effective, but compatibility is a major challenge. Phase separation can lead to poor properties if a suitable compatibilizer is not used.[1]

Q5: How do temperature and pressure influence gas permeability?

A5: Gas permeability is highly dependent on environmental conditions.

  • Temperature: Higher temperatures increase the kinetic energy of gas molecules and the mobility of the polymer chains, leading to a higher rate of diffusion and permeability.[9][14]

  • Pressure: A higher pressure differential across the composite membrane acts as a greater driving force for gas permeation, increasing the transmission rate.[14]

Quantitative Data Summary

The following tables summarize the reported effects of various fillers on the gas permeability of this compound composites.

Table 1: Effect of Lamellar Fillers on Gas Permeability Reduction

Filler TypeLoading LevelGas TestedPermeability ReductionReference
Vermiculite30 wt%H₂, He, N₂, O₂, CO₂>97% (>20-fold decrease)[2][13]
Graphene Oxide (GO)2 phr-56%[12]
Modified GO (KGO) + LNBR-Nitrogen44.2%[3][12]
Modified GO in BIIR3 phr-69%[15]
MoS₂-ethanethiol0.5 phrOxygen53.5%[8]
Powdered Mica/Aluminum20 vol%Hydrogen, Nitrogen~75%[11]

Table 2: Effect of Conventional Fillers on Gas Permeability Reduction

Filler TypeLoading LevelGas TestedPermeability ReductionReference
Carbon Black50 parts by weight-~30%[11]
Inorganic Fillers (General)20 vol%-~25%[11]

Experimental Protocols

Protocol 1: Preparation of this compound Composite via Two-Roll Milling

  • Materials & Equipment:

    • This compound (IIR)

    • Selected filler (e.g., surface-modified montmorillonite clay)

    • Processing oil (e.g., paraffinic oil)

    • Activators (e.g., Zinc Oxide, Stearic Acid)

    • Curing agents (e.g., Sulfur, Accelerators like TMTD)

    • Two-roll mill with temperature control.

  • Procedure:

    • Set the mill roll temperature to approximately 80-90°C. Do not add curing agents at this stage.

    • Mastication: Pass the raw this compound through the mill several times until a soft, uniform band is formed around one roll. This typically takes 3-5 minutes.[5]

    • Ingredient Incorporation:

      • Gradually add the activators (ZnO, stearic acid) into the rubber band on the mill.

      • Slowly add the filler in small increments, allowing it to disperse fully before adding more. This is the most critical step for achieving good dispersion.

      • Add the processing oil to help soften the compound and aid in filler dispersion.

    • Homogenization: Continue to cut and fold the rubber band on the mill for 10-15 minutes to ensure all components are thoroughly and uniformly mixed.

    • Cooling & Curing Agent Addition: Reduce the mill temperature to below 50°C to prevent premature vulcanization (scorching). Add the sulfur and accelerators, mixing only long enough to ensure they are dispersed (typically 2-3 minutes).

    • Sheeting: Sheet off the final compound from the mill at a controlled thickness and store it in a cool, dark place for at least 24 hours before vulcanization.

Protocol 2: Compression Molding (Vulcanization)

  • Materials & Equipment:

    • Uncured this compound composite sheet

    • Mold of desired dimensions

    • Hydraulic compression press with heated platens

    • Mold release agent

  • Procedure:

    • Preheat the compression press platens to the desired vulcanization temperature (e.g., 160-185°C), as determined by rheometer analysis.[8][16]

    • Apply a thin layer of mold release agent to the mold cavity.

    • Cut the uncured rubber sheet to a size slightly larger than the mold cavity and place it inside.

    • Close the press and apply a low pressure briefly to allow trapped air to escape ("bumping").

    • Apply the full molding pressure (e.g., 50 kgf/cm²) and start the timer for the predetermined cure time.[8]

    • Once the time is complete, cool the mold under pressure (if possible) before opening the press and carefully removing the vulcanized composite part.

Protocol 3: Gas Permeability Measurement (Differential-Pressure Method)

  • Materials & Equipment:

    • Vulcanized this compound composite membrane of known thickness

    • Gas permeability tester

    • Test gas (e.g., high-purity N₂ or O₂)

    • Vacuum pump

  • Procedure (based on ASTM D1434): [9]

    • Securely mount the composite membrane in the test cell, ensuring a leak-proof seal between the upstream (high-pressure) and downstream (low-pressure) chambers.

    • Evacuate the downstream chamber to a high vacuum (e.g., <150 Pa).[17]

    • Introduce the test gas into the upstream chamber at a specified constant pressure (e.g., 0.4 MPa).[17]

    • Monitor the pressure increase in the downstream chamber over time using a pressure transducer.

    • The rate of pressure rise at steady-state is used to calculate the gas transmission rate.

    • The gas permeability coefficient (P) is then calculated using the formula: P = (Gas Amount × Thickness) / (Area × Time × Pressure Differential).[9]

Visualizations

TroubleshootingWorkflow Start High Permeability Detected in Composite Dispersion Check Filler Dispersion Start->Dispersion Adhesion Check Interfacial Adhesion Start->Adhesion Voids Check for Voids and Defects Start->Voids Crosslinking Check Crosslink Density Start->Crosslinking Cause_Dispersion Cause: Agglomeration Dispersion->Cause_Dispersion Poor? Cause_Adhesion Cause: Poor Filler-Matrix Compatibility Adhesion->Cause_Adhesion Weak? Cause_Voids Cause: Trapped Air, Improper Curing Voids->Cause_Voids Present? Cause_Crosslinking Cause: Insufficient Vulcanization Crosslinking->Cause_Crosslinking Low? Solution_Dispersion Solution: Optimize Mixing, Use Dispersing Aids Cause_Dispersion->Solution_Dispersion Solution_Adhesion Solution: Use Coupling Agents (e.g., Silanes) Cause_Adhesion->Solution_Adhesion Solution_Voids Solution: Degas Material, Optimize Cure Cycle Cause_Voids->Solution_Voids Solution_Crosslinking Solution: Verify Cure System with Rheometer Cause_Crosslinking->Solution_Crosslinking

Caption: Troubleshooting workflow for high gas permeability.

ExperimentalWorkflow cluster_prep Composite Preparation cluster_test Analysis Raw_Materials 1. Raw Materials (this compound, Filler) Mixing 2. Compounding (Two-Roll Mill) Raw_Materials->Mixing Curing 3. Vulcanization (Compression Molding) Mixing->Curing Sample_Prep 4. Sample Cutting & Preparation Curing->Sample_Prep Testing 5. Gas Permeability Testing Sample_Prep->Testing Data_Analysis 6. Data Analysis & Calculation Testing->Data_Analysis

Caption: Experimental workflow for composite preparation and testing.

BarrierMechanism cluster_pure Pure this compound cluster_composite This compound Composite with Lamellar Fillers p_start->p_end Direct Path f1 f2 f3 f4 f5 f6 n1 c_start->n1 Tortuous Path n2 n1->n2 Tortuous Path n3 n2->n3 Tortuous Path n4 n3->n4 Tortuous Path n5 n4->n5 Tortuous Path n6 n5->n6 Tortuous Path n6->c_end Tortuous Path

References

Technical Support Center: Adhesion of Butyl Rubber to Metal Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering adhesion issues with butyl rubber to metal substrates during their experiments.

Troubleshooting Guide: Common Adhesion Issues

This guide addresses specific problems you might face and provides step-by-step solutions to resolve them.

Issue 1: this compound delaminates or peels easily from the metal substrate after curing.

This is the most common failure mode and can be attributed to several factors, primarily related to surface preparation and the bonding process itself.

  • Possible Cause 1: Inadequate Surface Preparation

    • Troubleshooting Steps:

      • Degrease the metal substrate thoroughly: Use a suitable solvent like isopropyl alcohol or acetone (B3395972) to remove all oils, grease, and other organic contaminants.[1][2] For heavy contamination, a vapor degreasing method can be effective.[3]

      • Perform mechanical abrasion: Roughen the metal surface to increase the surface area for bonding.[4][5] Methods include grit blasting, sandblasting, or using sandpaper.[1][6] A surface roughness of 150-250 micro-inches is often recommended for metals.[5]

      • Clean the substrate again after abrasion: This removes any loose particles created during the abrasion process.[3][5]

      • Handle with care: After cleaning, handle the metal substrates with clean gloves to prevent recontamination from fingerprints.[6]

  • Possible Cause 2: Incorrect Adhesive or Primer Application

    • Troubleshooting Steps:

      • Select a compatible adhesive system: Ensure the chosen primer and adhesive are specifically designed for bonding this compound to the specific metal substrate.[7][8]

      • Apply a uniform, thin coat: The dry film thickness of the primer should typically be around 5-10 microns, and the adhesive around 15-20 microns.[7] Applying a coat that is too thick or too thin can compromise bond strength.[6]

      • Ensure primer is dry before applying adhesive: Follow the manufacturer's instructions for drying times between coats.[6]

      • Avoid expired adhesives: Always check the shelf life of the bonding agents.[6]

  • Possible Cause 3: Improper Curing (Vulcanization) Process

    • Troubleshooting Steps:

      • Verify curing parameters: Ensure the temperature, pressure, and time of the vulcanization process are within the recommended specifications for the this compound compound and the adhesive system.[9][10]

      • Ensure adequate pressure: Sufficient pressure must be maintained in the mold to ensure intimate contact between the rubber and the adhesive-coated metal.[7]

      • Avoid premature activation of the adhesive: If pre-baking the adhesive-coated metal, do not exceed the adhesive's activation temperature before molding.[7]

Issue 2: Inconsistent adhesion across different samples or batches.

This often points to a lack of process control.

  • Troubleshooting Steps:

    • Standardize the surface preparation protocol: Document and strictly follow a detailed procedure for cleaning and abrading the metal substrates.

    • Monitor environmental conditions: High humidity can negatively impact bond strength.[11] Store prepared metal parts in a low-humidity environment.[2]

    • Ensure uniform adhesive application: Use controlled application methods like spraying or dipping for consistent film thickness.[7]

    • Calibrate curing equipment: Regularly check the temperature and pressure of your molding equipment to ensure consistency.

Logical Relationship Diagram for Adhesion Failure Troubleshooting

Adhesion_Failure_Troubleshooting Start Adhesion Failure Observed Check_Surface_Prep Investigate Surface Preparation Start->Check_Surface_Prep Check_Adhesive Review Adhesive System & Application Start->Check_Adhesive Check_Curing Examine Curing Process Start->Check_Curing Contamination Contamination? (Oil, Grease, Dust) Check_Surface_Prep->Contamination Yes Abrasion Insufficient Roughening? Check_Surface_Prep->Abrasion Yes Compatibility Incompatible Adhesive/Primer? Check_Adhesive->Compatibility Yes Thickness Incorrect Film Thickness? Check_Adhesive->Thickness Yes Parameters Incorrect Temp/Pressure/Time? Check_Curing->Parameters Yes Pressure Inadequate Mold Pressure? Check_Curing->Pressure Yes Solution_Degrease Solution: Thoroughly Degrease Contamination->Solution_Degrease Solution_Abrade Solution: Apply Mechanical Abrasion Abrasion->Solution_Abrade Solution_Select_Adhesive Solution: Select Correct Adhesive System Compatibility->Solution_Select_Adhesive Solution_Control_Thickness Solution: Control Film Thickness Thickness->Solution_Control_Thickness Solution_Optimize_Curing Solution: Optimize Curing Parameters Parameters->Solution_Optimize_Curing Solution_Ensure_Pressure Solution: Ensure Proper Mold Pressure Pressure->Solution_Ensure_Pressure

Caption: Troubleshooting workflow for this compound to metal adhesion failure.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for achieving a strong bond between this compound and metal?

A: The three most critical factors are:

  • Thorough Metal Surface Preparation: The metal surface must be completely free of contaminants and have an appropriate texture to ensure good mechanical and chemical bonding.[4][6]

  • Correct Choice and Application of Bonding Agents: The adhesive system (primer and topcoat) must be compatible with both the this compound formulation and the metal substrate.[7][8] It must be applied at the correct thickness.[6]

  • Proper Vulcanization Process: The curing of the rubber and the adhesive must occur simultaneously under the correct temperature and pressure to form a strong, integrated bond.[7][9]

Q2: What solvents are recommended for degreasing metal substrates?

A: Isopropyl alcohol (IPA) and acetone are commonly used solvents for removing oils and greases from metal surfaces before bonding.[1][2] For certain applications, other degreasers or vapor degreasing might be necessary.[3] Always ensure the solvent is compatible with the metal and evaporates completely, leaving no residue.

Q3: Is mechanical abrasion always necessary?

A: For most applications, especially those requiring high bond strength, mechanical abrasion is highly recommended.[4] It removes loose surface layers like oxides and significantly increases the surface area, which provides a better mechanical grip for the adhesive.[5] For smooth surfaces like polished metals, abrasion is crucial.[1]

Q4: Can I use a one-coat adhesive system instead of a primer and topcoat?

A: While some one-coat adhesive systems exist, two-coat systems (primer and adhesive) are generally more robust and reliable for bonding rubber to metal.[6][7] The primer is specifically designed to adhere to the metal surface, while the topcoat is formulated to bond with the rubber during vulcanization. This layered approach often results in a more durable bond.

Q5: How can I test the adhesion strength of my bonded samples?

A: The standard test methods for rubber to rigid substrate adhesion are detailed in ASTM D429.[12][13][14][15] These methods include procedures like the 90° stripping test (Method B) and tests involving pulling a rubber cylinder from between two parallel metal plates (Method A).[13][15] These tests provide quantitative data on the adhesion strength.

Experimental Protocols

Protocol 1: Standard Metal Substrate Preparation for this compound Bonding

This protocol outlines the essential steps for preparing a metal substrate to achieve optimal adhesion.

  • Initial Inspection: Visually inspect the metal substrate for any significant defects, rust, or heavy contamination.

  • Solvent Degreasing:

    • Submerge the metal part in a bath of isopropyl alcohol or acetone.

    • Use an ultrasonic bath for 10-15 minutes for enhanced cleaning.

    • Alternatively, thoroughly wipe the surface with a lint-free cloth soaked in the solvent.

    • Allow the substrate to air dry completely in a dust-free environment.

  • Mechanical Abrasion:

    • Grit blast the surface using aluminum oxide or chilled iron grit (for ferrous metals).[3]

    • If grit blasting is not available, abrade the surface uniformly with fine-grit sandpaper.[1]

    • The goal is to create a matte, uniformly textured surface.

  • Post-Abrasion Cleaning:

    • Repeat the solvent degreasing step (Step 2) to remove all particulate matter from the abrasion process.[3]

  • Primer and Adhesive Application:

    • Handle the cleaned, dry substrate with clean gloves.

    • Apply the primer according to the manufacturer's specifications, ensuring a thin, even coat. Allow it to dry completely.

    • Apply the topcoat adhesive, again following the manufacturer's guidelines for thickness and drying time.

    • The prepared substrate is now ready for the rubber molding and vulcanization process.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Metal Substrate Degrease1 Step 1: Solvent Degreasing Start->Degrease1 Abrade Step 2: Mechanical Abrasion Degrease1->Abrade Degrease2 Step 3: Post-Abrasion Cleaning Abrade->Degrease2 Apply_Primer Step 4: Apply Primer Degrease2->Apply_Primer Apply_Adhesive Step 5: Apply Adhesive Apply_Primer->Apply_Adhesive Molding Step 6: Molding & Vulcanization with this compound Apply_Adhesive->Molding End End: Bonded Component Molding->End

Caption: Standard workflow for preparing and bonding this compound to a metal substrate.

Data Presentation

Currently, specific quantitative data comparing adhesion strengths of this compound to various metals under different conditions is not available in a consolidated format from the initial literature search. For experimental purposes, it is recommended to generate such data internally. A suggested format for presenting these results is provided below.

Table 1: Adhesion Strength of this compound to Various Metal Substrates

Metal SubstrateSurface Preparation MethodPrimer SystemAdhesive SystemCuring Temp (°C)Curing Time (min)Adhesion Strength (N/mm²)Failure Mode*
Stainless SteelDegrease + Grit BlastPrimer XAdhesive Y16015DataData
AluminumDegrease + SandpaperPrimer XAdhesive Y16015DataData
Mild SteelDegrease + Grit BlastPrimer AAdhesive B16015DataData
BrassDegrease + SandpaperPrimer AAdhesive B16015DataData

*Failure Mode Codes: R (Cohesive failure within the rubber), RC (Failure at the rubber-cement interface), CP (Failure between primer and topcoat), M (Failure at the metal-primer interface). A cohesive failure within the rubber (R) is typically the desired outcome, as it indicates the adhesive bond is stronger than the rubber itself.[16]

References

Technical Support Center: Preventing Oxidative Degradation of Butyl Rubber

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oxidative degradation of butyl rubber in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of oxidative degradation in this compound?

A1: The oxidative degradation of this compound is primarily initiated by several factors:

  • Heat: Elevated temperatures accelerate the rate of oxidation, leading to a more rapid breakdown of the polymer chains.[1][2][3]

  • Ultraviolet (UV) Radiation: Exposure to UV light from sources like sunlight can generate free radicals, initiating the degradation process.[1][2][3]

  • Ozone: Ozone in the atmosphere can attack the double bonds in the polymer backbone, causing cracking and a loss of elasticity.[1][2]

  • Chemical Contact: Contact with certain substances, such as oils, solvents, and metal ions (e.g., copper), can catalyze and accelerate degradation.[4]

  • Mechanical Stress: Physical stresses can create active sites on the polymer chain that are more susceptible to oxidation.

Q2: What are the common visual and physical signs of oxidative degradation in my this compound samples?

A2: You may observe one or more of the following changes in your this compound samples:

  • Surface Cracking: The appearance of small to large cracks on the surface of the rubber.[1]

  • Hardening or Brittleness: The rubber loses its flexibility and becomes stiff and prone to fracture.[3]

  • Softening or Stickiness: In some cases, the polymer chains break down, leading to a soft or tacky surface.[5][6]

  • Discoloration: A change in the color of the rubber, often yellowing, can be an early indicator of degradation.[7]

  • Loss of Mechanical Properties: A noticeable decrease in tensile strength, elasticity, and other essential physical properties.

Q3: How can I prevent the oxidative degradation of my this compound during storage?

A3: Proper storage is crucial for preserving the integrity of this compound. Follow these guidelines:

  • Temperature Control: Store this compound in a cool, dry place with a stable temperature.

  • Humidity Control: Maintain a low-humidity environment to prevent moisture absorption, which can affect some additives.

  • UV and Light Protection: Store samples in opaque containers or away from direct sunlight and artificial light with high UV content.

  • Ozone-Free Environment: Keep this compound away from ozone-generating equipment such as electric motors and high-voltage instruments.

  • Proper Packaging: Use appropriate packaging materials that do not contain substances that could degrade the rubber.

Q4: What are antioxidants, and how do they protect this compound?

A4: Antioxidants are chemical compounds added to rubber formulations to inhibit or slow down the oxidation process. They work through two primary mechanisms:

  • Primary Antioxidants (Chain-Breaking): These antioxidants, typically hindered phenols and secondary amines, donate a hydrogen atom to reactive free radicals, neutralizing them and stopping the degradation chain reaction.[7][8]

  • Secondary Antioxidants (Peroxide Decomposers): These antioxidants, such as phosphites and thioesters, break down hydroperoxides into non-radical, stable products, preventing them from continuing the degradation cycle.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue Possible Causes Recommended Solutions
Unexpected Brittleness After Curing/Aging - Excessive heat exposure during processing or aging.- Insufficient or inappropriate antioxidant in the formulation.- Degradation of the polymer backbone due to oxidative chain scission followed by crosslinking.- Optimize curing and aging temperatures and durations.- Incorporate a suitable antioxidant or a synergistic blend of primary and secondary antioxidants.- Review the formulation to ensure the correct type and concentration of antioxidant are used.
Surface Tackiness or Stickiness on Aged Samples - Chain scission of the polymer is the dominant degradation pathway.- Migration of low molecular weight byproducts of degradation to the surface.- Incompatible plasticizers or other additives "bleeding" to the surface.- Use an antioxidant that promotes a different degradation pathway or provides a more robust protective layer.- Clean the surface with a suitable solvent like isopropyl alcohol to remove the tacky layer for analysis, though this does not reverse the degradation.[9]- If the issue persists, re-evaluate the compatibility of all components in your formulation.
Discoloration (e.g., Yellowing) of the Rubber - Thermo-oxidative degradation leading to the formation of chromophoric groups.- Interaction of additives with each other or with environmental factors.- Presence of metallic impurities that can catalyze oxidation.[4]- Use a non-staining antioxidant, such as a hindered phenolic type, especially for light-colored applications.- Ensure all compounding ingredients are of high purity and free from metallic contaminants.- Store samples away from light and heat sources.
Blooming (White, Powdery Film on the Surface) - The concentration of an additive (e.g., antioxidant, curing agent) exceeds its solubility in the this compound matrix.[10][11][12]- Temperature fluctuations during storage can reduce the solubility of additives.[12]- Incompatibility between the additive and the polymer.- Reduce the concentration of the blooming additive to below its solubility limit.- Use a more soluble grade of the additive or a combination of additives to lower individual concentrations.[10]- Incorporate a dispersing aid or homogenizer in the formulation.[10]- Maintain stable storage temperatures.
Poor Adhesion to Substrates After Aging - Oxidative degradation of the this compound surface, altering its surface energy and chemical reactivity.[2]- Migration of additives to the surface, creating a weak boundary layer.- Ensure the this compound formulation contains an effective antioxidant to protect the surface properties.- Before bonding, clean the surface of the aged rubber to remove any migrated substances or degradation byproducts.[2]- Consider using a primer or surface treatment to enhance adhesion.[2]

Data Presentation

Table 1: Comparative Performance of Antioxidants in this compound (Illustrative Data)

This table provides an example of how to present quantitative data on the effectiveness of different antioxidants. Actual values will vary based on the specific formulation, aging conditions, and test methods.

Antioxidant TypeConcentration (phr)Tensile Strength (MPa) - UnagedTensile Strength (MPa) - After 168h @ 125°CElongation at Break (%) - UnagedElongation at Break (%) - After 168h @ 125°C
None (Control) 010.54.2650250
Hindered Phenol (e.g., BHT) 1.510.67.8640450
Amine-based (e.g., 6PPD) 1.510.88.5660500
Phosphite (Secondary) 1.010.46.5630380
Phenol + Phosphite Blend 1.0 + 0.510.78.2650480

Experimental Protocols

Thermogravimetric Analysis (TGA) for Oxidative Stability

Objective: To determine the thermal stability of this compound in an oxidative environment.

Methodology (based on ASTM D6370): [13][14]

  • Sample Preparation: Prepare a small, representative sample of the this compound compound, typically 5-10 mg.[15]

  • Instrument Setup:

    • Place the sample in a TGA sample pan (typically platinum or ceramic).

    • Place the pan in the TGA instrument.

  • Experimental Conditions:

    • Initial Purge: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

    • Heating under Inert Atmosphere: Heat the sample from ambient temperature to a temperature above the volatilization of any processing oils but below the polymer degradation temperature (e.g., 550°C) at a constant heating rate (e.g., 10°C/min). This step removes volatile components.

    • Isothermal Hold and Gas Switch: Hold the temperature constant (e.g., at 300°C) and switch the purge gas from nitrogen to an oxidative gas (e.g., air or oxygen) at the same flow rate.

    • Heating under Oxidative Atmosphere: Heat the sample further to a higher temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis:

    • The weight loss in the initial heating phase under nitrogen corresponds to volatile components and polymer degradation.

    • The weight loss during the oxidative heating phase corresponds to the combustion of carbon black and other fillers.

    • The remaining weight at the end of the experiment is the ash content.

    • The onset temperature of degradation in the oxidative atmosphere provides an indication of the material's oxidative stability.

Scanning Electron Microscopy (SEM) for Morphological Analysis of Degraded Surfaces

Objective: To visualize the surface morphology of aged this compound and identify features such as cracks and changes in texture.

Methodology:

  • Sample Preparation:

    • Excision: Carefully cut a representative section from the aged this compound sample.

    • Cleaning: Gently clean the surface to remove any loose debris or contaminants. An air jet or a soft brush can be used. Avoid solvents that may alter the surface.

    • Drying: Ensure the sample is completely dry. For wet samples, a dehydration process using a graded series of ethanol (B145695) may be necessary, followed by critical point drying to prevent structural collapse.[16][17]

    • Mounting: Securely mount the sample onto an SEM stub using conductive carbon tape or adhesive.[18][19]

    • Coating: As this compound is non-conductive, coat the sample with a thin layer of a conductive material (e.g., gold, platinum, or carbon) using a sputter coater. This prevents charging of the sample surface by the electron beam.[16][20]

  • Imaging:

    • Instrument Setup: Place the coated sample into the SEM chamber and evacuate to a high vacuum.

    • Electron Beam Settings: Apply an appropriate accelerating voltage and beam current to obtain a clear image without damaging the sample.

    • Image Acquisition: Focus the electron beam on the area of interest and capture images at various magnifications to observe the surface morphology, paying close attention to cracks, crazing, and changes in texture.

  • Image Analysis:

    • Analyze the captured images to characterize the extent and nature of the surface degradation.

    • Compare images of aged samples with those of unaged control samples to identify changes caused by oxidative degradation.

Visualizations

Oxidative Degradation Pathway of this compound

oxidative_degradation initiator Initiator (Heat, UV, O3) polymer This compound (Polymer Chain, RH) initiator->polymer Initiation alkyl_radical Alkyl Radical (R.) polymer->alkyl_radical H abstraction peroxy_radical Peroxy Radical (ROO.) alkyl_radical->peroxy_radical + O2 (Propagation) degradation_products Degradation Products (Chain Scission, Crosslinking) alkyl_radical->degradation_products Termination oxygen Oxygen (O2) hydroperoxide Hydroperoxide (ROOH) peroxy_radical->hydroperoxide + RH (Propagation) peroxy_radical->degradation_products Termination alkoxy_hydroxyl Alkoxy & Hydroxyl Radicals (RO. + .OH) hydroperoxide->alkoxy_hydroxyl Decomposition alkoxy_hydroxyl->degradation_products Further Reactions

Caption: A simplified schematic of the free-radical chain reaction mechanism for the oxidative degradation of this compound.

Experimental Workflow for Evaluating Antioxidant Effectiveness

antioxidant_workflow start Start: Formulate this compound Compounds compounding Compound with Different Antioxidants (Control, Phenolic, Amine, etc.) start->compounding curing Cure Samples compounding->curing initial_testing Initial Characterization (Tensile, TGA, SEM) curing->initial_testing aging Accelerated Aging (Heat, UV, Ozone) initial_testing->aging post_testing Post-Aging Characterization (Tensile, TGA, SEM) aging->post_testing analysis Data Analysis and Comparison post_testing->analysis end End: Determine Most Effective Antioxidant analysis->end

Caption: A typical experimental workflow for the systematic evaluation of antioxidant performance in this compound compounds.

Logical Relationship for Troubleshooting Blooming

blooming_troubleshooting issue Issue: White powder on surface (Blooming) cause1 Cause 1: Concentration > Solubility issue->cause1 cause2 Cause 2: Poor Dispersion issue->cause2 cause3 Cause 3: Low Temperature Storage issue->cause3 solution1a Solution: Reduce Additive Concentration cause1->solution1a solution1b Solution: Use More Soluble Additive cause1->solution1b solution2 Solution: Improve Mixing / Add Dispersant cause2->solution2 solution3 Solution: Maintain Stable Storage Temp. cause3->solution3

References

troubleshooting poor vulcanization of butyl rubber

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to troubleshooting poor vulcanization in butyl rubber for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is vulcanization and why is it crucial for this compound?

A1: Vulcanization is a chemical process that converts natural and synthetic rubbers into more durable materials by forming cross-links between individual polymer chains.[1][2] For this compound (IIR), which has low unsaturation, this process is essential to enhance its elasticity, strength, gas impermeability, and thermal stability.[1] Without proper vulcanization, this compound remains soft, sticky, and has poor mechanical properties, making it unsuitable for most applications.[2]

Q2: What are the primary curing systems used for this compound?

A2: Due to its low level of unsaturation, traditional sulfur vulcanization is less effective for this compound.[1] More common and effective curing systems include:

  • Resin Cure: Utilizes heat-reactive phenolic resins, often with an activator, to create stable carbon-carbon cross-links. This system provides excellent heat resistance and aging properties.[1]

  • Sulfur Donor Cure: Employs chemicals like Thiuram accelerators (e.g., TMTD) that donate sulfur at vulcanization temperatures. This method avoids the use of elemental sulfur and can produce a uniform final product.[3][4]

  • Accelerated Sulfur Cure: While less common, this system can be used but requires highly active ultra-accelerators like thiurams to be effective.[3][4]

Q3: How do I test the state of vulcanization in my this compound sample?

A3: Several methods are used to assess the quality and extent of vulcanization:

  • Rheometry: A Moving Die Rheometer (MDR) or Oscillating Disc Rheometer (ODR) is the most common method.[5][6] It measures the change in stiffness (torque) of the compound over time at a specific temperature, providing key parameters like scorch time (onset of cure), optimum cure time (t90), and cure rate.[4][6]

  • Mechanical Property Testing: After curing, physical tests are performed to measure properties like tensile strength, elongation at break, and hardness (using a durometer).[5][7][8] These properties are directly influenced by the degree of cross-linking.

  • Mooney Viscometer: This instrument measures the viscosity of the rubber compound before curing and can detect the onset of vulcanization (scorch time).[5][6]

Troubleshooting Guide for Poor Vulcanization

This guide addresses common issues encountered during the vulcanization of this compound compounds.

Issue 1: Low Hardness, Poor Elasticity, or Stickiness in the Final Product

This often indicates under-curing, where the cross-linking network has not fully formed.

  • Question: What are the likely causes of under-curing?

    • Answer: Potential causes include:

      • Insufficient Vulcanization Time or Temperature: The compound did not receive enough thermal energy for the cross-linking reaction to complete.[7][9] Vulcanization of this compound typically requires temperatures between 140°C and 200°C.[8]

      • Incorrect Formulation: An insufficient amount of the vulcanizing agent (e.g., resin, sulfur donor) or accelerator will result in a low cross-link density.[9] The wrong type of accelerator may also be a factor; this compound requires ultra-fast accelerators like thiurams.[3]

      • Presence of Moisture or Impurities: Water in the raw materials or compounding agents can interfere with the vulcanization chemistry.[9][10]

      • Poor Dispersion of Ingredients: If the curing agents are not evenly mixed into the rubber matrix, some areas will remain under-cured.[11]

  • Question: How can I resolve under-curing?

    • Answer:

      • Verify Process Parameters: Confirm that the vulcanization time and temperature match the specifications for your compound. As vulcanization time increases, tensile strength typically first increases to a maximum before decreasing.[7]

      • Review Formulation: Check the dosages of your vulcanizing agent and accelerator. Ensure they are appropriate for a this compound system.

      • Use a Rheometer: Perform a rheometer test to determine the optimal cure time (t90) for your specific batch at the intended vulcanization temperature.[4]

      • Ensure Proper Mixing: Improve mixing procedures to guarantee uniform dispersion of all ingredients. Using a pre-dispersed masterbatch for accelerators can help.[11]

      • Dry Raw Materials: Ensure all raw materials, including fillers and the rubber itself, are dry before mixing.[10]

Issue 2: Scorch (Premature Vulcanization)

Scorch is the onset of vulcanization during processing (e.g., mixing, extrusion) before the material is shaped in the mold. This leads to poor flow and defects.

  • Question: What causes my this compound compound to scorch?

    • Answer:

      • Excessive Heat During Mixing: If the mixing temperature is too high, it can initiate the vulcanization process prematurely.[10]

      • Highly Active Accelerator System: Using an accelerator system that is too fast for the processing temperatures can lead to scorch. Sulfenamide (B3320178) accelerators are known for their delayed action (good scorch safety).[11]

      • Reworking Material: Re-milling a compound that has already begun to cure will generate more heat and accelerate scorching.

  • Question: How can I prevent scorching?

    • Answer:

      • Control Mixing Temperature: Carefully monitor and control the temperature during the mixing cycle.

      • Use a Retarder: Add a scorch retarder, such as Pilgard PVI, to the formulation to delay the onset of cure.[3] Thiazoles can also act as retarders in compounds accelerated with thiurams.[3]

      • Select a Delayed-Action Accelerator: Consider using a sulfenamide accelerator like CBS or TBBS, which provides better processing safety compared to ultra-accelerators.[11][12]

      • Two-Stage Mixing: Add the accelerators and vulcanizing agents in a final, lower-temperature mixing stage to minimize the time the full cure package is exposed to heat before molding.

Issue 3: Bubbles or Porosity in the Vulcanized Part

The presence of bubbles indicates trapped gas or volatiles within the rubber during curing.

  • Question: Why are there bubbles in my vulcanized this compound?

    • Answer:

      • Moisture: Water in the raw materials turns to steam at vulcanization temperatures, creating voids.[10]

      • Trapped Air: Air can be trapped during molding if the mold design has poor venting or if the rubber compound has poor flow.

      • Volatiles from Compounding Ingredients: Some ingredients may release volatile byproducts during heating.

      • Insufficient Curing Pressure: Low pressure may not be enough to keep the rubber consolidated and prevent volatiles from expanding.[10]

  • Question: What is the solution for preventing bubbles?

    • Answer:

      • Ensure Material is Dry: Thoroughly dry all raw materials and compounding ingredients before use.[10]

      • Optimize Mold Design: Improve mold venting to allow trapped air to escape during the initial phase of molding.[10]

      • Increase Vulcanization Pressure: Ensure adequate pressure is applied during the cure cycle to compress the rubber and prevent bubble formation.[10]

      • Check Compound Formulation: Ensure that none of the ingredients are decomposing or releasing excessive volatiles at the processing temperature.

Data Presentation

Table 1: Common Accelerator Classes for this compound Vulcanization

Accelerator ClassExamplesCharacteristicsScorch SafetyCure Rate
Thiurams TMTD, TMTM, TETDUltra-fast accelerators; often used as primary accelerators for low-unsaturation rubbers like IIR. Can also act as sulfur donors.[3]LowVery Fast
Dithiocarbamates ZDMC, ZDEC, ZDBCUltra-fast accelerators, often used in combination with other types.[3]LowVery Fast
Sulfenamides CBS, TBBSDelayed-action accelerators, providing good scorch safety. Popular in the tire industry.[11][12]HighFast
Thiazoles MBT, MBTSMedium-fast accelerators. Can act as retarders when used with thiurams.[3][11]MediumMedium-Fast

Experimental Protocols

Protocol: Determining Vulcanization Characteristics using a Moving Die Rheometer (MDR)

This protocol outlines the standard procedure for analyzing the cure profile of a this compound compound.

1. Objective: To determine the scorch time, cure rate, and optimal cure time of a this compound compound at a specified vulcanization temperature.

2. Apparatus:

  • Moving Die Rheometer (MDR)

  • Analytical balance

  • Unvulcanized this compound compound sample

3. Procedure:

  • Instrument Setup:

    • Set the MDR test temperature to the intended vulcanization temperature (e.g., 160°C). Allow the instrument to stabilize.

    • Set the oscillation frequency and amplitude as per standard testing procedures (e.g., ASTM D5289).

  • Sample Preparation:

    • Cut a sample of the unvulcanized this compound compound weighing approximately 5 grams. The exact weight will depend on the die cavity of the specific MDR model.

  • Loading the Sample:

    • Place the rubber sample onto the lower die of the MDR.

    • Close the test cavity. The instrument will automatically trim any excess material.

  • Running the Test:

    • Start the test. The MDR will oscillate one die at a specified angle and frequency, measuring the torque required to do so.

    • The test will run for a predetermined time, sufficient to see the full vulcanization curve (e.g., 30 minutes).

  • Data Analysis:

    • The instrument's software will generate a rheometer curve (Torque vs. Time).

    • From this curve, determine the following key parameters:

      • ML (Minimum Torque): Represents the viscosity of the unvulcanized compound.

      • MH (Maximum Torque): Represents the stiffness or modulus of the fully vulcanized compound.[4]

      • ts2 (Scorch Time): The time it takes for the torque to rise 2 dN·m above ML. This indicates the onset of cure.[4]

      • t90 (Optimum Cure Time): The time required to reach 90% of the maximum torque (ML + 0.9 * (MH - ML)). This is generally considered the optimal state of cure.

4. Interpretation:

  • A short ts2 indicates a risk of scorching.

  • The t90 value provides the recommended vulcanization time at the tested temperature for achieving optimal properties.

  • The difference between MH and ML (MH - ML) is an indicator of the cross-link density. A higher value suggests a higher degree of vulcanization.

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Investigation & Analysis cluster_2 Corrective Actions Start Poor Vulcanization Observed (e.g., Low Hardness, Stickiness) Problem_Type Identify Symptom Start->Problem_Type Check_Params Review Process Parameters (Time, Temp, Pressure) Problem_Type->Check_Params Under-cured Check_Formulation Review Formulation (Cure Package Dosages) Problem_Type->Check_Formulation Under-cured Check_Mixing Evaluate Mixing (Dispersion, Temperature) Problem_Type->Check_Mixing Scorch Lab_Test Perform Rheometer Test (MDR) Check_Params->Lab_Test Check_Formulation->Lab_Test Check_Mixing->Lab_Test Adjust_Process Adjust Time/Temp/Pressure Lab_Test->Adjust_Process Incorrect t90 Adjust_Formula Modify Formulation (Accelerator, Retarder, Agent) Lab_Test->Adjust_Formula Incorrect ts2 / MH Improve_Mixing Optimize Mixing Cycle Lab_Test->Improve_Mixing Inconsistent Results End Problem Resolved Adjust_Process->End Adjust_Formula->End Improve_Mixing->End

Caption: Troubleshooting workflow for poor this compound vulcanization.

Vulcanization_Parameters cluster_inputs Input Parameters cluster_outputs Resulting Properties center Vulcanization Quality Hardness Hardness center->Hardness Tensile Tensile Strength center->Tensile Elasticity Elasticity center->Elasticity Impermeability Gas Impermeability center->Impermeability Temp Temperature Temp->center Time Time Time->center Formulation Formulation (Cure System, Fillers) Formulation->center Pressure Pressure Pressure->center Mixing Mixing (Dispersion) Mixing->center

Caption: Relationship between key parameters and final properties.

References

Technical Support Center: Enhancing the Mechanical Properties of Butyl Rubber

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the mechanical properties of butyl rubber (IIR).

Frequently Asked Questions (FAQs)

Q1: What are the key mechanical properties of this compound to consider for enhancement?

A1: Key mechanical properties of this compound that are often targeted for enhancement include tensile strength, elongation at break, tear resistance, hardness (durometer), compression set, and abrasion resistance. This compound is known for its excellent shock absorption and low gas permeability, making it suitable for applications requiring airtight seals and vibration dampening.

Q2: What are the common methods to reinforce this compound?

A2: Common methods to enhance the mechanical properties of this compound include:

  • Filler Incorporation: Adding reinforcing fillers like carbon black, silica (B1680970), and nanofillers (e.g., nanoclays, carbon nanotubes, graphene) can significantly improve strength and stiffness.[1][2][3]

  • Blending with other Polymers: Blending this compound with other elastomers such as EPDM (ethylene propylene (B89431) diene monomer) rubber or natural rubber (NR) can improve processing and mechanical properties like abrasion resistance and vulcanization speed.[4][5]

  • Curing System Optimization: The choice of vulcanization system (e.g., sulfur-based, resin-based) and accelerators significantly impacts the crosslink structure and, consequently, the final mechanical properties.[6][7]

  • Dynamic Vulcanization: This process, used in preparing thermoplastic vulcanizates (TPVs), involves vulcanizing the rubber phase within a molten thermoplastic matrix, leading to materials with both elastomeric and thermoplastic properties.[8][9]

  • Chemical Modification: Halogenation of this compound (to produce chlorobutyl or bromothis compound) enhances its reactivity and compatibility with other rubbers, allowing for more versatile curing and improved properties.[7][10]

Q3: How do different fillers affect the mechanical properties of this compound?

A3: The effect of fillers depends on their type, particle size, structure, and loading.

  • Carbon Black: A widely used reinforcing filler that improves tensile strength, tear resistance, and abrasion resistance due to strong interactions between the rubber and the carbon black surface.[1][2]

  • Silica: Another common reinforcing filler that can enhance tensile strength and is often used with a silane (B1218182) coupling agent to improve its interaction with the nonpolar this compound matrix.[2]

  • Nanofillers (e.g., MoS2, Graphene): The addition of small amounts (phr - parts per hundred rubber) of nanofillers can lead to significant improvements in tensile strength and gas barrier properties.[3][11] For instance, adding 1 phr of MoS2 nanosheets can increase the tensile strength of chlorothis compound by about 34.8%.[11]

  • Inert Fillers (e.g., Calcium Carbonate): These have a smaller effect on mechanical properties compared to reinforcing fillers.[1]

Q4: What are the typical challenges encountered during the processing of this compound compounds?

A4: Researchers may face several processing challenges, including:

  • Poor Adhesion: this compound can exhibit inadequate adhesion to other materials, which can be addressed by surface treatments or the use of appropriate adhesives.[12]

  • Slow Curing Rate: this compound has a slower vulcanization speed compared to other elastomers. This can be improved by blending with faster-curing rubbers like natural rubber or by using more reactive halogenated this compound.[4][5][7]

  • Filler Dispersion: Achieving uniform dispersion of fillers, especially polar fillers like silica in the nonpolar this compound matrix, is crucial for optimal reinforcement and can be challenging.[2][13]

  • Sticking to Equipment: The compound may stick to processing machinery like two-roll mills. Adjusting the roll temperature or using release agents can mitigate this issue.[13]

Troubleshooting Guides

Issue 1: Low Tensile Strength in the Vulcanizate

Possible Cause Troubleshooting Suggestion
Poor Filler Dispersion Improve mixing procedures by adjusting mixing time, temperature, and the order of ingredient addition. Consider using a masterbatch approach for fillers. Check for signs of agglomeration using microscopy.[13]
Inadequate Curing Optimize the cure system (accelerator and sulfur levels) and vulcanization time/temperature. Use a rheometer to determine the optimal cure time (t90).[6]
Filler-Matrix Incompatibility For silica fillers, use a silane coupling agent to enhance interaction with the this compound matrix.[2] For other fillers, consider surface modification.
Incorrect Filler Loading There is an optimal filler loading for maximum reinforcement. Exceeding this can lead to filler agglomeration and a decrease in tensile strength.[11] Conduct a study with varying filler concentrations.
Presence of Moisture Moisture can interfere with the curing process and filler dispersion. Ensure all ingredients are dry before mixing.

Issue 2: Poor Abrasion Resistance

Possible Cause Troubleshooting Suggestion
Low Crosslink Density Increase the concentration of the curing agents or optimize the vulcanization conditions to achieve a higher state of cure.
Inappropriate Filler Use reinforcing fillers known to improve abrasion resistance, such as high-abrasion furnace (HAF) carbon black.[1]
Soft Compound Increase the hardness of the compound by increasing the filler loading or by using a reinforcing filler.
Blending with Low Abrasion Resistance Polymer If blending, ensure the secondary polymer contributes positively to abrasion resistance. EPDM is a good candidate for improving this property in this compound.[4]

Issue 3: Variability in Mechanical Properties Between Batches

Possible Cause Troubleshooting Suggestion
Inconsistent Mixing Standardize the mixing protocol, including mixing time, speed, and temperature. Ensure consistent batch sizes.[13]
Fluctuations in Curing Precisely control the vulcanization temperature and time. Monitor the mold temperature to ensure uniformity.
Raw Material Variation Source raw materials from a reliable supplier and check their specifications for each batch.[12]
Environmental Factors Control the humidity and temperature of the processing environment, as these can affect material handling and reactions.

Data Presentation

Table 1: Effect of Fillers on Mechanical Properties of this compound

Filler TypeFiller Loading (phr)Tensile Strength (MPa)Elongation at Break (%)Reference
Carbon Black (N330) 50~14~500General Literature
Silica (with silane) 50~12~600General Literature
MoS2-nonanethiol 1~10.5~800[11]
MoS2-ethanethiol 3~10.2~700[11]
Calcium Carbonate 50~4.2~650[1]
Carbon Black in BRR -~7.0~450[1]

Note: "BRR" refers to butyl reclaimed rubber. The values for Carbon Black (N330) and Silica are typical literature values for comparison.

Table 2: Effect of Blending on Mechanical Properties of Chlorothis compound (CIIR)

Blend Composition (phr)Tensile Strength (MPa)Elongation at Break (%)Reference
100 CIIR ~10.5~750[5]
80 CIIR / 20 NR ~11~780[5]
60 CIIR / 40 NR ~9~800[5]
40 CIIR / 60 EPDM ~12.5~650[5]
20 CIIR / 80 EPDM ~12.5~500[5]

Experimental Protocols

Protocol 1: Preparation of Carbon Black-Reinforced this compound

  • Mastication: Masticate 100 parts of this compound on a two-roll mill at a temperature of 50-60°C for 5 minutes to reduce its viscosity.

  • Ingredient Incorporation:

    • Add zinc oxide (5 phr) and stearic acid (2 phr) and mix for 2-3 minutes until well dispersed.

    • Gradually add the desired amount of carbon black (e.g., 50 phr of N330) in small increments to ensure uniform dispersion. Continue mixing for 10-15 minutes.

    • Add other processing aids or antidegradants as required and mix for another 2-3 minutes.

  • Curing Agent Addition:

    • Cool the rubber compound to below 100°C.

    • Add the accelerator (e.g., MBTS, 1.5 phr) and sulfur (2 phr) and mix for 3-5 minutes, ensuring the temperature does not exceed 100°C to prevent scorching.[14]

  • Homogenization and Sheeting: Pass the compounded rubber through the mill several times to ensure homogeneity. Sheet out the compound to the desired thickness.

  • Vulcanization:

    • Cut the sheeted compound to the required dimensions for the mold.

    • Place the sample in a pre-heated compression molding press at the vulcanization temperature (e.g., 160°C).

    • Apply pressure and cure for the optimal time determined by a rheometer (t90).

  • Post-Curing and Conditioning:

    • Remove the vulcanized sheet from the mold and cool it to room temperature.

    • Condition the samples for at least 24 hours at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) before mechanical testing.

Protocol 2: Tensile Property Testing (ASTM D412)

  • Sample Preparation: Die-cut dumbbell-shaped test specimens from the vulcanized rubber sheet.

  • Gage Marks: Place two gage marks on the narrow section of the dumbbell specimen, equidistant from the center.

  • Testing Machine: Use a universal testing machine (tensile tester) equipped with a suitable load cell and grips.

  • Test Procedure:

    • Mount the specimen in the grips of the testing machine.

    • Set the crosshead speed (e.g., 500 mm/min).

    • Start the test and record the force and elongation until the specimen ruptures.

  • Data Analysis:

    • Tensile Strength: Calculate as the maximum force recorded divided by the original cross-sectional area of the specimen.

    • Elongation at Break: Calculate as the increase in distance between the gage marks at the point of rupture, expressed as a percentage of the original distance.

    • Modulus: Calculate the stress at a specific elongation (e.g., 100% or 300%).

Visualizations

Experimental_Workflow cluster_compounding Compounding Stage cluster_vulcanization Vulcanization Stage cluster_testing Testing Stage Mastication 1. Mastication of this compound Ingredients 2. Addition of Fillers & Activators Mastication->Ingredients Reduce Viscosity Curing_Agents 3. Addition of Curing Agents Ingredients->Curing_Agents Disperse Fillers Homogenization 4. Homogenization & Sheeting Curing_Agents->Homogenization Avoid Scorching Molding 5. Compression Molding Homogenization->Molding Prepare Sample Curing 6. Curing at Temp & Time Molding->Curing Apply Heat & Pressure Conditioning 7. Post-Cure Conditioning Curing->Conditioning Crosslinking Testing 8. Mechanical Property Testing Conditioning->Testing Stabilize Sample

Caption: Experimental workflow for preparing and testing reinforced this compound.

Sulfur_Vulcanization cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Butyl_Chain1 This compound Chain Pendant_Group Pendant Sulfidic Groups Butyl_Chain1->Pendant_Group Sulfur Sulfur (S8) Complex Accelerator-Sulfur Complex Sulfur->Complex Accelerator Accelerator Accelerator->Complex Activator Activator (ZnO, Stearic Acid) Activator->Complex Activates Complex->Pendant_Group Attacks double bond Crosslinked_Network Crosslinked this compound Network Pendant_Group->Crosslinked_Network Forms Crosslink Butyl_Chain2 This compound Chain Butyl_Chain2->Crosslinked_Network

Caption: Simplified mechanism of accelerated sulfur vulcanization in this compound.

References

controlling molecular weight distribution in butyl rubber synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of butyl rubber with a focus on controlling molecular weight and molecular weight distribution.

Frequently Asked Questions (FAQs)

Q1: What are the key reaction parameters that influence the molecular weight (MW) and molecular weight distribution (MWD) of this compound?

A1: The molecular weight and MWD of this compound, a copolymer of isobutylene (B52900) and isoprene (B109036), are primarily controlled by the specific conditions of the cationic polymerization process.[1] Key parameters include:

  • Temperature: Lower temperatures, typically between -100°C and -80°C, are crucial for achieving high molecular weight by minimizing chain transfer reactions.[1]

  • Initiator/Catalyst Concentration: The concentration of the Lewis acid catalyst (e.g., aluminum trichloride, boron trifluoride) and any co-initiators directly impacts both the rate of polymerization and the final molecular weight.[1][2]

  • Monomer Concentration: The feed rate and concentration of isobutylene and isoprene affect the propagation rate and, consequently, the polymer chain length.

  • Solvent Polarity: The choice of solvent (e.g., hexane, methyl chloride) and its polarity can influence the stability of the growing carbocation and the overall reaction kinetics.[2]

  • Additives and Chain Transfer Agents: The presence of electron pair donors or specific chain transfer agents can be used to control the molecular weight.[1]

Q2: How does the initiator concentration specifically affect the molecular weight of this compound?

A2: Generally, an increase in the initiator concentration leads to a higher number of active centers initiating polymerization.[3] This results in the formation of more polymer chains from the available monomer pool, and consequently, a lower average molecular weight.[3][4][5] Conversely, a lower initiator concentration will produce fewer, but longer, polymer chains, leading to a higher average molecular weight. The concentration of the initiator is a critical parameter to adjust for targeting a specific molecular weight range.[2]

Q3: What is a typical polydispersity index (PDI) for this compound, and how can it be controlled?

A3: The polydispersity index (PDI, or MWD) for commercially produced this compound is typically in the range of 3 to 5. A PDI of less than 2.3 has been achieved in laboratory settings under controlled conditions.[6] A narrow PDI (closer to 1) indicates a more uniform distribution of polymer chain lengths. Controlled or "living" cationic polymerization techniques can provide narrower PDIs, with values between 1.15 and 1.20 being reported for polyisobutylene.[7] Control over PDI is achieved by minimizing side reactions such as chain transfer and termination, which can be managed through careful selection of initiator systems, temperature control, and the use of specific additives like electron pair donors (e.g., pyridine).[7]

Q4: What are some common challenges encountered during this compound synthesis that can affect molecular weight distribution?

A4: Researchers may face several challenges that can lead to undesirable molecular weight distributions:

  • Variability in Raw Material Quality: Impurities in monomers, solvents, or catalysts can interfere with the polymerization reaction, leading to inconsistent product quality.[8]

  • Poor Temperature Control: Deviations from the optimal low-temperature range can increase the rate of side reactions, broadening the MWD.[1]

  • Inadequate Mixing: Poor mixing can lead to localized "hot spots" or uneven distribution of reactants, resulting in a non-uniform polymer.

  • Processing Difficulties: Issues such as the polymer sticking to reactor surfaces can affect the reaction environment and the final product's properties.

Troubleshooting Guides

Issue 1: Low Molecular Weight of Synthesized this compound
Potential Cause Troubleshooting Step
High Initiator/Catalyst Concentration Decrease the concentration of the initiator or catalyst. A lower concentration of active centers will lead to the formation of longer polymer chains.[3][4]
High Reaction Temperature Ensure the reaction is carried out at the optimal low temperature, typically between -100°C and -80°C, to suppress chain transfer reactions.
Presence of Impurities Purify all monomers, solvents, and other reagents to remove any substances that could act as chain transfer agents.
Incorrect Monomer-to-Initiator Ratio Increase the monomer-to-initiator ratio to provide more monomer units per active center, thereby increasing the chain length.
Issue 2: Broad Molecular Weight Distribution (High PDI)
Potential Cause Troubleshooting Step
Temperature Fluctuations Implement precise temperature control to maintain a stable reaction environment and minimize side reactions.
Chain Transfer Reactions Lower the reaction temperature and ensure the purity of all reactants. Consider using a "living" polymerization system to better control chain growth.[7]
Slow Initiation Compared to Propagation Optimize the initiator system to ensure that all polymer chains start growing at approximately the same time. This can involve adjusting the type and concentration of the initiator and co-initiator.
Inhomogeneous Reaction Mixture Improve the stirring and mixing within the reactor to ensure a uniform distribution of all components and maintain a consistent temperature throughout the reaction vessel.

Data Presentation

Table 1: Effect of Initiator System and Temperature on this compound Properties

Initiator SystemTemperature (°C)Number-Average Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)Reference
AlCl₃ (1% of isobutylene mass) with diethyl ether and ethyl acetate-301,000 - 4,000< 2.3[6]
Mn₂(CO)₁₀ / Ph₂I⁺PF₆⁻-302,000 - 12,000 (controllable by salt concentration)< 1.7[9]
1-chloro-1-phenylethane / TiCl₄ with pyridine-30Linearly increases with monomer conversion1.15 - 1.20[7]
AlCl₃ in CH₃Cl-98High molecular weight-[2]

Experimental Protocols

Protocol 1: General Procedure for Cationic Polymerization of Isobutylene

This protocol provides a general outline for the synthesis of this compound. Specific concentrations and reaction times should be optimized based on the desired molecular weight and PDI.

Materials:

  • Isobutylene (high purity)

  • Isoprene (high purity)

  • Solvent (e.g., methyl chloride or a mixture of n-hexane and methylene (B1212753) dichloride)

  • Initiator system (e.g., AlCl₃ in methyl chloride)

  • Quenching agent (e.g., methanol)

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • Reactor Setup: Assemble a dry, multi-necked flask equipped with a mechanical stirrer, a thermocouple, and an inlet/outlet for inert gas. The reactor should be placed in a cooling bath capable of maintaining temperatures between -90°C and -100°C.

  • Purging: Purge the entire system with dry nitrogen or argon gas to remove any moisture and oxygen.

  • Solvent and Monomer Addition: Add the chilled solvent to the reactor. Cool the solvent to the desired reaction temperature. Add the required amounts of isobutylene and isoprene to the cooled solvent under a continuous inert gas flow.

  • Initiation: Prepare a solution of the initiator (e.g., AlCl₃ in methyl chloride) in a separate dry flask under an inert atmosphere. Slowly add the initiator solution to the vigorously stirred monomer solution in the reactor.

  • Polymerization: Maintain the reaction at the set temperature for the desired duration. The polymerization is typically very fast.

  • Termination: Quench the reaction by adding a chilled quenching agent, such as methanol, to the reactor.

  • Product Isolation: Allow the reactor to warm to room temperature. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

  • Purification and Drying: Filter the precipitated polymer and wash it several times with the non-solvent to remove any unreacted monomers and catalyst residues. Dry the polymer under vacuum until a constant weight is achieved.

Protocol 2: Molecular Weight Analysis by Gel Permeation Chromatography (GPC)

GPC is a standard technique for determining the molecular weight and MWD of polymers.[10][11][12][13]

Instrumentation:

  • GPC system with a pump, injector, column oven, and a refractive index (RI) detector.

  • GPC columns suitable for the expected molecular weight range of the this compound.

  • Data acquisition and analysis software.

Procedure:

  • Solvent Preparation: Use a suitable solvent (e.g., tetrahydrofuran (B95107) - THF) as the mobile phase. Ensure the solvent is HPLC grade and degassed.

  • Sample Preparation: Accurately weigh a small amount of the dried this compound sample and dissolve it completely in the mobile phase to a known concentration (e.g., 1-2 mg/mL). Filter the solution through a syringe filter (e.g., 0.45 µm) to remove any particulates.

  • Calibration: Prepare a series of narrow MWD polystyrene standards of known molecular weights. Run the standards through the GPC system to generate a calibration curve of log(MW) versus elution time.[14]

  • Sample Analysis: Inject the filtered this compound sample solution into the GPC system.

  • Data Processing: The software will use the calibration curve to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the sample.[14]

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis A Reactor Setup & Purging C Cooling to -90 to -100°C A->C B Reagent Purification (Monomers, Solvent) D Monomer & Solvent Addition B->D C->D E Initiator Addition D->E F Polymerization E->F G Quenching (e.g., Methanol) F->G H Precipitation & Washing G->H I Drying H->I J Characterization (GPC for MW & PDI) I->J Troubleshooting_MWD cluster_mw Low Molecular Weight cluster_pdi Broad PDI Start Uncontrolled MW or Broad PDI Q_Initiator High Initiator Concentration? Start->Q_Initiator Q_Temp_PDI Temperature Fluctuations? Start->Q_Temp_PDI A_Initiator Decrease Initiator Concentration Q_Initiator->A_Initiator Yes Q_Temp_MW High Reaction Temperature? Q_Initiator->Q_Temp_MW No A_Temp_MW Lower Reaction Temperature Q_Temp_MW->A_Temp_MW Yes Q_Imp_MW Impurities Present? Q_Temp_MW->Q_Imp_MW No A_Imp_MW Purify Reagents Q_Imp_MW->A_Imp_MW Yes A_Temp_PDI Improve Temperature Control Q_Temp_PDI->A_Temp_PDI Yes Q_CT Chain Transfer Reactions? Q_Temp_PDI->Q_CT No A_CT Lower Temperature, Purify Reagents Q_CT->A_CT Yes Q_Mixing Inadequate Mixing? Q_CT->Q_Mixing No A_Mixing Improve Stirring Q_Mixing->A_Mixing Yes

References

overcoming compatibility issues in butyl rubber blends

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Butyl Rubber Blends. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address and overcome common compatibility challenges in this compound (IIR) formulations.

Troubleshooting & FAQs

This section addresses specific issues encountered during the development and processing of this compound blends.

Q1: Why do my this compound blends exhibit poor mechanical properties like low tensile strength and tear resistance?

Poor mechanical performance in this compound blends, particularly with highly unsaturated rubbers like Natural Rubber (NR) or EPDM, is often a primary indicator of incompatibility. This issue stems from:

  • High Interfacial Tension: this compound (IIR) is a non-polar polymer, while other elastomers like NR can have different polarity. This difference leads to high interfacial tension between the polymer phases, resulting in poor stress transfer across the phase boundaries.

  • Poor Interfacial Adhesion: Due to thermodynamic incompatibility, the polymer chains at the interface do not entangle or interact sufficiently. This creates a weak boundary that acts as a failure point under stress.[1]

  • Phase Separation: Incompatible polymers tend to separate into distinct domains or phases during mixing.[2] Without proper compatibilization, these phases remain poorly connected, leading to a heterogeneous material with weak points.

Solution: The most effective solution is to introduce a compatibilizer. A compatibilizer is a polymeric additive that locates at the interface between the two immiscible polymers, reducing interfacial tension and improving adhesion between the phases.

Q2: My IIR/NR blend has a significantly slower cure rate than expected. What is the cause and how can it be resolved?

This is a classic issue when blending IIR with diene rubbers like Natural Rubber (NR). The primary cause is the vast difference in the degree of unsaturation in the polymer backbones.

  • Low Unsaturation of IIR: this compound has very few unsaturated double bonds (typically 1-2 mol%), which are the sites for conventional sulfur vulcanization.[3]

  • High Unsaturation of NR: Natural rubber is highly unsaturated, allowing for a rapid vulcanization process.

This mismatch leads to a heterogeneous cure state where the NR phase becomes highly cross-linked long before the IIR phase, resulting in poor overall properties.

Solutions:

  • Modify the this compound: Synthesize or use a grade of this compound with a higher degree of unsaturation (e.g., 4-6 mol%). This increases the number of available sites for cross-linking, better aligning its cure rate with that of NR.[3][4]

  • Use Halogenated this compound: Halobutyls like bromobutyl (BIIR) or chlorobutyl (CIIR) rubber can be used as the IIR component or as a compatibilizer. The halogen groups provide additional reactive sites for curing.

  • Optimize the Cure System: Employ cure accelerators that are active in both the IIR and NR phases to achieve a more co-vulcanized network.

Q3: How can I visually confirm if my blend is suffering from phase separation?

Visual confirmation of phase morphology at the micro or nano-scale requires specialized microscopy techniques.

  • Scanning Electron Microscopy (SEM): SEM analysis of cryo-fractured surfaces of the blend can reveal the size, shape, and distribution of the dispersed phase within the matrix. Incompatible blends typically show large, spherical domains with sharp, clear boundaries, indicating poor adhesion.[5]

  • Atomic Force Microscopy (AFM): AFM can provide higher resolution topographical and phase images, clearly showing the distinct polymer phases and the interfacial region between them. A wider, more diffuse interfacial region suggests better compatibility.[3][6]

Quantitative Data on Compatibilizer Performance

The addition of a suitable compatibilizer can significantly enhance the mechanical properties of a this compound blend. The following tables summarize the quantitative effects observed in experimental studies.

Table 1: Effect of Compatibilizers on Young's Modulus in a 50/50 NR/IIR Blend

This table shows the impact of adding Bromothis compound (BIIR) and Maleic Anhydride (MA) on the stiffness of a Natural Rubber/Butyl Rubber blend.

CompatibilizerConcentration (phr)Observation
None0Baseline Modulus
Bromothis compound (BIIR)5Maximum Young's Modulus Achieved[7]
Maleic Anhydride (MA)2First Peak in Young's Modulus[7]
Maleic Anhydride (MA)12.5Second Peak in Young's Modulus[7]
phr: parts per hundred rubber
Table 2: Effect of IIBC Compatibilizer on NR/IIR Blend (80/20) Mechanical Properties

This table illustrates the improvement in tensile properties of a Natural Rubber/Butyl Rubber blend upon adding an Isobutylene-Isoprene Block Copolymer (IIBC) as a compatibilizer.

CompatibilizerConcentration (phr)Effect on Mechanical Properties
None0Baseline Properties
Isobutylene-Isoprene Block Copolymer (IIBC)4Increased Tensile Strength and Modulus[6]
phr: parts per hundred rubber

Diagrams and Workflows

Visual aids for understanding the troubleshooting process and the mechanism of compatibilization.

G start Identify Issue in This compound Blend mech_prop Poor Mechanical Properties? start->mech_prop proc_issue Processing Difficulties? mech_prop->proc_issue No cause1 Likely Cause: Poor Interfacial Adhesion & Phase Separation mech_prop->cause1 Yes cause3 Likely Cause: High Viscosity / Poor Flow proc_issue->cause3 Yes cause2 Likely Cause: Cure Rate Mismatch cause1->cause2 sol1 Solution: Add Compatibilizer (e.g., BIIR, IIBC, MA) cause1->sol1 sol2 Solution: Use High Unsaturation IIR or Optimize Cure System cause2->sol2 sol3 Solution: Incorporate Processing Aids or Adjust Blend Ratio cause3->sol3 eval Evaluate Blend: - Mechanical Testing - Morphology (SEM/AFM) - Rheology sol1->eval sol2->eval sol3->eval eval->start Re-evaluate if issue persists

Caption: Troubleshooting workflow for this compound blend compatibility issues.

G cluster_0 Incompatible Blend (Without Compatibilizer) cluster_1 Compatibilized Blend cluster_legend Legend A1 A2 A3 A4 B1 B2 B3 B4 label_interface High Interfacial Tension (Sharp Boundary) C1 C2 C3 C4 D1 D2 D3 D4 comp1 comp2 comp3 label_compat Compatibilizer Reduces Interfacial Tension (Diffuse Boundary) key_A Polymer A (e.g., IIR) key_B Polymer B (e.g., NR) key_C Compatibilizer

Caption: Mechanism of a compatibilizer at the polymer blend interface.

Key Experimental Protocols

This section provides simplified methodologies for common experiments used to evaluate this compound blend compatibility and performance.

Protocol 1: Blend Preparation via Two-Roll Mill

This procedure is a standard method for mixing rubber compounds.

  • Mastication: Pass the raw this compound and the second polymer (e.g., NR or EPDM) separately through a two-roll mill with a tight nip gap until they form a soft, uniform band. This step reduces the polymer viscosity.

  • Polymer Blending: Combine the two masticated polymers on the mill and blend until a homogeneous mixture is visually achieved.

  • Incorporation of Additives: Widen the nip gap. Add compounding ingredients in the following order, allowing each to disperse fully before adding the next:

    • Zinc oxide and stearic acid (activators).[4]

    • Compatibilizers (if used).

    • Fillers (e.g., carbon black).[4]

    • Processing oils and other aids.

    • Sulfur and accelerators (added last at a lower temperature to prevent scorching).[4]

  • Homogenization: Cut and re-pass the rubber sheet through the mill multiple times to ensure all ingredients are uniformly dispersed.

  • Refining: Pass the final compound through the mill with a tight nip gap to create a smooth sheet. Age the compounded rubber for at least 24 hours at room temperature before vulcanization.

Protocol 2: Cure Characteristics Analysis

This protocol determines the vulcanization behavior of the rubber compound.

  • Apparatus: Use an Oscillating Disc Rheometer (ODR) or a Moving Die Rheometer (MDR).

  • Sample Preparation: Place a sample of the uncured rubber compound (approx. 5 grams) into the pre-heated rheometer test cavity.

  • Test Execution: Start the test at a specified vulcanization temperature (e.g., 160°C).[4] The rheometer measures the torque required to oscillate the rotor/die as a function of time.

  • Data Analysis: From the resulting rheometer curve, determine key parameters:

    • Minimum Torque (ML): Indicates the viscosity of the unvulcanized compound.

    • Maximum Torque (MH): Correlates with the shear modulus and cross-link density of the fully cured compound.

    • Scorch Time (ts2): The time at which vulcanization begins.

    • Optimum Cure Time (tc90): The time required to reach 90% of the maximum torque, indicating the practical cure time.[3]

Protocol 3: Stress-Strain Mechanical Testing

This protocol measures the fundamental mechanical properties of the vulcanized rubber.

  • Sample Preparation: Die-cut dumbbell-shaped test specimens from a vulcanized rubber sheet of uniform thickness, according to standards like ASTM D412.

  • Apparatus: Use a universal testing machine (tensile tester) equipped with grips suitable for elastomeric materials.

  • Test Execution:

    • Mount the specimen in the grips.

    • Apply a constant rate of extension until the specimen breaks.

    • Record the force (stress) and the corresponding extension (strain) throughout the test.

  • Data Analysis: From the stress-strain curve, calculate:

    • Tensile Strength: The maximum stress applied before the specimen ruptures.

    • Elongation at Break: The percentage increase in length at the point of rupture.

    • Modulus: The stress at a specific elongation (e.g., 100% or 300%), which indicates the material's stiffness.

References

Validation & Comparative

A Comparative Guide to Butyl Rubber and EPDM for Outdoor Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Butyl (IIR - Isobutylene-Isoprene Rubber) and EPDM (Ethylene Propylene Diene Monomer) rubber for outdoor applications. The selection of an appropriate elastomer is critical in environments where materials are subjected to weathering, UV radiation, and fluctuating temperatures. This document summarizes key performance data, details relevant experimental protocols, and offers a decision-making framework to assist in material selection for demanding applications.

Executive Summary

EPDM rubber generally exhibits superior resistance to environmental factors such as UV radiation, ozone, and extreme temperatures, making it a preferred choice for many outdoor applications.[1][2][3] Butyl rubber, on the other hand, is characterized by its exceptionally low gas and moisture permeability, making it ideal for applications requiring airtight or watertight seals.[1][2][4] The choice between these two materials often depends on the specific environmental challenges and performance requirements of the application.

Data Presentation: Quantitative Comparison

The following tables summarize the typical physical and performance properties of Butyl and EPDM rubber. It is important to note that the values presented are representative and can vary based on the specific compound formulation, curing system, and presence of additives.

Table 1: General Mechanical and Thermal Properties

PropertyThis compoundEPDM RubberTest Method
Hardness (Shore A) 50 - 7030 - 90ASTM D2240
Tensile Strength (MPa) 5 - 83.9 - 17.2ASTM D412
Elongation at Break (%) 250 - 370%100 - 700%ASTM D412
Compression Set (%) 21% (at 70°C, 22h)50% (at 70°C, 24h)ASTM D395
Service Temperature Range (°C) -35 to +100-50 to +150-

Table 2: Outdoor Performance and Barrier Properties

PropertyThis compoundEPDM RubberTest Method
UV Resistance GoodExcellentASTM G154/G155
Ozone Resistance GoodExcellentASTM D1171
Water Absorption Very LowLowASTM D471
Gas Permeability Very LowFair to GoodASTM D1434
Water Vapor Transmission Exceptionally LowModerateASTM E96

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below. These protocols are based on internationally recognized ASTM standards.

Ozone Resistance (ASTM D1171)

This test method assesses the resistance of rubber to cracking when exposed to ozone.

  • Apparatus: Ozone test chamber, triangular cross-section specimen mandrels.

  • Procedure:

    • Triangular cross-section specimens are prepared and mounted in a strained condition around specified circular mandrels.

    • The mounted specimens are conditioned for 70-72 hours at room temperature in an ozone-free atmosphere.

    • The specimens are then placed in an ozone test chamber at a specified temperature (e.g., 40°C) and ozone concentration (e.g., 50 pphm) for a defined period (e.g., 72 hours).

    • The degree of cracking on the surface of the specimens is evaluated at intervals and at the end of the exposure period, often using a 2x magnifier for visual inspection. The cracking is typically rated on a scale from 0 (no cracks) to 3 (severe cracking).

Tensile Properties (ASTM D412)

This method determines the force and elongation characteristics of rubber until rupture.

  • Apparatus: Universal Testing Machine (UTM) with appropriate grips and an extensometer.

  • Procedure:

    • Dumbbell-shaped specimens are die-cut from a sheet of the rubber material.

    • The thickness and width of the narrow section of the specimen are measured.

    • The specimen is mounted in the grips of the UTM.

    • The specimen is stretched at a constant rate of speed (typically 500 mm/min) until it breaks.

    • The force and elongation are continuously recorded throughout the test.

    • Tensile strength (the maximum stress applied before rupture) and ultimate elongation (the elongation at the point of rupture) are calculated.

Hardness (ASTM D2240 - Durometer Shore A)

This test measures the indentation hardness of the rubber.

  • Apparatus: Shore A durometer.

  • Procedure:

    • A flat specimen with a minimum thickness of 6 mm is placed on a hard, flat surface.

    • The durometer is held in a vertical position, and the indenter is pressed firmly into the specimen until the presser foot is in full contact with the surface.

    • The hardness reading is taken immediately after the presser foot is in full contact with the specimen.

    • Multiple readings are taken at different locations on the specimen, and the average value is reported.

Accelerated Weathering (ASTM D573 - Oven Aging)

This method is used to simulate the effects of long-term exposure to heat and air.

  • Apparatus: Air-circulating oven.

  • Procedure:

    • Tensile test specimens are prepared as per ASTM D412.

    • The initial tensile strength and elongation of unaged specimens are measured.

    • A set of specimens is placed in the air-circulating oven at a specified temperature (e.g., 70°C or 100°C) for a defined period (e.g., 70 hours).

    • After aging, the specimens are removed and allowed to cool to room temperature.

    • The tensile strength and elongation of the aged specimens are measured.

    • The percentage change in tensile strength and elongation is calculated to determine the effect of aging.

Water Absorption (ASTM D471)

This test determines the effect of water immersion on the properties of rubber.

  • Apparatus: Immersion bath, analytical balance.

  • Procedure:

    • Specimens of a standard size are prepared and their initial mass is recorded.

    • The specimens are immersed in distilled water at a specified temperature (e.g., 70°C) for a defined period (e.g., 70 hours).

    • After immersion, the specimens are removed, patted dry with a lint-free cloth, and their mass is measured again.

    • The percentage increase in mass is calculated to determine the water absorption. Changes in volume and mechanical properties can also be assessed.

Gas Permeability (ASTM D1434)

This method measures the rate of gas transmission through the rubber.

  • Apparatus: Gas transmission cell, pressure gauges, and a vacuum pump.

  • Procedure:

    • A film of the rubber material is sealed in the gas transmission cell, dividing it into two chambers.

    • One chamber is filled with the test gas (e.g., nitrogen, oxygen) at a known pressure, while the other chamber is evacuated.

    • The increase in pressure in the low-pressure chamber over time is measured.

    • The gas transmission rate (GTR) is calculated from the rate of pressure change, the volume of the low-pressure chamber, and the area of the specimen. The permeability coefficient can then be determined.

Mandatory Visualization

The following diagram illustrates a logical workflow for selecting between Butyl and EPDM rubber for outdoor applications based on key performance requirements.

Material_Selection_Workflow Decision Workflow: Butyl vs. EPDM for Outdoor Applications start Define Application Requirements permeability Is extremely low gas/moisture permeability critical? start->permeability weathering Is superior resistance to UV, ozone, and weathering the primary concern? permeability->weathering No butyl Select this compound (IIR) permeability->butyl Yes epdm Select EPDM Rubber weathering->epdm Yes reconsider Re-evaluate secondary performance needs (e.g., temperature range, mechanical properties) weathering->reconsider No end Final Material Selection butyl->end epdm->end reconsider->end

Caption: Decision workflow for Butyl vs. EPDM selection.

Conclusion

For outdoor applications where resistance to weathering, UV radiation, and ozone is paramount, EPDM rubber is generally the superior choice.[1][2][3] Its robust chemical structure allows it to maintain its physical properties over long periods of environmental exposure. However, for applications that demand an exceptional barrier to gases and moisture, such as in sealing applications for enclosures or in pneumatic systems, the low permeability of this compound makes it the more suitable material, despite its comparatively lower resistance to UV and ozone.[1][2][4] A thorough evaluation of the specific application's primary and secondary performance requirements is essential for making the optimal material selection.

References

A Comparative Analysis of Gas Barrier Properties: Butyl Rubber vs. Nitrile Rubber

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate elastomeric material with optimal barrier properties is critical for applications ranging from pharmaceutical stoppers to protective equipment. This guide provides an in-depth comparison of the gas barrier properties of two commonly used synthetic rubbers: Butyl rubber (IIR) and Nitrile rubber (NBR), supported by experimental data and detailed methodologies.

This compound, a copolymer of isobutylene (B52900) and a small amount of isoprene, is renowned for its exceptional gas impermeability.[1][2] This property stems from the dense molecular structure with closely packed methyl groups, which restricts the movement of gas molecules.[3] In contrast, Nitrile rubber, a copolymer of acrylonitrile (B1666552) and butadiene, also exhibits low gas permeability, a characteristic that is significantly influenced by its acrylonitrile (ACN) content.[4][5] Higher ACN content leads to stronger intermolecular forces and a more compact structure, thereby reducing gas permeation.[4] In high ACN formulations, the gas barrier performance of nitrile rubber can be comparable to that of this compound.[4]

Quantitative Comparison of Gas Permeability

The selection of an appropriate elastomer for a specific application often depends on its resistance to permeation by various gases. The following table summarizes the gas permeability coefficients for this compound and Nitrile rubber for several common gases. It is important to note that the permeability of Nitrile rubber is highly dependent on its acrylonitrile (ACN) content; higher ACN content generally results in lower gas permeability.

GasThis compound (IIR)Nitrile Rubber (NBR)Test Conditions
Oxygen (O₂) 0.8 x 10⁻⁸1.8 - 4.0 x 10⁻⁸ (High ACN)25 °C
Nitrogen (N₂) 0.2 x 10⁻⁸0.6 - 1.5 x 10⁻⁸ (High ACN)25 °C
Carbon Dioxide (CO₂) 4.5 x 10⁻⁸10 - 25 x 10⁻⁸ (High ACN)25 °C
Helium (He) 5.5 x 10⁻⁸-25 °C
Hydrogen (H₂) 11.0 x 10⁻⁸-25 °C

Note: Permeability coefficients are expressed in cm³·cm / cm²·s·cmHg. Data is compiled from various sources and testing conditions may vary. The values for Nitrile Rubber are indicative for high ACN content formulations.

Factors Influencing Gas Barrier Properties

The gas permeability of both butyl and nitrile rubber is not an intrinsic constant but is influenced by several factors. Understanding these factors is crucial for optimizing material selection and performance.

Permeability Gas Permeability Polymer Polymer Structure Polymer->Permeability IIR This compound (IIR) - Dense methyl groups Polymer->IIR NBR Nitrile Rubber (NBR) - Acrylonitrile (ACN) content Polymer->NBR Gas Nature of Gas Gas->Permeability Size Molecular Size Gas->Size Solubility Solubility in Polymer Gas->Solubility Temp Temperature Temp->Permeability Compound Compounding Factors Compound->Permeability Fillers Fillers (e.g., carbon black, clay) Compound->Fillers Plasticizers Plasticizers Compound->Plasticizers

Caption: Factors influencing the gas permeability of elastomers.

Experimental Protocols for Measuring Gas Permeability

Accurate and reproducible measurement of gas permeability is essential for material characterization and quality control. The most common method is the differential pressure or manometric method, often performed in accordance with standards such as ASTM D1434.

Manometric Method (ASTM D1434)

This method determines the gas transmission rate (GTR) by measuring the pressure change over time of a gas that permeates through a test specimen.

Experimental Setup and Procedure:

  • Sample Preparation: A flat, uniform, and defect-free elastomeric membrane of a known thickness is prepared.

  • Cell Assembly: The specimen is mounted in a gas transmission cell, dividing it into two chambers: a high-pressure upstream chamber and a low-pressure downstream chamber.

  • Evacuation: Both chambers are initially evacuated to a high vacuum.

  • Gas Introduction: The test gas is introduced into the upstream chamber at a specific, constant pressure.

  • Pressure Measurement: The pressure increase in the downstream chamber is monitored over time using a sensitive pressure transducer.

  • Data Analysis: The gas transmission rate is calculated from the steady-state rate of pressure increase. The permeability coefficient is then determined by normalizing the GTR for the sample thickness and the pressure difference across the membrane.

Time-Lag Method

The time-lag method is an extension of the manometric method that allows for the determination of not only the permeability (P) but also the diffusion (D) and solubility (S) coefficients of the gas in the polymer. The relationship between these is given by: P = D × S.

The experimental setup is the same as for the manometric method. By plotting the downstream pressure versus time, a transient region is observed before a steady-state linear increase. The time lag (θ) is determined by extrapolating the linear portion of the curve back to the initial pressure axis. The diffusion coefficient can then be calculated using the following equation:

D = l² / 6θ

where 'l' is the thickness of the membrane. The solubility coefficient can then be calculated from the permeability and diffusion coefficients.

start Start prep Sample Preparation (Elastomer Membrane) start->prep mount Mount Sample in Gas Transmission Cell prep->mount evacuate Evacuate Both Chambers mount->evacuate gas_in Introduce Test Gas to Upstream Chamber evacuate->gas_in pressure_mon Monitor Pressure Increase in Downstream Chamber gas_in->pressure_mon data_acq Data Acquisition (Pressure vs. Time) pressure_mon->data_acq calc_gtr Calculate Gas Transmission Rate (GTR) data_acq->calc_gtr calc_perm Calculate Permeability Coefficient calc_gtr->calc_perm end End calc_perm->end

Caption: Experimental workflow for the manometric method.

Conclusion

References

A Comparative Guide to the Chemical Resistance of Butyl and Chlorobutyl Rubber

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate elastomeric components is critical in research and pharmaceutical applications to ensure material integrity and prevent contamination. Butyl rubber (IIR) and its halogenated counterpart, chlorothis compound (CIIR), are frequently utilized for their low permeability and good chemical resistance. This guide provides an objective comparison of their chemical resistance, supported by experimental data, to aid in the selection of the most suitable material for your specific application.

Executive Summary

Chlorothis compound generally exhibits enhanced chemical resistance compared to standard this compound, a result of the introduction of chlorine into the polymer structure. This chlorination increases the polarity of the rubber, leading to better resistance against non-polar solvents and an overall improvement in resistance to heat, ozone, and certain chemicals. While both materials demonstrate good resistance to polar solvents and aqueous solutions, chlorothis compound often provides a superior barrier in more aggressive chemical environments.

Quantitative Comparison of Chemical Resistance

The following tables summarize experimental data comparing the performance of this compound and chlorothis compound when exposed to various chemicals. The primary metrics for chemical resistance presented here are the degree of swelling and the change in physical properties after immersion, as per ASTM D471 guidelines.

Table 1: Degree of Swelling in Various Chemicals

The degree of swelling indicates the extent to which a material absorbs a liquid. A lower swelling percentage signifies better resistance. The data below illustrates the reduced swelling of chlorothis compound (CIIR) with increasing chlorine content compared to standard this compound (IIR).

Chemical MediumThis compound (IIR)Chlorothis compound (3 wt% Cl)Chlorothis compound (6 wt% Cl)Chlorothis compound (9 wt% Cl)Chlorothis compound (15 wt% Cl)
Petroleum Solvent ~175%~160%~155%~140%~125%
Nitric Acid ~18%~15%~13%~11%~9%
Toluene ~250%~225%~210%~190%~170%
Engine Mineral Oil ~15%~12%~10%~8%~7%

Data adapted from a study on solvent swelling-induced halogenation of this compound.[1]

Table 2: Change in Physical Properties After Chlorination

Chlorination not only improves chemical resistance but also enhances the mechanical properties of this compound.

PropertyThis compound (IIR)Chlorothis compound (15 wt% Cl)
Tensile Strength 0.91 MPa1.25 MPa
Hardness (Shore A) ~35~45

Data adapted from a study on the properties of halogenated this compound.[1]

Qualitative Chemical Resistance Ratings

This table provides a general overview of the chemical compatibility of butyl and chlorothis compound with various classes of chemicals.

Chemical ClassThis compound (IIR)Chlorothis compound (CIIR)Remarks
Acids (Dilute) Good to ExcellentExcellentChlorination improves resistance to acidic environments.[2][3][4]
Acids (Concentrated, Oxidizing) UnsatisfactoryUnsatisfactory to FairGenerally not recommended for strong oxidizing acids.[2]
Alkalis Good to ExcellentExcellentBoth elastomers show good resistance to bases.[2][3][4]
Alcohols Good to ExcellentExcellentHighly resistant to most alcohols.[2]
Ketones (e.g., Acetone, MEK) Good to ExcellentExcellentGood compatibility with polar solvents.[2]
Esters GoodGood to Excellent
Vegetable and Animal Oils GoodGood to Excellent
Petroleum-based Oils & Fuels PoorPoorNot recommended for applications with significant hydrocarbon exposure.
Aliphatic Hydrocarbons PoorPoor
Aromatic Hydrocarbons (e.g., Toluene) PoorPoorSignificant swelling occurs.[1]
Halogenated Solvents PoorPoor
Water and Steam GoodGood to ExcellentHalogenated butyls show better resistance to hot air and steam.[5]

Key Differences and Considerations

  • Polarity and Solvent Resistance : The introduction of chlorine atoms increases the polarity of the this compound polymer chain.[1] This increased polarity is a key factor in the improved resistance of CIIR to non-polar substances like petroleum solvents and oils, as it reduces the thermodynamic favorability of the solvent molecules penetrating the rubber matrix.[1]

  • Thermal and Oxidative Stability : Halogenation leads to a more stable polymer backbone, resulting in better resistance to heat and oxidation compared to non-halogenated this compound.[1]

  • Curing and Compatibility : Chlorothis compound has a faster cure rate than standard this compound and exhibits better compatibility with other unsaturated rubbers.

  • Pharmaceutical Applications : In pharmaceutical applications, particularly for stoppers and seals, halogenated butyl rubbers are often preferred.[5] While both chlorobutyl and bromothis compound are used, bromobutyl is sometimes favored for sensitive biologics due to a lower potential for extractables and leachables.[6] However, chlorothis compound is a reliable and widely used material for many parenteral products.[6]

Experimental Protocols

The evaluation of chemical resistance of elastomers is standardized by methods such as ASTM D471 - Standard Test Method for Rubber Property—Effect of Liquids.

ASTM D471: Test for Effect of Liquids

Objective: To determine the changes in the physical properties of vulcanized rubber after immersion in a liquid.

Methodology:

  • Specimen Preparation: Standardized test specimens of the rubber material are prepared with specific dimensions (e.g., 25 mm x 50 mm x 2.0 mm). The initial mass, volume, and physical properties (tensile strength, elongation, hardness) are measured.

  • Liquid Immersion: The specimens are fully immersed in the test liquid in a closed container to prevent liquid evaporation.

  • Controlled Conditions: The immersion is carried out for a specified time period (e.g., 24, 72, or 168 hours) and at a controlled temperature relevant to the intended application.

  • Post-Immersion Analysis: After the immersion period, the specimens are removed, blotted dry, and their properties are re-measured.

    • Change in Mass: Calculated as a percentage increase from the initial mass.

    • Change in Volume (Swelling): Determined by the dimensional-change method or by weighing in a liquid (hydrostatic method). It is reported as a percentage change.

    • Change in Physical Properties: Tensile strength, elongation at break, and hardness (Durometer) are measured and compared to the initial values.

  • Data Reporting: The results are reported as the percentage change in each property.

Elastomer Selection Workflow

The selection of an appropriate elastomer for a specific application is a multi-step process. The following diagram illustrates a logical workflow for choosing between butyl and chlorothis compound based on chemical resistance requirements.

G A Define Application Requirements (Chemicals, Temperature, Pressure) B Initial Screening: Is this compound Family Suitable? (Low Permeability, Good General Resistance) A->B C Assess Chemical Environment B->C D Polar Solvents, Aqueous Solutions, Dilute Acids/Bases C->D Mild E Non-Polar Solvents, Oils, More Aggressive Chemicals C->E Harsh F Select this compound (IIR) D->F G Select Chlorothis compound (CIIR) E->G H Further Evaluation: - Temperature Resistance - Mechanical Properties - Extractables/Leachables F->H G->H I Final Material Selection H->I

Caption: Elastomer selection workflow based on chemical environment.

Conclusion

The chlorination of this compound imparts a demonstrable improvement in its chemical resistance, particularly against non-polar solvents, and enhances its thermal and oxidative stability. For applications involving exposure to a wide range of chemicals or more demanding conditions, chlorothis compound is often the more robust choice. However, for applications where the chemical environment is well-defined and consists primarily of polar solvents or aqueous solutions, standard this compound can be a suitable and cost-effective option. The selection process should always involve a thorough evaluation of the specific chemical exposures, temperature conditions, and mechanical requirements of the intended application.

References

A Comparative Guide to the Biocompatibility of Butyl Rubber for Implants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate materials is a critical factor in the design and development of implantable medical devices. The material's interaction with the biological environment dictates the device's safety, performance, and longevity. This guide provides a comprehensive comparison of the biocompatibility of butyl rubber with other commonly used implant materials, supported by experimental data and detailed methodologies.

Executive Summary

This compound, a synthetic elastomer known for its low permeability to gases and chemicals, is a candidate material for various implantable applications. This guide evaluates its biocompatibility in comparison to established materials such as silicone, polyurethane, and titanium. The assessment is based on key performance indicators outlined in the ISO 10993 standards, including cytotoxicity, sensitization, irritation, and hemocompatibility. While medical-grade this compound demonstrates acceptable biocompatibility for certain applications, silicone generally exhibits superior performance in long-term implant scenarios due to its high purity and low level of extractables and leachables.

Data Presentation: Comparative Biocompatibility Assessment

The following table summarizes the quantitative data from various in vitro and in vivo biocompatibility studies. It is important to note that direct comparative studies for all materials under identical conditions are limited in the publicly available literature. The data presented here is a synthesis of findings from multiple sources.

Test ParameterThis compoundSilicone (Medical Grade)Polyurethane (Medical Grade)Titanium (Ti-6Al-4V)
Cytotoxicity (ISO 10993-5)
Cell Viability (%)~60-80% (Varies with formulation)>95%[1]~70-90%>95%
Sensitization (ISO 10993-10)
Guinea Pig Maximization TestNon-sensitizerNon-sensitizerGenerally non-sensitizerNon-sensitizer
Irritation (ISO 10993-23)
Intracutaneous Reactivity Score<1.0<1.0<1.0<1.0
Primary Skin Irritation Index<0.5<0.5<0.5Not Applicable
Hemocompatibility (ASTM F756)
Hemolysis (%)<2%<2%<5%<2%

Note: The cytotoxicity of this compound can be influenced by the specific formulation and vulcanization process. One study reported that extracts of this compound exhibited strong cytotoxicity on human gingival fibroblasts.[2] In contrast, a novel filler-free silicone rubber demonstrated cell viability of 95%, compared to 80% for "Silastic" (a brand of silicone) and 50% for a laboratory rubber tubing.[1]

Experimental Protocols

Detailed methodologies for the key biocompatibility experiments are crucial for the accurate interpretation and replication of results. The following sections outline the standard protocols based on ISO and ASTM guidelines.

Cytotoxicity: In Vitro Methods (ISO 10993-5)

The cytotoxicity of a material is assessed by exposing cultured cells to the material or its extracts and evaluating the cellular response.

  • Test Principle: Extracts of the test material are prepared using a suitable culture medium. These extracts are then added to a monolayer of cultured cells (e.g., L929 mouse fibroblasts).

  • Procedure:

    • Extraction: The test material is incubated in a cell culture medium at 37°C for a defined period (e.g., 24 hours) to create an extract.

    • Cell Culture: L929 cells are seeded in 96-well plates and incubated until they form a near-confluent monolayer.

    • Exposure: The culture medium is replaced with the material extract.

    • Incubation: The cells are incubated with the extract for a specified duration (e.g., 24-72 hours).

    • Assessment: Cell viability is quantified using a method such as the MTT assay, which measures the metabolic activity of the cells. A reduction in cell viability by more than 30% is typically considered a cytotoxic effect.

Sensitization: Tests for Skin Sensitization (ISO 10993-10)

This test evaluates the potential of a material to cause a delayed-type hypersensitivity reaction.

  • Test Principle: The Guinea Pig Maximization Test (GPMT) is a common method used to assess the sensitization potential of medical device materials.

  • Procedure:

    • Induction Phase: Guinea pigs are initially exposed to the test article extract through both intradermal injections and topical application to induce a potential immune response.

    • Challenge Phase: After a rest period, the animals are challenged with a topical application of the test article extract.

    • Assessment: The skin reaction at the challenge site is observed and scored for erythema and edema at 24 and 48 hours after the challenge. The incidence and severity of the skin reactions in the test group are compared to a control group.

Irritation: Tests for Irritation (ISO 10993-23)

This test assesses the potential of a material to cause local irritation to tissues.

  • Test Principle: The intracutaneous reactivity test involves injecting extracts of the test material into the skin of rabbits and observing the local tissue response.

  • Procedure:

    • Extraction: Extracts of the test material are prepared using both polar (e.g., saline) and non-polar (e.g., cottonseed oil) solvents.

    • Injection: A small volume of the extract is injected intracutaneously into the dorsal skin of rabbits.

    • Observation: The injection sites are observed for signs of erythema and edema at 24, 48, and 72 hours post-injection.

    • Scoring: The reactions are scored based on a standardized scale. The difference between the average score of the test extract and the control extract is calculated to determine the irritation index.

Hemocompatibility (ASTM F756)

This test evaluates the effects of a material on blood and its components.

  • Test Principle: The hemolysis test determines the degree of red blood cell lysis caused by a material.

  • Procedure:

    • Direct Contact Method: The test material is directly incubated with a dilute suspension of red blood cells.

    • Extract Method: An extract of the material is prepared and then incubated with the red blood cell suspension.

    • Incubation: The mixtures are incubated at 37°C for a specified time.

    • Analysis: The amount of hemoglobin released from the lysed red blood cells is measured spectrophotometrically.

    • Calculation: The percentage of hemolysis is calculated relative to a positive (water) and negative (saline) control. A hemolytic index of less than 2% is generally considered non-hemolytic.

Signaling Pathways and Biocompatibility

The biological response to an implanted material is a complex process involving the activation of various cellular signaling pathways. Understanding these pathways is crucial for predicting and mitigating adverse reactions.

Biological Response to this compound

The specific signaling pathways activated by this compound implants are not well-documented in publicly available literature. However, based on the general principles of foreign body response to elastomeric materials, it can be hypothesized that leachables or surface characteristics of this compound could trigger an inflammatory response. This would likely involve the activation of innate immune cells, such as macrophages.

Hypothesized Inflammatory Signaling for this compound

Butyl_Rubber_Response cluster_implant This compound Implant cluster_cell Macrophage cluster_response Biological Response Implant This compound Surface (with potential leachables) Macrophage Macrophage Implant->Macrophage Interaction TLR Toll-like Receptors (TLRs) Macrophage->TLR Recognition NFkB NF-κB Pathway TLR->NFkB Activation Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6) NFkB->Cytokines Upregulation Inflammation Inflammation Cytokines->Inflammation Induction Fibrosis Fibrous Capsule Formation Inflammation->Fibrosis Leads to

Caption: Hypothesized macrophage activation by this compound implant.

Biological Response to Silicone

The interaction of silicone with the immune system has been more extensively studied. The foreign body response to silicone implants involves both the innate and adaptive immune systems, with macrophages and T-cells playing central roles.

Inflammatory and Immune Signaling in Response to Silicone Implants

Silicone_Response cluster_implant Silicone Implant cluster_innate Innate Immunity cluster_adaptive Adaptive Immunity cluster_response Biological Response Implant Silicone Surface/ Microparticles Macrophage Macrophage Implant->Macrophage Phagocytosis/ Recognition Pro_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Macrophage->Pro_Cytokines Secretion T_Cell T-Cell Macrophage->T_Cell Antigen Presentation Inflammation Chronic Inflammation Pro_Cytokines->Inflammation Induction Th1_Th17 Th1/Th17 Cells T_Cell->Th1_Th17 Differentiation T_Cytokines Cytokine Release (IFN-γ, IL-17) Th1_Th17->T_Cytokines Production T_Cytokines->Inflammation Potentiation Fibrosis Fibrous Capsule Formation Inflammation->Fibrosis Leads to

Caption: Immune response signaling cascade initiated by silicone implants.

Conclusion

The biocompatibility of this compound for implantable devices is acceptable for specific applications where its unique properties, such as low gas permeability, are advantageous. However, for long-term implants, particularly those in direct contact with blood or sensitive tissues, medical-grade silicone generally demonstrates a superior biocompatibility profile with a lower potential for cytotoxicity and inflammatory responses. The choice of material must be based on a thorough risk assessment as outlined in ISO 10993-1, considering the nature and duration of tissue contact. Further research into the specific cellular and molecular responses to various formulations of this compound is warranted to expand its potential applications in the medical device field.

References

A Comparative Analysis of Butyl Rubber and Silicone Rubber for Medical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate elastomeric materials is a critical consideration in the design and development of medical devices and pharmaceutical packaging. The interaction of these materials with biological systems and drug formulations can significantly impact the safety and efficacy of the final product. Butyl rubber and silicone rubber are two of the most commonly used elastomers in the medical field, each offering a unique profile of physical, chemical, and biological properties. This guide provides an in-depth comparative analysis of these two materials, supported by quantitative data and detailed experimental protocols, to aid in the material selection process.

Executive Summary

Both butyl and silicone rubbers are widely employed in medical applications such as stoppers, seals, O-rings, and tubing. This compound, a copolymer of isobutylene (B52900) and isoprene, is renowned for its exceptionally low gas permeability and good chemical resistance. Silicone rubber, a polymer containing silicon together with carbon, hydrogen, and oxygen, is distinguished by its excellent biocompatibility, wide temperature range, and flexibility. The choice between the two is highly dependent on the specific requirements of the medical device or application.

Data Presentation: A Quantitative Comparison

The following tables summarize the key performance indicators for medical-grade butyl and silicone rubber. The data presented is a synthesis of typical values found in industry and academic sources.

Table 1: Physical and Mechanical Properties

PropertyThis compound (IIR)Silicone Rubber (VMQ)Test Method
Hardness (Shore A) 30 - 8025 - 80ASTM D2240
Tensile Strength (MPa) 5 - 205 - 10ASTM D412
Elongation at Break (%) 300 - 850100 - 900ASTM D412
Tear Strength (kN/m) 10 - 2520 - 45ASTM D624
Compression Set (%, 22h @ 70°C) 15 - 3010 - 25ASTM D395
Specific Gravity 0.921.1 - 1.6ASTM D792

Table 2: Thermal and Chemical Properties

PropertyThis compound (IIR)Silicone Rubber (VMQ)Test Method
Service Temperature Range (°C) -50 to +120-60 to +230-
Gas Permeability (Nitrogen) (cc·cm/cm²·s·cmHg x 10⁻⁹)~0.1~25ASTM D1434
Resistance to Dilute Acids & Bases GoodExcellent-
Resistance to Ketones PoorExcellent[1]-
Resistance to Alcohols GoodExcellent[1]-
Resistance to Petroleum Oils Poor[2][3]Good-

Biocompatibility and Regulatory Considerations

Both butyl and silicone rubber used in medical applications must meet stringent biocompatibility standards to ensure patient safety. The most common standards are the United States Pharmacopeia (USP) Class VI and the ISO 10993 series.

  • USP Class VI: This is the most rigorous of the six USP classes and involves a series of biological reactivity tests, both in vitro and in vivo.[4][5] Materials that pass Class VI testing are considered suitable for use in medical devices.

  • ISO 10993: This is a series of standards for evaluating the biocompatibility of medical devices.[6] It takes a risk-based approach, considering the nature and duration of body contact.

Silicone rubber is generally considered to have superior biocompatibility compared to this compound, making it a preferred choice for long-term implantable devices and applications with direct, prolonged contact with bodily fluids or tissues.[7][8] this compound, while also available in biocompatible grades, is more commonly used for applications like pharmaceutical stoppers and seals where direct, long-term patient contact is limited.

A critical aspect of biocompatibility is the assessment of extractables and leachables .

  • Extractables are chemical compounds that can be extracted from a material under aggressive conditions (e.g., using strong solvents or elevated temperatures).[9]

  • Leachables are compounds that migrate from a material into a drug product or the patient's body under normal conditions of use.[9]

Thorough extractables and leachables studies are essential for both materials to identify and quantify any potential migrants and assess their toxicological risk.

Experimental Protocols: Methodologies for Key Experiments

Detailed and standardized testing is crucial for the accurate comparison and validation of elastomeric materials for medical use. The following are outlines of the experimental protocols for key performance indicators.

Tensile Properties (ASTM D412)

This test method determines the force required to stretch a rubber specimen to its breaking point and the extent to which it elongates.[10]

  • Apparatus: Tensile testing machine with a suitable load cell and grips.

  • Specimen: Dumbbell-shaped specimens are die-cut from a flat sheet of the rubber material.

  • Procedure:

    • The thickness and width of the narrow section of the dumbbell specimen are measured.

    • The specimen is mounted in the grips of the tensile testing machine.

    • The specimen is stretched at a constant rate of speed (typically 500 mm/min) until it breaks.[11]

    • The force at break (tensile strength) and the elongation at break are recorded.

  • Data Calculation:

    • Tensile Strength (MPa) = Force at break (N) / Original cross-sectional area (mm²)

    • Elongation at Break (%) = [(Final length at break - Initial length) / Initial length] x 100

Durometer Hardness (ASTM D2240)

This method measures the indentation hardness of the rubber, providing an indication of its resistance to deformation.[12]

  • Apparatus: A durometer of the specified type (typically Shore A for these elastomers).

  • Specimen: A flat, smooth piece of rubber with a minimum thickness of 6 mm.

  • Procedure:

    • The specimen is placed on a hard, flat surface.

    • The durometer is pressed firmly and vertically onto the specimen.

    • The reading on the durometer scale is taken immediately after the presser foot is in full contact with the specimen.

    • Multiple readings are taken at different locations on the specimen and the average is reported.

Compression Set (ASTM D395 - Method B)

This test measures the ability of a rubber material to return to its original thickness after being subjected to prolonged compressive stress at a specific temperature.[13]

  • Apparatus: Compression device consisting of two parallel flat plates, a set of spacers, and clamping bolts. An air-circulating oven.

  • Specimen: Cylindrical discs of the rubber material.

  • Procedure:

    • The initial thickness of the specimen is measured.

    • The specimen is placed between the plates of the compression device and compressed to a specified percentage of its original height using spacers.

    • The entire assembly is placed in an oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 22 hours).

    • After the specified time, the device is removed from the oven and the specimen is immediately removed from the device.

    • The specimen is allowed to cool at room temperature for 30 minutes, and its final thickness is measured.

  • Data Calculation:

    • Compression Set (%) = [(Initial thickness - Final thickness) / (Initial thickness - Spacer thickness)] x 100

Gas Permeability (ASTM D1434)

This method determines the rate at which a gas passes through a rubber material.[14]

  • Apparatus: Gas permeability cell, which consists of two chambers separated by the test specimen, a pressure or volume measuring device, and a source of the test gas.

  • Specimen: A flat, uniform film of the rubber material.

  • Procedure:

    • The specimen is clamped in the permeability cell.

    • One side of the specimen is exposed to the test gas at a known pressure.

    • The other side of the specimen is evacuated to a low pressure.

    • The rate of pressure increase or volume change on the low-pressure side is measured over time.

  • Data Calculation: The gas transmission rate (GTR) is calculated and often normalized for thickness to determine the permeability coefficient.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the selection and evaluation of butyl and silicone rubber for medical applications.

Material_Selection_Workflow start Start: Define Application Requirements device_type Device Type & Duration of Contact (ISO 10993) start->device_type drug_contact Drug Contact & Formulation Compatibility start->drug_contact physical_req Physical & Mechanical Requirements start->physical_req material_screening Initial Material Screening device_type->material_screening drug_contact->material_screening physical_req->material_screening butyl This compound material_screening->butyl Low Gas Permeability Needed? silicone Silicone Rubber material_screening->silicone High Biocompatibility & Temp. Range Needed? other Other Elastomers material_screening->other biocompatibility Biocompatibility Assessment (USP Class VI, ISO 10993) butyl->biocompatibility silicone->biocompatibility other->biocompatibility extractables Extractables & Leachables Study biocompatibility->extractables performance_testing Performance Testing (ASTM Standards) extractables->performance_testing final_selection Final Material Selection performance_testing->final_selection

Material selection workflow for medical elastomers.

Extractables_Leachables material Elastomeric Material (e.g., Butyl or Silicone Rubber) - Additives - Curing Agents - Processing Aids - Oligomers extractables Extractables - Potential Migrants - Identified under aggressive conditions material->extractables Extraction Study (e.g., Solvents, Heat) leachables Leachables - Actual Migrants - Subset of Extractables - Migrate under normal use conditions extractables->leachables Interaction with Product/Environment product Drug Product or Biological System leachables->product Migration into Product

Relationship between extractables and leachables.

Conclusion

The selection between this compound and silicone rubber for medical applications is a multifaceted decision that requires a thorough evaluation of the specific device requirements.

Choose this compound when:

  • Excellent gas and moisture impermeability is critical (e.g., for sealing vials containing sensitive or volatile drugs).[15][16]

  • Good resistance to a range of chemicals is required.

  • Cost is a significant consideration.[15]

Choose Silicone Rubber when:

  • Superior biocompatibility is paramount, especially for long-term implants and devices with direct patient contact.[7][8]

  • A wide operating temperature range is necessary.[6]

  • High flexibility and low compression set are required.

  • Exceptional cleanliness and low levels of extractables are needed.

Ultimately, a comprehensive testing program, guided by the principles of risk management and the relevant regulatory standards, is essential to validate the chosen material and ensure the safety and performance of the final medical product. This guide serves as a foundational resource to inform and direct that critical selection process.

References

The Damping Debate: A Comparative Guide to Butyl and Natural Rubber for High-Performance Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of vibration isolation and energy absorption, the selection of an appropriate elastomeric material is critical. Among the myriad of options, butyl rubber (IIR) and natural rubber (NR) are frequently considered for their distinct damping characteristics. This guide provides an in-depth, objective comparison of their performance in damping applications, supported by experimental data, to aid researchers and scientists in making informed material choices.

Molecular Structure: The Basis of Damping Performance

The damping properties of a polymer are intrinsically linked to its molecular structure. Damping, or the dissipation of energy, occurs through the internal friction of polymer chains moving against each other.

Natural Rubber (cis-1,4-polyisoprene) possesses a highly flexible molecular chain with a low barrier to internal rotation.[1] This structure allows for rapid conformational changes in response to stress, resulting in high elasticity and resilience.[1][2] Consequently, NR stores more energy than it dissipates, leading to a lower damping coefficient, or loss factor.[2]

This compound (a copolymer of isobutylene (B52900) and isoprene) features a molecular backbone with densely packed, spirally arranged methyl side groups.[1] This unique structure, with its gem-dimethyl groups, creates significant steric hindrance and high internal friction when the polymer chains are forced to move.[3] This restricted movement is highly effective at converting mechanical energy into heat, giving this compound its characteristic high damping performance across a broad range of temperatures and frequencies.[3][4]

Quantitative Performance: A Data-Driven Comparison

The most common method for quantifying the damping performance of elastomers is Dynamic Mechanical Analysis (DMA). This technique measures the material's response to an oscillatory force, yielding the storage modulus (E' or G'), which represents elastic behavior, and the loss modulus (E'' or G''), which represents viscous behavior (energy dissipation). The ratio of these two moduli gives the loss tangent (tan δ), a primary indicator of a material's damping capability. A higher tan δ value signifies more effective damping.[5][6]

The following table summarizes representative DMA data for this compound and natural rubber from various experimental studies. It is important to note that direct comparison can be challenging as performance is highly dependent on the specific compound formulation, frequency, and temperature.

MaterialParameterTemperature (°C)Frequency (Hz)Value (Approx.)Source
This compound tan δ (peak)-3510.85Extrapolated from[1][7]
tan δ-2010.40Extrapolated from[1][7]
tan δ010.15Extrapolated from[1][7]
tan δ (peak)19.8-1.275[8]
Natural Rubber tan δRoom Temp-Small[2]
(NR/NBR Blend)Damping RatioAmbient0.510.4%[9]
(NR/CR Blend)Damping RatioAmbient0.58.9%[9]

As the data indicates, this compound consistently demonstrates a significantly higher loss tangent, and therefore superior damping, compared to natural rubber, particularly at and below room temperature. This compound's tan delta curve is also notably broad, signifying effective damping over a wider temperature range than most other elastomers.[3][4] Natural rubber, while an excellent choice for applications requiring high elasticity and resilience, exhibits a much lower capacity for energy dissipation.[2]

Comparative Analysis

This compound (IIR):

  • Pros: Exceptional damping performance over a wide temperature range, low gas and moisture permeability, and excellent resistance to heat, aging, and chemicals.[10][11] Its high damping makes it the preferred material for applications requiring significant vibration and noise reduction, such as engine mounts, speaker surrounds, and shock absorbers.[3][7]

  • Cons: Lower tensile strength and tear resistance compared to natural rubber.[11] It can also be more expensive and complex to process.[12]

Natural Rubber (NR):

  • Pros: High tensile strength, superior elasticity, excellent tear and abrasion resistance, and good fatigue resistance.[2][13] It is often favored for applications subjected to dynamic loads that require durability and energy storage, such as tires and springs.[2]

  • Cons: Poor resistance to oils, chemicals, ozone, and weathering.[2][13] Its damping capacity is inherently low, making it less suitable for applications where energy dissipation is the primary goal.[1][2]

Experimental Protocols: Dynamic Mechanical Analysis (DMA)

The data presented in this guide is typically obtained using a Dynamic Mechanical Analyzer (DMA). The following outlines a standard experimental protocol for characterizing the viscoelastic properties of rubber compounds.

1. Sample Preparation:

  • Raw rubber compounds (e.g., butyl or natural rubber mixed with curing agents and fillers) are vulcanized into flat sheets of a specified thickness (e.g., 2 mm) through compression molding at a set temperature and pressure (e.g., 180°C and 50 bar for 6 minutes).[1]

  • Rectangular test specimens are then die-cut from the cured sheets to precise dimensions (e.g., 10 mm x 10 mm x 2 mm or 20 mm x 10 mm x 3 mm).[1][14]

2. DMA Testing Procedure:

  • Instrument: A Dynamic Mechanical Analyzer (e.g., TA Instruments Q800, Mettler Toledo DMA 1).[11][15]

  • Test Mode: The specimen is mounted in the appropriate clamp for the desired deformation mode, typically tension or shear for damping analysis.[4][11]

  • Temperature Sweep: To determine the temperature dependence of damping properties, a temperature sweep is performed. The sample is cooled to a sub-ambient temperature (e.g., -100°C) and then heated at a constant rate (e.g., 2-3 °C/min) to an upper temperature (e.g., 80°C).[1][14][15]

  • Oscillatory Parameters: Throughout the temperature sweep, a sinusoidal strain (or stress) is applied to the sample at a fixed frequency (commonly 1 Hz or 10 Hz) and amplitude.[1][11][15]

  • Data Acquisition: The instrument records the applied force, the resulting displacement, and the phase lag (δ) between the stress and strain signals as a function of temperature. From this, the storage modulus (E'), loss modulus (E''), and loss tangent (tan δ = E''/E') are calculated.[5]

Logical Workflow for Material Selection

Choosing the optimal damping material requires a systematic evaluation of application requirements. The following diagram illustrates a decision-making workflow for selecting between this compound and natural rubber for damping applications.

DampingMaterialSelection start Define Application Requirements q_damping Is High Damping (Vibration/Noise Reduction) the Primary Goal? start->q_damping q_mechanical Are High Tensile Strength & Tear Resistance Critical? q_damping->q_mechanical Yes select_nr Select Natural Rubber (NR) q_damping->select_nr No (Elasticity is Key) q_environment Will the Component be Exposed to Oils, Chemicals, or Ozone? q_mechanical->q_environment No consider_blend Consider NR/IIR Blend or Modified NR q_mechanical->consider_blend Yes select_butyl Select this compound (IIR) q_environment->select_butyl Yes q_environment->select_butyl No end_butyl Validate Performance via Prototyping select_butyl->end_butyl end_nr Validate Performance via Prototyping select_nr->end_nr consider_blend->end_nr

Fig. 1: Decision workflow for damping material selection.

Conclusion

The choice between this compound and natural rubber for damping applications is dictated by the specific performance requirements of the intended use. Experimental data unequivocally shows that this compound possesses inherently superior damping characteristics, evidenced by a high loss tangent over a broad temperature range. This is a direct result of its unique molecular structure which promotes the dissipation of mechanical energy.[3] In contrast, natural rubber's molecular configuration favors energy storage, resulting in high resilience but a low damping capacity.[2] For applications where vibration isolation, noise reduction, and energy absorption are paramount, this compound is the technically superior choice. For applications demanding high strength, elasticity, and tear resistance, natural rubber remains the material of choice.

References

A Comparative Guide to the Extractables and Leachables Profiles of Bromobutyl and Chlorobutyl Rubber

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate primary packaging components is critical to ensuring the safety, efficacy, and stability of pharmaceutical products. Bromobutyl and chlorobutyl rubber are two of the most common elastomers used for stoppers and seals in parenteral drug packaging. A key differentiator between these materials is their extractables and leachables (E&L) profile. This guide provides an objective comparison of the E&L profiles of bromobutyl and chlorothis compound, supported by available data and detailed experimental methodologies.

Executive Summary

Generally, bromothis compound formulations exhibit a lower and less complex profile of extractables and leachables compared to chlorothis compound.[1][2] This is a significant factor in the preference for bromothis compound for sensitive drug products, such as biologics, vaccines, and lyophilized formulations.[3] The differences in their E&L profiles stem from the distinct halogenation and curing processes used in their manufacture, which necessitate different types of additives and result in different degradation byproducts.[2] While both materials are valued for their low gas permeability and good chemical resistance, the nuanced differences in their E&L characteristics can have a significant impact on drug product quality and patient safety.

Comparison of Extractables and Leachables Profiles

Qualitative Comparison:

Studies comparing various rubber stoppers have indicated that chlorothis compound can have a significantly higher content of extractable compounds compared to bromothis compound. While specific extractable compounds can vary depending on the specific formulation and manufacturer, general observations suggest a more complex chromatogram for chlorobutyl extracts.

Quantitative Data:

Obtaining directly comparable, publicly available quantitative data for a wide range of extractables and leachables for both bromobutyl and chlorothis compound is challenging due to the proprietary nature of many formulations and studies. However, based on available research, the following tables summarize some reported quantitative findings. It is important to note that these results are from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: Reported Extractables from Bromothis compound Stoppers

Extractable CompoundExtraction SolventConcentrationReference
Butylated Hydroxytoluene (BHT)50:50 Isopropanol:WaterUp to ~180 µ g/stopper (at 60°C after 90 days)[4]
Non-volatile residueIsopropyl alcohol0.8 mg/stopper[5]
Non-volatile residueDichloromethane1.2 mg/stopper[5]
Bromide ionsUSP Purified Water0.1 µg/mL[5]
Zinc0.1% Nitric Acid0.3 µg/mL[5]

Table 2: Identified Leachables from Chlorothis compound Stoppers

Leachable CompoundExtraction Solvent/MatrixConcentrationReference
Butylated Hydroxytoluene (BHT)Isopropanol extractIdentified, not quantified[6]
Palmitic acidIsopropanol extractIdentified, not quantified[6]
Stearic acidIsopropanol extractIdentified, not quantified[6]

Experimental Protocols

A comprehensive E&L study involves a multi-step process, including extraction studies to identify potential leachables and leachable studies to determine the compounds that migrate into the drug product under normal storage conditions. The following are detailed methodologies for key experiments cited in the literature for the analysis of extractables and leachables from this compound stoppers.

1. Controlled Extraction Study

A controlled extraction study is designed to generate a comprehensive profile of potential leachables.

  • Sample Preparation: Rubber stoppers are sectioned to increase the surface area-to-volume ratio. A typical ratio is 0.1-0.2 g of rubber per mL of extraction solvent.[5] The cut samples are washed with purified water to remove any surface contaminants before extraction.[5]

  • Extraction Conditions: To ensure a comprehensive extraction of compounds with varying polarities, a range of solvents is used. Common extraction solvents include:

    • Purified Water (polar)

    • Isopropyl alcohol (IPA) or Ethanol (semi-polar)

    • Dichloromethane (DCM) or Hexane (non-polar)[5][7]

    • Acidic and basic solutions to simulate different drug product pH values.

    Extraction techniques can include reflux extraction for a specified period (e.g., 24 hours), sonication, or microwave-assisted extraction.[5][8]

2. Analytical Techniques

A combination of analytical techniques is employed to identify and quantify the extracted compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Compounds:

    • Instrumentation: Agilent 6890 GC coupled with a 5973 Mass Selective Detector or equivalent.[5]

    • Column: Restek RTX-5 (30 m x 0.25 mm x 0.25 µm film) or equivalent.[5]

    • Injection Mode: Splitless.

    • Oven Temperature Program: Initial temperature of 40°C, ramped to 280°C.[5]

    • Mass Spectrometer Parameters:

      • Ionization Mode: Electron Ionization (EI).[5]

      • Mass Range: 40-500 amu.[5]

    • Headspace GC-MS for Volatiles: Samples are heated in a sealed vial (e.g., 90°C for 30 minutes) to release volatile compounds, which are then injected into the GC-MS.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Compounds:

    • Instrumentation: Agilent 1100 Series HPLC with a Diode Array Detector (DAD) and a single quadrupole or triple quadrupole mass spectrometer.[5]

    • Column: Zorbax SB-C18 (4.6 x 150 mm, 5 µm) or equivalent.[5]

    • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.05% TFA) and an organic phase (e.g., acetonitrile).[5] A typical gradient might run from 5% to 95% organic over 20 minutes.

    • Mass Spectrometer Parameters:

      • Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), run in both positive and negative modes.[5][10]

      • Mass Range: Typically 100-1500 m/z.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Elemental Impurities:

    • Sample Preparation: Extracts, typically in dilute nitric acid, are analyzed.[5]

    • Instrumentation: PerkinElmer Elan 5000 ICP-MS or equivalent.[5]

    • Analysis: The presence and concentration of a wide range of elements are determined.

Logical Workflow for an Extractables and Leachables Assessment

The following diagram illustrates the typical workflow for a comprehensive E&L assessment, from initial risk assessment to the final toxicological evaluation of identified leachables.

E_and_L_Workflow cluster_planning Planning and Scoping cluster_extraction Extraction Phase cluster_analysis Analytical Characterization cluster_evaluation Evaluation and Reporting RiskAssessment Risk Assessment (Material, Dosage Form, Route) StudyDesign Design of Extraction Study RiskAssessment->StudyDesign SamplePrep Sample Preparation (e.g., cutting, cleaning) StudyDesign->SamplePrep Extraction Extraction (Reflux, Sonication, etc.) with various solvents SamplePrep->Extraction GCMS GC-MS Analysis (Volatiles & Semi-volatiles) Extraction->GCMS LCMS LC-MS Analysis (Non-volatiles) Extraction->LCMS ICPMS ICP-MS Analysis (Elemental Impurities) Extraction->ICPMS DataProcessing Data Processing and Compound Identification GCMS->DataProcessing LCMS->DataProcessing ICPMS->DataProcessing ExtractablesProfile Establish Extractables Profile DataProcessing->ExtractablesProfile LeachablesStudy Leachables Study Design & Execution ExtractablesProfile->LeachablesStudy ToxicologicalAssessment Toxicological Risk Assessment of Leachables LeachablesStudy->ToxicologicalAssessment FinalReport Final Report and Regulatory Submission ToxicologicalAssessment->FinalReport

Caption: Workflow for a typical extractables and leachables study.

Conclusion

The selection between bromobutyl and chlorothis compound for pharmaceutical stoppers requires a careful evaluation of their respective extractables and leachables profiles in the context of the specific drug product. The available evidence strongly suggests that bromothis compound generally presents a lower risk of introducing unwanted chemical entities into the drug product, making it a preferred choice for sensitive formulations.[3] However, the ultimate suitability of any packaging material must be confirmed through rigorous, product-specific E&L studies. The experimental protocols and workflow outlined in this guide provide a framework for conducting such assessments in a scientifically sound and regulatory-compliant manner. As analytical techniques continue to advance, a deeper understanding of the E&L profiles of these critical packaging components will further enhance the safety and quality of parenteral drug products.

References

A Comparative Guide to the Sealing Performance of Butyl Rubber and Viton™

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the exacting environments of research, scientific laboratories, and pharmaceutical development, the integrity of seals is paramount to prevent contamination, ensure experimental accuracy, and maintain sterile conditions. The choice of elastomeric sealing material is therefore a critical decision. This guide provides a detailed comparison of the sealing performance of two commonly used elastomers: Butyl rubber (IIR) and Viton™ (a brand of FKM/FPM), supported by available experimental data and standardized testing protocols.

At a Glance: Key Performance Characteristics

PropertyThis compound (IIR)Viton™ (FKM/FPM)
Gas Permeability Exceptionally LowLow
Temperature Range -40°C to 120°C (-40°F to 250°F)-20°C to 200°C (-4°F to 392°F)
Chemical Resistance Excellent resistance to ketones, acids, and alkalis. Good resistance to animal and vegetable fats, oils, and greases.Excellent resistance to a broad spectrum of chemicals, including oils, fuels, lubricants, most mineral acids, and aliphatic and aromatic hydrocarbons.
Common Applications Gas and vapor protection, seals in vacuum applications, diaphragms, gaskets, and bottle closures.Seals for fuel and hydraulic systems, engines, pumps, valves, and applications in the automotive, aerospace, and pharmaceutical industries.

In-Depth Performance Analysis

Chemical Resistance

The chemical compatibility of a sealing material is crucial to prevent degradation and failure. Both this compound and Viton™ offer excellent resistance to a range of chemicals, but their strengths lie in different areas.

Summary of Chemical Resistance:

Chemical ClassThis compound (IIR)Viton™ (FKM/FPM)
Acids (Dilute) ExcellentExcellent
Acids (Concentrated) PoorGood to Excellent
Ketones (e.g., Acetone, MEK) ExcellentPoor
Esters GoodPoor
Alcohols GoodGood
Aromatic Hydrocarbons (e.g., Benzene, Toluene) PoorExcellent
Chlorinated Solvents PoorExcellent
Petroleum Oils & Fuels PoorExcellent

Key Takeaways for Researchers:

  • This compound is the preferred choice for applications involving ketones and esters, which are common solvents in organic synthesis and chromatography.

  • Viton™ excels in environments with exposure to a wide range of hydrocarbons, oils, and corrosive acids, making it suitable for fuel lines, solvent delivery systems, and chemical processing.

Gas Permeability

Low gas permeability is a critical attribute for maintaining vacuum or a specific gaseous environment. This compound is renowned for its exceptionally low permeability to gases.

Qualitative Comparison of Gas Permeability:

GasThis compound (IIR)Viton™ (FKM/FPM)
Air Very LowLow
Nitrogen Very LowLow
Oxygen Very LowLow
Carbon Dioxide Very LowLow
Helium Very LowLow

While specific, directly comparable quantitative data under identical conditions is scarce in publicly available literature, the general consensus is that this compound offers superior resistance to gas permeation compared to Viton™. For high-vacuum applications or long-term storage of gas samples, this compound seals are generally the more reliable option.

Temperature Stability and Sealing Performance

The operational temperature range significantly impacts the sealing ability of an elastomer, primarily through a property known as compression set. Compression set is the permanent deformation of a material after being subjected to a compressive stress for a given time and temperature. A lower compression set value indicates better sealing performance and longevity.

Operating Temperature Ranges:

MaterialLow Temperature UsageHigh Temperature Usage
This compound (IIR) -50°C (-75°F)120°C (250°F)
Viton™ (FKM/FPM) -23°C to -12°C (-10°F to 10°F)204°C to 315°C (400°F to 600°F)

Compression Set Considerations:

  • At elevated temperatures, both materials will exhibit an increase in compression set. However, Viton™ generally maintains a lower compression set at higher temperatures compared to this compound, making it more suitable for high-temperature sealing applications.

  • Conversely, at very low temperatures, this compound retains its flexibility better than standard Viton™, which can become brittle.

Experimental Protocols for Performance Assessment

To ensure reliable and reproducible data, the sealing performance of elastomers is evaluated using standardized test methods, such as those developed by ASTM International.

Chemical Resistance Testing (ASTM D471)

This test method evaluates the ability of a rubber composition to withstand the effect of liquids.

Methodology:

  • Specimen Preparation: Standardized specimens of the elastomer are prepared.

  • Initial Measurements: The initial mass, volume, and physical properties (e.g., hardness, tensile strength) of the specimens are measured.

  • Immersion: The specimens are immersed in the test liquid under specified conditions of temperature and time.

  • Post-Immersion Analysis: After the immersion period, the specimens are removed, cleaned, and their final mass, volume, and physical properties are measured.

  • Calculation: The percentage change in mass, volume, and other physical properties is calculated to determine the effect of the liquid on the elastomer.

ASTM_D471_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis prep Prepare Elastomer Specimens initial_measure Measure Initial Mass, Volume, & Hardness prep->initial_measure Standardized Dimensions immerse Immerse in Test Liquid initial_measure->immerse Controlled Temp & Time final_measure Measure Final Mass, Volume, & Hardness immerse->final_measure After Exposure calculate Calculate % Change final_measure->calculate

ASTM D471 Chemical Resistance Test Workflow.
Gas Permeability Testing (ASTM D1434)

This standard details the procedure for determining the gas transmission rate through plastic film and sheeting, which can be adapted for elastomeric materials.

Methodology:

  • Sample Mounting: The elastomer sample is mounted in a gas transmission cell, dividing it into two chambers.

  • Gas Introduction: A test gas is introduced into one chamber at a specific pressure.

  • Pressure Measurement: The other chamber is initially at a lower pressure. The rate of pressure increase in this chamber due to gas permeating through the sample is measured using a manometer or pressure transducer.

  • Calculation: The gas transmission rate (GTR), permeance, and permeability coefficient are calculated from the rate of pressure change, the volume of the low-pressure chamber, and the area and thickness of the sample.

ASTM_D1434_Workflow cluster_setup Setup cluster_test Testing cluster_results Results mount Mount Elastomer Sample in Cell gas_intro Introduce Test Gas to High-Pressure Chamber mount->gas_intro measure_pressure Measure Pressure Increase in Low-Pressure Chamber gas_intro->measure_pressure Permeation calculate Calculate Gas Transmission Rate measure_pressure->calculate

ASTM D1434 Gas Permeability Test Workflow.
Compression Set Testing (ASTM D395 - Method B)

This method measures the ability of a rubber material to retain its elastic properties after prolonged compression.

Methodology:

  • Initial Measurement: The initial thickness of a cylindrical rubber specimen is measured.

  • Compression: The specimen is placed in a fixture and compressed to a constant deflection, typically 25% of its original height, using spacer bars.

  • Heating: The fixture containing the compressed specimen is placed in an oven at a specified temperature for a set duration (e.g., 22 or 70 hours).

  • Cooling and Recovery: The fixture is removed from the oven and the specimen is taken out. It is allowed to cool and recover at room temperature for 30 minutes.

  • Final Measurement: The final thickness of the specimen is measured.

  • Calculation: The compression set is calculated as a percentage of the initial deflection.

ASTM_D395B_Workflow cluster_initial Initial State cluster_stress Stress Application cluster_recovery Recovery & Measurement measure_initial Measure Initial Thickness (t₀) compress Compress Specimen by 25% measure_initial->compress heat Heat in Oven at Specified Temp & Time compress->heat recover Cool and Recover for 30 min heat->recover measure_final Measure Final Thickness (tᵢ) recover->measure_final calculate Calculate Compression Set measure_final->calculate

ASTM D395-B Compression Set Test Workflow.

Conclusion and Recommendations

The selection between this compound and Viton™ for sealing applications in research and pharmaceutical settings is highly dependent on the specific operating conditions.

  • Choose this compound (IIR) for:

    • Applications requiring the lowest possible gas permeability, such as high-vacuum systems, glove boxes, and long-term storage of gaseous standards.

    • Environments where resistance to ketones and esters is necessary.

    • Sealing at very low temperatures.

  • Choose Viton™ (FKM/FPM) for:

    • High-temperature applications where maintaining a reliable seal is critical.

    • Sealing against a broad range of aggressive chemicals, including hydrocarbons, oils, and strong acids.

    • Applications demanding excellent resistance to weathering and ozone.

For critical applications, it is always recommended to consult manufacturer-specific data sheets and, if necessary, conduct compatibility testing under conditions that closely mimic the intended use.

A Comparative Analysis of Long-Term Aging Effects on Butyl Rubber and Neoprene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to Material Stability and Performance Over Time

The selection of elastomeric materials for applications requiring long-term stability and performance is a critical consideration in scientific research and pharmaceutical development. Butyl rubber (IIR) and neoprene (CR), two commonly employed synthetic rubbers, exhibit distinct aging characteristics that can significantly impact their suitability for various applications. This guide provides an objective, data-driven comparison of the long-term aging effects on these materials, supported by experimental data and detailed methodologies.

Executive Summary

Both this compound and neoprene are valued for their unique properties. This compound is renowned for its exceptional impermeability to gases and moisture and its excellent resistance to ozone and weathering. Neoprene is prized for its balanced combination of high strength, oil resistance, and resistance to environmental degradation. However, their performance under prolonged exposure to heat, chemicals, and ozone varies, influencing their long-term durability and reliability. This guide delves into these differences to inform material selection for critical applications.

Quantitative Comparison of Physical Properties After Accelerated Aging

The following tables summarize the changes in key physical properties of this compound and neoprene after undergoing accelerated heat aging as per the ASTM D573 standard. This standardized test provides insights into the materials' long-term thermal stability.

Table 1: Change in Physical Properties after Heat Aging (ASTM D573, 70 hours at 100°C)

PropertyThis compound (Typical Values)Neoprene (Typical Values)
Hardness Change (Shore A) ± 5 points+5 to +15 points[1]
Tensile Strength Change (%) -10% to -25%-15% to -30%[1][2]
Elongation at Break Change (%) -15% to -30%-40% to -50%[1][2]

Table 2: General Comparison of Aging Resistance

PropertyThis compoundNeoprene
Heat Aging Resistance Excellent[3]Good to Excellent[2]
Ozone Resistance Excellent[3]Good[4]
Weathering Resistance Excellent[3]Good[2]
Oil Resistance PoorGood

Experimental Protocols

To ensure the reproducibility and validity of the aging data, standardized experimental protocols are followed. Below are detailed methodologies for three key aging tests.

ASTM D573: Standard Test Method for Rubber—Deterioration in an Air Oven

This test is designed to evaluate the thermal stability of rubber in a controlled laboratory setting.[5][6]

  • Specimen Preparation: Dumbbell-shaped test specimens are die-cut from rubber sheets. Their initial tensile strength, elongation at break, and hardness are measured according to ASTM D412 and ASTM D2240, respectively.[7]

  • Aging Procedure: The specimens are suspended in a calibrated, circulating air oven, ensuring they do not touch each other.[5] The standard test conditions are typically 70 hours at 100°C, though other time and temperature combinations can be used depending on the material and application.[8]

  • Post-Aging Analysis: After the specified duration, the specimens are removed from the oven and allowed to cool to room temperature for 16 to 96 hours.[5] The final tensile strength, elongation at break, and hardness are then measured.

  • Calculation of Property Changes: The percentage change in each property is calculated using the formula: P = [(A - O) / O] * 100, where P is the percentage change, A is the value after aging, and O is the original value.[5]

ASTM_D573_Workflow cluster_pre_aging Pre-Aging cluster_aging Aging Process cluster_post_aging Post-Aging prep Specimen Preparation (Dumbbell Shape) initial_testing Initial Property Measurement (Tensile, Elongation, Hardness) prep->initial_testing oven Heat Aging in Air Oven (e.g., 70h @ 100°C) initial_testing->oven cooling Cooling to Room Temperature oven->cooling final_testing Final Property Measurement (Tensile, Elongation, Hardness) cooling->final_testing analysis Calculate Percentage Change in Properties final_testing->analysis

ASTM D573 Experimental Workflow
ASTM D471: Standard Test Method for Rubber Property—Effect of Liquids

This method assesses the resistance of rubber to swelling and degradation when immersed in various liquids.

  • Specimen Preparation: Standard-sized rectangular or dumbbell-shaped specimens are prepared. Their initial mass, volume, and physical properties are recorded.

  • Fluid Immersion: The specimens are fully immersed in the test fluid in a closed container. The temperature and duration of immersion are specified based on the application (e.g., 70 hours at 100°C in a specific oil).

  • Post-Immersion Analysis: After the immersion period, the specimens are removed, blotted dry, and their final mass and volume are measured. Changes in tensile strength, elongation, and hardness are also determined after the specimens have been lightly wiped and dried.

  • Evaluation: The percentage change in mass, volume, and other physical properties are calculated to determine the fluid's effect on the rubber.

ASTM_D471_Workflow cluster_pre_immersion Pre-Immersion cluster_immersion Immersion Process cluster_post_immersion Post-Immersion prep_d471 Specimen Preparation initial_testing_d471 Initial Measurement (Mass, Volume, Physical Properties) prep_d471->initial_testing_d471 immersion Fluid Immersion (Specified Time & Temperature) initial_testing_d471->immersion removal Remove & Blot Dry immersion->removal final_testing_d471 Final Measurement (Mass, Volume, Physical Properties) removal->final_testing_d471 analysis_d471 Calculate Percentage Change final_testing_d471->analysis_d471

ASTM D471 Experimental Workflow
ASTM D1149: Standard Test Method for Rubber Deterioration—Surface Ozone Cracking in a Chamber

This test evaluates the resistance of rubber to cracking when exposed to a controlled ozone atmosphere.

  • Specimen Preparation: Rectangular or bent loop specimens are prepared and placed under a specified static tensile strain.

  • Ozone Exposure: The strained specimens are placed in a controlled ozone test chamber. The ozone concentration (e.g., 50 pphm), temperature (e.g., 40°C), and humidity are maintained at constant levels.

  • Observation: The specimens are periodically inspected for the appearance of cracks on their surface. The time to the first appearance of cracks and the severity of cracking are recorded.

  • Evaluation: The resistance to ozone is evaluated based on the time taken for cracks to appear and the extent of cracking after a specified exposure period.

ASTM_D1149_Workflow cluster_pre_exposure Pre-Exposure cluster_exposure Ozone Exposure cluster_observation Observation & Evaluation prep_d1149 Specimen Preparation strain Apply Static Tensile Strain prep_d1149->strain chamber Exposure in Ozone Chamber (Controlled Ozone, Temp, Humidity) strain->chamber inspection Periodic Inspection for Cracks chamber->inspection evaluation Evaluate Time to First Crack & Crack Severity inspection->evaluation

ASTM D1149 Experimental Workflow

Discussion of Aging Effects

This compound: The highly saturated polymer backbone of this compound provides it with excellent resistance to attack by ozone and UV radiation, contributing to its superior weathering performance.[3] During thermal aging, this compound exhibits good stability, with relatively moderate changes in hardness and tensile strength. However, its elongation at break can decrease more significantly, indicating a loss of flexibility. Its primary degradation mechanism in the presence of heat is often chain scission, which can lead to softening, although cross-linking can also occur.

Neoprene: Neoprene's chemical structure, containing chlorine atoms, imparts good resistance to heat, ozone, and weathering.[4] However, compared to this compound, it is generally more susceptible to ozone cracking under strain. Thermal aging of neoprene typically results in an increase in hardness and a reduction in both tensile strength and elongation at break.[1][2] The degradation process in neoprene often involves both chain scission and cross-linking, with the latter frequently dominating, leading to embrittlement over time.

Conclusion

The choice between this compound and neoprene for applications requiring long-term stability depends on the specific environmental and operational stresses the material will encounter.

  • This compound is the superior choice for applications demanding exceptional resistance to weathering, ozone, and gas permeation. Its stability in outdoor environments and in the presence of ozone makes it ideal for long-term sealing applications where exposure to the elements is a primary concern.

  • Neoprene offers a more robust profile for applications where a combination of moderate oil resistance, good physical strength, and good aging properties are required. While its ozone resistance is not as high as that of this compound, it provides a well-balanced set of properties for a wide range of industrial and mechanical applications.

For critical applications, it is imperative for researchers and professionals to evaluate material performance under conditions that closely simulate the intended service environment. The experimental data and protocols presented in this guide serve as a foundational resource for making informed material selection decisions.

References

A Comparative Guide to the Quantitative Analysis of Isoprene Content in Butyl Rubber

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of three common analytical techniques for the quantitative analysis of isoprene (B109036) (unsaturation) content in butyl rubber (isobutylene-isoprene rubber, IIR): Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). The selection of an appropriate method is critical for quality control, material characterization, and research and development in various industries, including pharmaceuticals and medical devices, where this compound is widely used for its excellent impermeability and chemical resistance.

Comparison of Analytical Methods

The choice of analytical technique depends on factors such as the required precision and accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of each method.

Parameter ¹H-NMR Spectroscopy FTIR Spectroscopy (ATR) Pyrolysis-GC-MS
Principle Measures the resonance of protons in a magnetic field to identify and quantify molecular structures.Measures the absorption of infrared radiation by molecular vibrations.Thermally decomposes the polymer into smaller fragments that are separated by GC and identified by MS.
Accuracy HighModerate to HighHigh
Precision HighModerateHigh
Sensitivity High (excellent for low isoprene content)[1]ModerateHigh
Limit of Detection (LOD) LowModerateLow
Limit of Quantification (LOQ) LowModerateLow
Sample Preparation Dissolution of the polymer in a deuterated solvent.Minimal; direct analysis of the solid sample.Minimal; a small amount of the solid sample is required.
Analysis Time per Sample ~15-30 minutes~5-10 minutes~30-60 minutes
Key Advantages Direct and absolute quantification, provides detailed structural information.[2]Fast, simple, non-destructive.High sensitivity and selectivity, suitable for complex mixtures and trace analysis.
Key Disadvantages Requires sample dissolution, higher instrument cost.Indirect quantification requiring calibration, less sensitive for very low concentrations.Destructive technique, requires careful calibration with standards.

Experimental Protocols

Detailed experimental protocols for each analytical technique are provided below.

¹H-NMR Spectroscopy

¹H-NMR is a powerful technique for the direct and accurate quantification of isoprene content in this compound. The method relies on the integration of specific proton signals corresponding to the isoprene and isobutylene (B52900) units.

Experimental Workflow

G ¹H-NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh ~20 mg of this compound prep2 Dissolve in ~0.7 mL of deuterated chloroform (B151607) (CDCl3) prep1->prep2 prep3 Add internal standard (e.g., PEG) if necessary prep2->prep3 prep4 Transfer to NMR tube prep3->prep4 acq1 Acquire ¹H-NMR spectrum (e.g., 400 MHz) prep4->acq1 acq2 Set appropriate relaxation delay (D1 ≥ 5T1) proc1 Apply Fourier transform and phase correction acq2->proc1 proc2 Integrate isoprene (=CH-) signal (~5.1 ppm) proc1->proc2 proc3 Integrate isobutylene (-CH2-) signal (~1.4 ppm) proc2->proc3 proc4 Calculate mole percent of isoprene proc3->proc4

Caption: Workflow for quantitative ¹H-NMR analysis of isoprene in this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample.

    • Dissolve the sample in about 0.7 mL of deuterated chloroform (CDCl₃) in a vial. Gentle agitation or sonication may be required to facilitate dissolution.

    • For absolute quantification, a known amount of an internal standard such as polyethylene (B3416737) glycol (PEG) can be added.[1][3]

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire the ¹H-NMR spectrum using a spectrometer (e.g., 400 MHz or higher).

    • To ensure accurate quantification, set a sufficient relaxation delay (D1), typically at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being quantified.

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing and Calculation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired spectrum.

    • Integrate the area of the olefinic proton signal from the 1,4-isoprene units, which appears around 5.1 ppm.[2][4]

    • Integrate the area of the methylene (B1212753) proton signal from the isobutylene units, which appears around 1.4 ppm.

    • The mole percent of isoprene can be calculated using the following formula:

      • Mole % Isoprene = [Integral(=CH-) / (Integral(-CH2-)/6)] * 100 (Assuming the isobutylene methylene signal corresponds to 6 protons per monomer unit)

FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

FTIR-ATR is a rapid and non-destructive method for the analysis of isoprene content. It is particularly useful for routine quality control. This method requires the development of a calibration curve from standards of known isoprene content.

Experimental Workflow

G FTIR-ATR Experimental Workflow cluster_calib Calibration cluster_sample Sample Analysis cluster_quant Quantification calib1 Prepare standards with known isoprene content calib2 Acquire ATR-FTIR spectra of standards calib1->calib2 calib3 Measure absorbance of C=C stretch (~1635 cm⁻¹) calib2->calib3 calib4 Plot absorbance vs. isoprene content calib3->calib4 quant1 Determine isoprene content from calibration curve calib4->quant1 samp1 Place this compound sample on ATR crystal samp2 Acquire ATR-FTIR spectrum samp1->samp2 samp3 Measure absorbance of C=C stretch samp2->samp3 samp3->quant1

Caption: Workflow for quantitative FTIR-ATR analysis of isoprene in this compound.

Methodology:

  • Calibration:

    • Prepare a set of this compound standards with varying, known concentrations of isoprene. The isoprene content of these standards should be determined by a primary method like ¹H-NMR.

    • Acquire the ATR-FTIR spectrum for each standard. Ensure good contact between the sample and the ATR crystal.

    • For each spectrum, perform baseline correction and measure the peak height or area of the C=C stretching vibration band associated with the isoprene unit, typically found around 1635 cm⁻¹.

    • Create a calibration curve by plotting the absorbance of the C=C peak against the known isoprene concentration of the standards.

  • Sample Analysis:

    • Place the unknown this compound sample directly onto the ATR crystal.

    • Acquire the FTIR spectrum under the same conditions used for the standards.

    • Perform baseline correction and measure the absorbance of the C=C stretching vibration at ~1635 cm⁻¹.

  • Quantification:

    • Use the measured absorbance of the unknown sample and the calibration curve to determine the isoprene content.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a highly sensitive and selective destructive technique. The this compound is thermally decomposed (pyrolyzed) into its constituent monomers, isobutylene and isoprene, which are then separated by gas chromatography and detected by mass spectrometry.

Experimental Workflow

G Py-GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis Py-GC-MS Analysis cluster_quant Quantification prep1 Place a small amount (~0.1-0.5 mg) of this compound in a pyrolysis cup py Pyrolyze the sample (e.g., 550-700°C) prep1->py gc Separate pyrolysis products on a GC column py->gc ms Detect and identify fragments by mass spectrometry gc->ms quant1 Integrate peak areas of isoprene and isobutylene ms->quant1 quant2 Calculate isoprene content using a calibration curve or response factors quant1->quant2

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The crosslink density of cured butyl rubber is a critical parameter that dictates its mechanical properties, solvent resistance, and overall performance in a variety of applications, from pharmaceutical stoppers to industrial seals. Accurate validation of this property is essential for material characterization, quality control, and new product development. This guide provides an objective comparison of the primary analytical methods used to determine the crosslink density of cured this compound, complete with experimental protocols and comparative data.

Comparison of Key Methodologies

Several techniques are employed to measure the crosslink density of elastomers. The most common and well-established methods include equilibrium swelling, mechanical analysis via stress-strain data, and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method relies on different physical principles and offers distinct advantages and limitations.

Method Principle Advantages Disadvantages Typical Application
Equilibrium Swelling (Flory-Rehner) A cured sample is immersed in a good solvent. The solvent uptake is limited by the retractive force of the crosslinked network. The equilibrium swelling volume is related to crosslink density.[1][2]Simple, low-cost, and widely accessible.Indirect measurement; sensitive to the polymer-solvent interaction parameter (χ), which may not be precisely known; can be time-consuming (24-72 hours to reach equilibrium).[3][4]Routine quality control, comparative analysis of different cure systems.
Mechanical Testing (Mooney-Rivlin) Based on the theory of rubber elasticity, the stress-strain response of a cured sample under tensile deformation is measured. The elastic modulus is related to the crosslink density.[5][6]Provides data relevant to mechanical performance; relatively fast.Can be influenced by filler content and interactions; requires specialized tensile testing equipment; results can vary based on the strain range used for analysis.[5][6]Material development, performance prediction, and quality assurance.
Low-Field NMR Spectroscopy Measures the residual dipolar coupling between protons on the polymer chains, which is restricted by the presence of crosslinks. The strength of this coupling is proportional to the crosslink density.[3][7][8]Non-destructive; provides a direct measurement of crosslink density and can reveal the distribution of crosslinks (network homogeneity); rapid measurement.[9]High initial equipment cost; requires specialized expertise for data interpretation.In-depth research, network structure analysis, and validation of other methods.

Quantitative Data Presentation

The following table presents illustrative data comparing the crosslink density values for a series of sulfur-cured elastomers with varying cure levels, as determined by different analytical techniques. While this specific dataset is for a model elastomer system, the trends are representative of what is observed for cured this compound. Different methods may yield different absolute values but typically show strong correlation.[4][5]

Cure System Swelling (Flory-Rehner) (mol/cm³ x 10⁻⁵)Mechanical (Mooney-Rivlin) (mol/cm³ x 10⁻⁵)Low-Field NMR (mol/cm³ x 10⁻⁵)
Under-cured 8.510.29.0
Optimal Cure 12.014.512.8
Over-cured 11.213.612.1

Note: Data is synthesized from trends reported in literature for sulfur-cured elastomers and serves for illustrative comparison.[3][5]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate measurements. Below are the standard protocols for the three primary methods.

Equilibrium Swelling Method (Based on ASTM D6814)

This method determines the crosslink density from the equilibrium swelling of a cured rubber sample in a suitable solvent.

a) Materials and Equipment:

  • Cured this compound sample (approx. 0.2 g)

  • Toluene (B28343) (analytical grade)

  • Vials with airtight caps

  • Analytical balance (accurate to 0.1 mg)

  • Oven (vacuum or forced-air)

b) Procedure:

  • Cut a small piece of the cured this compound sample and accurately weigh it (this is the initial dry weight, Wd).

  • Place the sample in a vial and add a sufficient amount of toluene to completely submerge it.

  • Seal the vial and allow the sample to swell in the dark at room temperature.

  • After 24 hours, replace the solvent with fresh toluene to remove any soluble components (sol fraction).

  • Continue swelling for a total of 72 hours, or until equilibrium is reached (i.e., no further weight change is observed).

  • Remove the swollen sample from the vial, quickly blot the surface with filter paper to remove excess solvent, and immediately weigh it in a sealed container (swollen weight, Ws).

  • Dry the sample in an oven at 60-80°C until a constant weight is achieved (final dry weight, Wf).

c) Calculation (Flory-Rehner Equation):

  • Calculate the volume fraction of rubber in the swollen gel (Vr): Vr = (Wf / ρr) / [(Wf / ρr) + ((Ws - Wf) / ρs)] where ρr is the density of the this compound and ρs is the density of the solvent (toluene).

  • Calculate the crosslink density (ν) using the Flory-Rehner equation: ν = -[ln(1 - Vr) + Vr + χVr²] / [Vs(Vr1/3 - Vr/2)] where Vs is the molar volume of the solvent (e.g., 106.2 cm³/mol for toluene) and χ is the Flory-Huggins polymer-solvent interaction parameter (for this compound-toluene, a value of ~0.5 is commonly used).[10]

Mechanical Testing (Mooney-Rivlin Method)

This method derives crosslink density from the stress-strain behavior of the cured rubber.

a) Materials and Equipment:

  • Dumbbell-shaped cured rubber specimens (as per ASTM D412)

  • Universal testing machine (tensile tester) with an appropriate load cell

  • Extensometer or video extensometer

b) Procedure:

  • Condition the test specimens at a standard temperature (e.g., 23 ± 2°C) for at least 3 hours before testing.

  • Mount the dumbbell specimen in the grips of the tensile tester.

  • Apply a constant rate of extension (e.g., 500 mm/min) until the specimen ruptures.

  • Record the force and corresponding elongation throughout the test.

c) Calculation (Mooney-Rivlin Equation):

  • Convert the force-elongation data to stress (σ) and strain (ε).

  • Calculate the extension ratio, λ = 1 + ε.

  • The Mooney-Rivlin equation relates the reduced stress [σ / (2(λ - λ⁻²))] to the reciprocal of the extension ratio (1/λ): σ / (2(λ - λ⁻²)) = C₁ + C₂/λ

  • Plot the reduced stress against 1/λ. For moderate strains (typically 30-150% elongation), this plot should be linear.[5]

  • The intercept of this plot gives the constant C₁.

  • The crosslink density (ν) is then calculated from C₁: ν = 2C₁ / RT where R is the universal gas constant and T is the absolute temperature in Kelvin.

Low-Field Nuclear Magnetic Resonance (NMR)

This protocol provides a general workflow for determining crosslink density using time-domain NMR.

a) Materials and Equipment:

  • Low-field (time-domain) NMR spectrometer (e.g., 20-40 MHz)

  • Standard NMR tubes (e.g., 5 mm or 10 mm)

  • Cured this compound sample cut to fit the NMR tube

b) Procedure:

  • Place the cured this compound sample into the NMR tube.

  • Insert the tube into the NMR spectrometer and allow the sample to reach thermal equilibrium.

  • Apply a multiple-quantum (MQ) pulse sequence. This experiment measures the build-up of double-quantum coherence, which is sensitive to the residual dipolar couplings retained in the crosslinked network.

  • Acquire the signal as a function of the double-quantum evolution time.

c) Data Analysis:

  • The intensity of the double-quantum signal is normalized against the signal from a simple spin-echo experiment.

  • The resulting build-up curve is analyzed to extract the residual dipolar coupling constant (Dres).

  • The crosslink density (ν) is directly proportional to this residual dipolar coupling constant. The exact calibration can be performed using samples with known crosslink densities determined by another method (e.g., swelling).

Mandatory Visualizations

The following diagrams illustrate the logical workflow for each of the described experimental methods.

G cluster_0 Equilibrium Swelling Workflow A0 1. Weigh Dry Sample (Wd) A1 2. Swell in Toluene (72h) A0->A1 A2 3. Weigh Swollen Sample (Ws) A1->A2 A3 4. Dry Sample in Oven A2->A3 A4 5. Weigh Final Dry Sample (Wf) A3->A4 A5 6. Calculate Volume Fraction (Vr) A4->A5 A6 7. Apply Flory-Rehner Equation A5->A6 A7 Crosslink Density (ν) A6->A7 G cluster_1 Mechanical Testing Workflow B0 1. Prepare Dumbbell Specimen B1 2. Perform Tensile Test B0->B1 B2 3. Record Force vs. Elongation B1->B2 B3 4. Calculate Stress (σ) & Strain (ε) B2->B3 B4 5. Plot Reduced Stress vs. 1/λ B3->B4 B5 6. Determine C1 from Intercept B4->B5 B6 7. Calculate Crosslink Density B5->B6 B7 Crosslink Density (ν) B6->B7 G cluster_2 Low-Field NMR Workflow C0 1. Place Sample in NMR Tube C1 2. Insert into Spectrometer C0->C1 C2 3. Apply MQ Pulse Sequence C1->C2 C3 4. Acquire Signal Buildup C2->C3 C4 5. Analyze DQ Curve C3->C4 C5 6. Extract Residual Dipolar Coupling (Dres) C4->C5 C6 7. Correlate to Crosslink Density C5->C6 C7 Crosslink Density (ν) C6->C7

References

comparative study of different fillers in butyl rubber composites

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Fillers in Butyl Rubber Composites for Researchers and Drug Development Professionals

This guide provides a comparative analysis of various fillers incorporated into this compound (IIR) composites, offering insights into their effects on mechanical, thermal, and barrier properties. The information is intended for researchers, scientists, and professionals in drug development who utilize this compound for applications such as seals, stoppers, and packaging where material integrity and performance are critical.

Comparative Performance of Fillers

The selection of a filler is crucial in tailoring the properties of this compound composites to meet the demands of specific applications. This section compares the performance of common fillers, including carbon black, silica (B1680970), phyllosilicates, and other specialty fillers.

Mechanical Properties

The reinforcement of this compound with fillers significantly enhances its mechanical strength and durability. The following table summarizes the comparative effects of different fillers on key mechanical properties.

Filler TypeTensile StrengthModulusElongation at BreakHardnessTear StrengthKey Findings
Carbon Black (N234) High (e.g., 20.1 MPa at 30 phr)[1]HighModerateIncreases with loadingHighExcellent reinforcement due to strong rubber-filler interaction.[1][2][3]
Silica Moderate to HighModerateHighIncreases with loadingModerateProvides good reinforcement, especially with a silane (B1218182) coupling agent, and can offer lower rolling resistance compared to carbon black.[1]
Phyllosilicates (e.g., Perlite (B1173460), Halloysite) HighHighModerateIncreasesHighCan achieve high mechanical strength and degree of cross-linking.[4]
PVC and Chopped Glass Fibers (CGF) Decreased (e.g., IIR: 3.21 MPa, IIR/PVC: 2.42 MPa, IIR/CGF: 1.34 MPa)[5]-DecreasedIncreased (e.g., IIR: 66.2, IIR/PVC: 69, IIR/CGF: 69.4 Shore A)[5]-Increases hardness but reduces tensile strength due to poor interaction with the this compound matrix.[5][6]
Nanoclay (NC) HighHighModerateIncreasesHighEnhances mechanical properties due to the high aspect ratio and large surface area of the nanofiller.[7]
Graphene Oxide (GO) High (39.1% improvement with modified GO)[8]High (43.5% improvement in 300% modulus with modified GO)[8]--High (14.8% improvement with modified GO)[8]Significant improvement in mechanical properties, especially when surface-modified to improve dispersion.[8]
Thermal Stability

The thermal stability of this compound composites is critical for applications involving heat sterilization or exposure to elevated temperatures.

Filler TypeThermal StabilityKey Findings
Carbon Black GoodActs as a thermal conductor, contributing to the overall stability of the composite.[3]
Silica GoodLeaching of silica at elevated temperatures in the presence of certain media can negatively affect thermal stability.[9]
Carbon Nanotubes (CNTs) EnhancedThe addition of CNTs can improve the thermal stability of the rubber matrix.[10]
Barrier Properties

This compound is renowned for its low permeability to gases and liquids, a property that can be further enhanced by the choice of filler.[4]

Filler TypeGas PermeabilityKey Findings
Phyllosilicates (e.g., Perlite, Halloysite) LowComposites filled with perlite and halloysite (B83129) tubes exhibit the lowest gas transmission rates among the tested phyllosilicates.[4]
Graphene Oxide (GO) Significantly ReducedThe lamellar structure of GO creates a tortuous path for gas molecules, thereby improving barrier performance.[8]
Nanoclay ReducedThe high aspect ratio of nanoclay platelets can decrease air permeability.[7]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. This section outlines the typical protocols for key experiments cited in the comparison.

Tensile Testing

Objective: To determine the tensile strength, modulus, and elongation at break of the this compound composites.

Methodology:

  • Sample Preparation: Dumbbell-shaped specimens are cut from the vulcanized rubber sheets according to ASTM D412 standards.

  • Testing Machine: A universal testing machine (e.g., Tinius Olsen Testing Machine) is used.

  • Procedure: The specimen is mounted in the grips of the testing machine. The sample is then pulled at a constant crosshead speed (e.g., 500 mm/min) until it ruptures.

  • Data Acquisition: The force and elongation are continuously recorded throughout the test. Tensile strength is calculated as the maximum force divided by the initial cross-sectional area. Modulus is determined as the stress at a specific elongation (e.g., 100% or 300%). Elongation at break is the percentage increase in length at the point of rupture.

Hardness Testing

Objective: To measure the resistance of the rubber composite to indentation.

Methodology:

  • Instrument: A Shore A durometer is used as per ASTM D2240.

  • Procedure: The indenter of the durometer is pressed into the surface of the rubber sample. The hardness value is read directly from the scale of the instrument after a specified time (typically 1-2 seconds).

  • Data Reporting: The result is reported as a Shore A hardness value.

Dynamic Mechanical Analysis (DMA)

Objective: To evaluate the viscoelastic properties of the composites, such as storage modulus, loss modulus, and tan delta, as a function of temperature or frequency.

Methodology:

  • Instrument: A dynamic mechanical thermal analyzer (DMTA) is used.

  • Sample Preparation: Rectangular specimens of defined dimensions are prepared.

  • Procedure: The sample is subjected to a sinusoidal oscillating strain (or stress) in a specific mode (e.g., tension, bending). The test is conducted over a range of temperatures (e.g., -80 °C to 80 °C) at a constant frequency and heating rate (e.g., 3 °C/min).[8]

  • Data Analysis: The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are calculated by the instrument's software. These parameters provide insights into the material's stiffness, energy dissipation, and damping characteristics.

Visualizing Experimental Workflows and Relationships

Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and conceptual relationships.

Experimental_Workflow_Mechanical_Testing cluster_preparation Sample Preparation cluster_testing Mechanical Property Testing cluster_analysis Data Analysis Mixing Compounding of this compound and Filler Molding Compression Molding and Curing Mixing->Molding Cutting Cutting of Test Specimens Molding->Cutting Tensile Tensile Test (ASTM D412) Cutting->Tensile Hardness Hardness Test (ASTM D2240) Cutting->Hardness Tear Tear Test (ASTM D624) Cutting->Tear TS_Data Tensile Strength, Modulus, Elongation Tensile->TS_Data H_Data Shore A Hardness Hardness->H_Data TR_Data Tear Resistance Tear->TR_Data

Caption: Workflow for the preparation and mechanical testing of this compound composites.

Filler_Property_Relationship cluster_fillers Filler Types cluster_properties Composite Properties ButylRubber This compound Matrix CB Carbon Black Silica Silica Phyllo Phyllosilicates Nano Nanofillers Mech Mechanical Strength CB->Mech + Strong Reinforcement Thermal Thermal Stability CB->Thermal + Good Stability Silica->Mech + Good Reinforcement Phyllo->Mech + High Strength Barrier Barrier Properties Phyllo->Barrier -- Low Permeability Nano->Mech ++ Excellent Reinforcement Nano->Thermal ++ Enhanced Stability Nano->Barrier --- Very Low Permeability

Caption: Relationship between different filler types and the resulting properties of this compound composites.

References

Safety Operating Guide

Proper Disposal of Butyl Rubber in a Laboratory Setting: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory materials is paramount. Butyl rubber, a common material in gloves, stoppers, and tubing, requires specific disposal procedures based on its use and potential contamination. This guide provides essential safety and logistical information for the proper handling and disposal of this compound waste.

Immediate Safety and Handling

Before disposal, it is crucial to assess the contamination level of the this compound. The disposal route is primarily determined by whether the material is contaminated with hazardous substances.

  • Uncontaminated this compound: Items that have not come into contact with hazardous chemicals, biological agents, or radioactive materials can typically be disposed of as general, non-hazardous waste.[1][2]

  • Contaminated this compound: If this compound has been exposed to hazardous materials, it must be treated as hazardous waste.[1][3][4] This includes gloves with chemical residues, which should be placed in a designated hazardous waste container.[1][3]

Cross-Contamination Prevention: Always remove gloves before handling common items like doorknobs, phones, or computer keyboards to prevent the spread of contaminants.[3][4] Hands should be thoroughly washed after removing gloves.[3][4]

Step-by-Step Disposal Protocol
  • Segregation at the Source:

    • Establish separate, clearly labeled waste containers for uncontaminated and contaminated this compound.

    • Chemically contaminated items should be placed in a container with an orange hazardous waste label, specifying the chemical contaminants.[1]

    • Biologically contaminated items should be disposed of in regulated medical waste bins.[1]

    • Items with dual contamination (chemical and biological) are typically managed as chemical waste.[1]

  • Container Management:

    • Ensure waste containers are appropriate for the type of waste they are holding and are kept closed.

    • Wet gloves with chemical residue must be placed inside a solid waste container within a satellite hazardous waste area, bearing a hazardous waste label.[3]

  • Disposal of Uncontaminated this compound:

    • Place in regular municipal trash cans, unless institutional policies state otherwise.[1]

    • Consider recycling programs for uncontaminated gloves if available through approved vendors.[1]

  • Disposal of Contaminated this compound:

    • Follow your institution's hazardous waste management program, which is governed by regulations such as those from the Environmental Protection Agency (EPA) in the United States.[5]

    • Do not dispose of hazardous this compound waste in general trash or down the drain.

Advanced Disposal and Recycling Options

While landfilling is a last resort, several advanced methods exist for managing this compound waste, primarily on an industrial scale. These methods aim to recover value from the material and reduce environmental impact.

  • Recycling: this compound can be mechanically or chemically recycled. The process involves collecting, sorting, grinding, and devulcanizing the rubber to be reused in new products.[6] Reclaimed this compound is a cost-effective and environmentally friendly alternative to virgin rubber.[6]

  • Pyrolysis: This thermochemical decomposition process breaks down rubber in an inert atmosphere to produce oil, gas, and carbon black.[7]

  • Energy Recovery: Waste rubber can be used as a fuel source in facilities like cement kilns, which can be more environmentally friendly than coal.[7] However, this process only recovers a fraction of the energy used to produce the rubber.[7]

Quantitative Data for this compound Disposal and Properties

The following table summarizes key quantitative data related to the thermal decomposition and recycling of this compound.

ParameterValueContextSource(s)
Pyrolysis Temperature 550°CTemperature for the pyrolysis of this compound to quantify its components.[8]
25 - 1,000°CTemperature range for performing pyrolysis of this compound tube waste.[9]
Thermal Decomposition Temperature 205°C (onset)Onset decomposition temperature for an original this compound composite sample.[10]
334.0 - 389.3°CRange of rapid weight loss during thermal decomposition of brominated this compound.[11]
200 - 400°CFirst step of thermal decomposition for a natural rubber/butyl rubber blend.[12]
Energy Savings from Recycling >30%Reduction in energy usage when replacing 30% of virgin rubber with reclaimed rubber.[13]
Cost Savings from Recycling 12%Reduction in production costs when replacing 30% of virgin rubber with reclaimed rubber.[13]
30% - 40%Cost of reclaimed rubber compared to virgin rubber.[13]

Experimental Protocols

Pyrolysis-Gas Chromatography (Py-GC) for this compound Quantification

This method is used to determine the composition of rubber compounds.

  • Sample Preparation: A small piece of the rubber sample (approximately 1mm thick) is cut.

  • Pyrolysis: The sample is pyrolyzed at 550°C in a pyrolyzer.

  • Gas Chromatography: The volatile degradation products are flushed into a gas chromatograph (GC) equipped with a nonpolar capillary column.

  • Detection: A Flame Ionization Detector (FID) is used to detect the separated components.

  • Analysis: The typical monomer peaks (e.g., isobutylene (B52900) for this compound) are used for quantification. To ensure accurate separation of components like isobutylene and 1,3-butadiene, the GC oven is cooled to -20°C using liquid nitrogen.[8]

Thermogravimetric Analysis (TGA) of this compound

TGA is employed to study the thermal stability and decomposition of materials.

  • Sample Preparation: A small sample of this compound (e.g., 6 mg) is placed in the TGA instrument.[9]

  • Atmosphere: The analysis is conducted under an inert nitrogen gas environment.[9]

  • Heating Program: The sample is heated over a specified temperature range (e.g., 25 to 1,000°C) at a constant heating rate (e.g., 5, 10, 20, 35, or 55 °C min⁻¹).[9]

  • Data Collection: The weight loss of the sample is continuously measured as a function of temperature.

  • Analysis: The resulting data is used to determine the onset of decomposition and other kinetic and thermodynamic parameters.[9]

Decision Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

ButylRubberDisposal start This compound Waste (e.g., gloves, stoppers) assess Assess for Contamination start->assess uncontaminated Uncontaminated assess->uncontaminated No contaminated Contaminated assess->contaminated Yes general_waste General Municipal Waste uncontaminated->general_waste recycling Recycling Program (if available) uncontaminated->recycling assess_hazard Determine Hazard Type contaminated->assess_hazard chemical_waste Segregate as Chemical Waste assess_hazard->chemical_waste Chemical biological_waste Segregate as Biological Waste assess_hazard->biological_waste Biological hazardous_container Place in Labeled Hazardous Waste Container chemical_waste->hazardous_container biological_waste->hazardous_container disposal_vendor Dispose via Institutional Hazardous Waste Program hazardous_container->disposal_vendor

Caption: Decision workflow for this compound waste disposal in a lab.

References

Essential Safety and Logistical Information for Handling Butyl Rubber

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring personal safety during the handling of hazardous materials is paramount. Butyl rubber is a synthetic polymer prized for its excellent chemical resistance, making it a critical material for personal protective equipment (PPE), particularly gloves. This guide provides essential, immediate safety and logistical information for the proper selection, use, and disposal of this compound PPE.

Personal Protective Equipment (PPE) Selection

When handling this compound in either its solid form or when working with chemicals for which this compound is the recommended barrier, a comprehensive PPE strategy is essential. This includes protection for hands, eyes, face, and body.

  • Hand Protection: this compound gloves are highly resistant to a wide range of chemicals, including ketones, esters, and strong acids.[1] However, they are not recommended for use with aliphatic or aromatic hydrocarbons and halogenated solvents.[1] The thickness of the glove is a critical factor in its protective capability; thicker gloves generally offer greater chemical resistance but may reduce dexterity.[1] It is crucial to consult the manufacturer's chemical resistance data to ensure the selected glove provides adequate protection against the specific chemicals being handled.

  • Eye and Face Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards should be worn to protect against splashes and airborne particles. In situations with a higher risk of splashing, a full-face shield should be used in conjunction with safety goggles.

  • Body Protection: Wear impervious clothing, such as a lab coat, apron, or coveralls, to prevent skin contact. For tasks with a significant risk of splashes or spills, chemical-resistant suits may be necessary.

  • Respiratory Protection: If handling this compound in a way that generates dust, or when working with volatile chemicals, a full-face respirator with appropriate cartridges may be required if exposure limits are exceeded or if irritation is experienced.

Chemical Resistance of this compound Gloves

The following table summarizes the breakthrough times for various chemicals when tested against this compound gloves. Breakthrough time is the time it takes for a chemical to permeate through the glove material and be detected on the inside. It is a critical metric for determining the safe duration of use. The data presented is compiled from various manufacturer chemical resistance guides.

Chemical NameCAS NumberGlove Thickness (mil/mm)Breakthrough Time (minutes)Permeation Rate
Acetone67-64-114 / 0.35>480Not Specified
Acetonitrile75-05-814 / 0.35>480Not Specified
Aniline62-53-314 / 0.35>480Not Specified
Dimethylformamide68-12-214 / 0.35>480Not Specified
Ethyl Acetate141-78-613 / 0.33>60Not Specified
Formaldehyde (37%)50-00-014 / 0.35>480Not Specified
Hydrochloric Acid (37%)7647-01-014 / 0.35>480Not Specified
Methanol67-56-113 / 0.33>480Not Specified
Methyl Ethyl Ketone (MEK)78-93-314 / 0.35>480Not Specified
Nitric Acid (70%)7697-37-214 / 0.35>480Not Specified
Sodium Hydroxide (50%)1310-73-214 / 0.35>480Not Specified
Sulfuric Acid (96%)7664-93-914 / 0.35>480Not Specified

Note: The breakthrough times provided are for general guidance and can be affected by factors such as temperature, concentration, and the specific formulation of the glove. Always consult the manufacturer's specific chemical resistance data for the gloves you are using.

Experimental Protocol: ASTM F739 - Standard Test Method for Permeation of Liquids and Gases Through Protective Clothing Materials

The chemical resistance of protective clothing, including gloves, is rigorously tested using standardized methods. The most common standard is ASTM F739, which measures the breakthrough time and permeation rate of chemicals through the material.

Methodology:

  • Test Cell Setup: A specimen of the glove material is clamped between two chambers of a permeation test cell.

  • Chemical Exposure: The outer chamber is filled with the challenge chemical in its liquid or gaseous form.

  • Collection Medium: The inner chamber contains a collection medium (gas or liquid) that is continuously monitored.

  • Detection: An analytical instrument, such as a gas chromatograph or mass spectrometer, is used to detect the presence of the challenge chemical in the collection medium.

  • Breakthrough Time: The time from the initial contact of the chemical with the glove material to the moment the chemical is detected in the collection medium at a specified rate is recorded as the breakthrough time.

  • Permeation Rate: The rate at which the chemical passes through the material is measured over time, typically expressed in micrograms per square centimeter per minute (µg/cm²/min).

ASTM_F739_Workflow cluster_analysis Analysis & Results S1 Glove Material Specimen S2 Permeation Test Cell S1->S2 C1 Challenge Chemical (Outer Chamber) S2->C1 exposed to C2 Collection Medium (Inner Chamber) S2->C2 A1 Analytical Instrument (e.g., GC/MS) C2->A1 is monitored by A2 Breakthrough Time Measurement A1->A2 A3 Permeation Rate Calculation A1->A3 PPE_Workflow cluster_planning Planning & Selection cluster_use Use & Monitoring cluster_removal Removal & Disposal A Hazard Assessment B Consult Chemical Compatibility Chart A->B C Select Appropriate this compound PPE B->C D Inspect PPE Before Use C->D E Don PPE Correctly D->E F Monitor for Signs of Degradation E->F G Follow Safe Doffing Procedure F->G End of Task or Contamination H Segregate Contaminated PPE G->H I Dispose According to Protocol H->I

References

×

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.